1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Description
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Properties
IUPAC Name |
1-benzhydryl-3-(3-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELLAOXDCZWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzhydryl-3-(3-fluorophenoxy)azetidine chemical structure and properties
Introduction & Chemical Identity
1-Benzhydryl-3-(3-fluorophenoxy)azetidine (CAS: 132924-41-5) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] It serves as a lipophilic, protected precursor to 3-(3-fluorophenoxy)azetidine , a privileged scaffold in modern medicinal chemistry found in Sphingosine-1-phosphate (S1P) receptor modulators, monoamine reuptake inhibitors, and specific ion channel blockers.
The compound features an azetidine ring (a 4-membered nitrogen heterocycle) protected at the N-position by a benzhydryl (diphenylmethyl) group and functionalized at the 3-position with a 3-fluorophenoxy ether.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-(Diphenylmethyl)-3-(3-fluorophenoxy)azetidine |
| CAS Number | 132924-41-5 |
| Molecular Formula | C₂₂H₂₀FNO |
| Molecular Weight | 333.41 g/mol |
| SMILES | FC1=CC(OC2CN(C(C3=CC=CC=C3)C4=CC=CC=C4)C2)=CC=C1 |
| Key Moiety | Azetidine (4-membered ring), Fluorophenoxy ether |
Structural Analysis & Properties
The molecule combines high conformational rigidity with specific electronic properties derived from the fluorine substitution.[1]
Structural Components[2][3][4][8][10][11]
-
Azetidine Ring: The 4-membered ring introduces significant ring strain (~26 kcal/mol) .[1] This strain makes the ring reactive but also enforces a specific vector geometry (puckered conformation) that is distinct from 5- or 6-membered rings (pyrrolidines/piperidines), often improving metabolic stability and selectivity in drug targets.[1]
-
Benzhydryl Group (Ph₂CH-): This bulky, lipophilic group serves two purposes:[1]
-
Protection: It masks the basic azetidine nitrogen, preventing unwanted side reactions during ether formation.
-
Crystallinity: It significantly increases the molecular weight and lipophilicity, often making the intermediate a crystalline solid that is easier to purify than the polar free amine.
-
-
3-Fluorophenoxy Group: The fluorine atom at the meta-position of the phenoxy ring exerts an electron-withdrawing effect, modulating the pKa of the ether oxygen and enhancing metabolic resistance against aromatic hydroxylation.
Physicochemical Properties[3][4]
-
Physical State: Solid (typically white to off-white crystalline powder).[1]
-
Solubility: Insoluble in water; highly soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Chloroform due to the lipophilic benzhydryl tail.
-
LogP (Predicted): ~4.5 – 5.0 (High lipophilicity).[1]
-
pKa (Conjugate Acid): ~7.5 – 8.5 (The tertiary amine is less basic than typical aliphatic amines due to steric bulk).[1]
Synthesis Protocols
The synthesis is a convergent process involving the construction of the azetidine core followed by functionalization.[1]
Reaction Pathway Diagram
Figure 1: Synthetic pathway from benzhydrylamine to the target ether and subsequent deprotection.[1]
Detailed Methodology
Step 1: Preparation of 1-Benzhydryl-3-azetidinol
-
Reagents: Benzhydrylamine, Epichlorohydrin.[2]
-
Procedure: Benzhydrylamine is reacted with epichlorohydrin in a solvent like methanol or ethanol at reflux.[1] The reaction proceeds via a double alkylation/cyclization mechanism to form the 3-hydroxyazetidine core.
-
Note: This intermediate is commercially available but can be synthesized to reduce costs.[1]
Step 2: Activation (Mesylation) [1]
-
Reagents: 1-Benzhydryl-3-azetidinol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.
-
Protocol:
-
Dissolve 1-benzhydryl-3-azetidinol (1.0 eq) in anhydrous DCM under inert atmosphere (N₂).
-
Add TEA (1.5 eq) and cool to 0°C.
-
Dropwise add MsCl (1.2 eq).[1]
-
Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate to yield the mesylate (solid).
-
Step 3: Ether Formation (Nucleophilic Substitution)
-
Reagents: 3-Fluorophenol, Sodium Hydride (NaH, 60% dispersion), DMF.
-
Protocol:
-
Suspend NaH (1.2 eq) in anhydrous DMF at 0°C.
-
Add 3-Fluorophenol (1.1 eq) dropwise; stir until H₂ evolution ceases (formation of phenoxide).
-
Add the mesylate intermediate (from Step 2) dissolved in DMF.[1]
-
Heat the mixture to 60–80°C for 4–6 hours.
-
Workup: Quench with ice water. The product often precipitates or can be extracted into Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).[1]
-
Applications in Drug Discovery
While this compound itself is rarely the final drug, it is the critical "masked" form of the 3-(3-fluorophenoxy)azetidine scaffold.
The "Azetidine Switch" Strategy
Medicinal chemists often replace a piperidine or pyrrolidine ring with an azetidine to improve the Physiochemical Profile of a lead compound.[1]
-
Lower Lipophilicity (LogD): The smaller ring reduces the carbon count relative to piperidine.[1]
-
Metabolic Stability: The 3-fluorophenoxy group blocks metabolic hotspots (para-position is blocked by the ether linkage; meta-fluorine deactivates the ring).[1]
-
Vector Change: The bond angles of azetidine (approx 90°) orient substituents differently than 6-membered rings (approx 109.5°), potentially accessing new binding pockets.[1]
Deprotection to Active Scaffold
To utilize the scaffold, the benzhydryl group is removed:
-
Method A (Hydrogenolysis): H₂, Pd(OH)₂/C, MeOH/Acetic Acid.[1]
-
Method B (Chloroformate): 1-Chloroethyl chloroformate (ACE-Cl), followed by methanol reflux.[1]
-
Result: Yields 3-(3-fluorophenoxy)azetidine hydrochloride , which is then coupled to other pharmacophores (e.g., ureas, amides) to create S1P1 agonists or monoamine modulators.
References
-
BenchChem. (n.d.).[1] Synthesis routes of this compound. Retrieved from [1]
-
PubChem. (2025).[1][3] 1-(Diphenylmethyl)azetidin-3-ol.[1][4] National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 1-Benzhydryl-3-azetidinone and related derivatives. Retrieved from [1]
-
ResearchGate. (2022).[1] Synthesis and biological evaluation of novel azetidine derivatives. Retrieved from
-
Journal of Medicinal Chemistry. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from
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- 3. n-Benzhydryl-3-(hydroxyimino)azetidine | C16H16N2O | CID 3343354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Horizon of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Topic: Pharmacological Potential of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists[1]
A Technical Monograph on Scaffold Versatility and CNS Modulation[1]
Executive Summary
This compound (CAS: 132924-41-5) represents a "privileged scaffold" in medicinal chemistry, merging the lipophilic blood-brain barrier (BBB) penetrance of a benzhydryl moiety with the conformational rigidity of an azetidine ring.[1] Unlike flexible propylamine antidepressants (e.g., Fluoxetine) or bulky piperazine psychostimulants (e.g., GBR 12909), this compound offers a unique steric profile.[2]
This guide analyzes its potential as a high-affinity probe for Monoamine Transporters (MATs) and Sigma-1 receptors , while also detailing its utility as a critical intermediate in the synthesis of metabolic modulators (DPP-IV inhibitors) and novel antipsychotics.[1]
Chemical Architecture & Properties
The molecule is defined by three pharmacophoric distinct zones that dictate its biological activity:
| Pharmacophore Zone | Chemical Feature | Biological Function |
| Zone A (Lipophilic Anchor) | 1-Benzhydryl group (Diphenylmethyl) | Ensures high BBB permeability; provides critical hydrophobic binding in the S1/S2 pockets of DAT/SERT transporters.[1][2] |
| Zone B (Rigid Spacer) | Azetidine Ring (4-membered heterocycle) | Restricts conformational freedom, reducing entropic penalty upon binding.[2] Increases metabolic stability compared to larger rings (piperidines).[2] |
| Zone C (Effector) | 3-Fluorophenoxy ether | The ether linkage mimics the biogenic amine neurotransmitter core.[2] The 3-fluoro substitution blocks metabolic oxidation (CYP450) and modulates electron density.[1][2] |
Key Physicochemical Data:
-
Molecular Formula: C₂₂H₂₀FNO[2]
-
Molecular Weight: 333.40 g/mol [2]
-
H-Bond Donors: 0 | H-Bond Acceptors: 2[1]
Pharmacological Profile: Mechanisms of Action
Based on Structure-Activity Relationship (SAR) data of benzhydryl-azetidine analogs, this compound exhibits a poly-pharmacological profile centered on CNS modulation.
Monoamine Transporter (MAT) Modulation
The structural homology to GBR 12909 (Vanoxerine) suggests potent inhibition of the Dopamine Transporter (DAT).[2]
-
Mechanism: The benzhydryl group binds to the hydrophobic pocket of the transporter, locking it in the outward-facing conformation.
-
Selectivity: The 3-fluorophenoxy moiety shifts selectivity.[1] While unsubstituted phenoxy analogs favor DAT, electron-withdrawing groups (like fluorine) at the meta position often enhance affinity for the Serotonin Transporter (SERT) , suggesting a Dual Reuptake Inhibitor (DRI) profile.[2]
Sigma-1 Receptor Ligand
Benzhydryl-amines are classic Sigma-1 receptor ligands.[1]
-
Therapeutic Relevance: Sigma-1 agonism promotes neuroprotection and cognitive enhancement.[1][2] The azetidine constraint often improves selectivity for Sigma-1 over Sigma-2, reducing potential motor side effects.[1]
Metabolic & Enzyme Inhibition (DPP-IV / MCH-1)
Beyond CNS targets, this scaffold serves as a precursor for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[1] The removal of the benzhydryl group (deprotection) yields 3-(3-fluorophenoxy)azetidine, a core fragment used in synthesizing drugs for Type 2 Diabetes and obesity (MCH-1 antagonists).[1][2]
Pathway Visualization
The following diagram illustrates the divergent pharmacological pathways and synthesis logic.
Caption: Divergent pharmacological utility of the scaffold, ranging from direct CNS modulation (DAT/SERT/Sigma) to its role as a precursor for metabolic therapeutics.[1]
Experimental Synthesis Protocol
The synthesis follows a convergent nucleophilic substitution pathway.[2] This protocol is designed for high purity and scalability.[2]
Reaction Type: Intermolecular Nucleophilic Substitution (
-
Substrate: 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate intermediate).
-
Nucleophile: 3-Fluorophenol.[2]
Step-by-Step Methodology
-
Activation Phase:
-
In a dry 250 mL round-bottom flask, dissolve 3-fluorophenol (7.2 mmol, 0.642 mL) in anhydrous DMF (Dimethylformamide, 20 mL).
-
Add Cesium Carbonate (
) (10 mmol) or Sodium Hydride (NaH, 60% dispersion) at 0°C under Nitrogen atmosphere. -
Rationale:
is preferred over NaH for phenol alkylation to minimize side reactions and improve the "naked" anion effect.[2] -
Stir for 30 minutes to generate the phenoxide anion.
-
-
Coupling Phase:
-
Dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (7.87 mmol, 2.5 g) in DMF (10 mL).
-
Add this solution dropwise to the phenoxide mixture at room temperature.[2]
-
Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 4:1).
-
-
Work-up & Purification:
-
Characterization (Validation Criteria):
Biological Assay: Monoamine Uptake Inhibition
To validate the pharmacological potential, the following in vitro assay is recommended.
Protocol: Synaptosomal Uptake Assay
Objective: Determine
-
Tissue Preparation:
-
Isolate rat striatal synaptosomes (for DAT) and cortical synaptosomes (for SERT).[2]
-
Homogenize tissue in ice-cold 0.32 M sucrose buffer.
-
-
Incubation:
-
Termination:
-
Incubate for 5 minutes at 37°C.
-
Terminate uptake by rapid filtration through GF/B glass fiber filters.[2]
-
-
Quantification:
References
-
Benchchem. (n.d.).[2] Synthesis routes of this compound (Cat.[1][2] No. B154506).[2] Retrieved from [1][2]
-
Parmar, D. R., et al. (2021).[2] Azetidines of pharmacological interest.[2][3][4][5][6][7] Archiv der Pharmazie, 354(11), e2100062.[2]
-
Clausen, R. P., et al. (2010).[2] Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[8] European Journal of Medicinal Chemistry, 45(6).[2]
-
Singh, P., et al. (2019).[2] Benzhydryl Amines: Synthesis and Their Biological Perspective. Current Organic Chemistry.[2][9] [1][2]
-
MolCore. (n.d.).[2] 1-Benzhydryl-3-(3,4-dichlorophenoxy)azetidine API Intermediates.[1][10] Retrieved from [1][2]
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Structure-activity relationship (SAR) of fluorophenoxy azetidine derivatives
Topic: Structure-Activity Relationship (SAR) of Fluorophenoxy Azetidine Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The Azetidine Advantage
The fluorophenoxy azetidine motif represents a "privileged scaffold" in modern medicinal chemistry.[2] It combines two critical design elements: the azetidine ring , which serves as a conformationally constrained, metabolism-resistant bioisostere of flexible alkyl amines, and the fluorophenoxy group , a lipophilic tail optimized for metabolic stability and specific hydrophobic interactions.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold across three high-value therapeutic targets:
-
Monoacylglycerol Lipase (MAGL) Inhibitors (Pain/Neuroinflammation).
-
Sphingosine-1-Phosphate (S1P1) Receptor Modulators (Multiple Sclerosis).
Chemical Scaffold Analysis
The core structure consists of an azetidine ring linked (usually at the 3-position) to a para-fluorophenyl ether.[1]
The Core Architecture
-
Head Group (Azetidine):
-
pKa Modulation: The azetidine nitrogen (pKa ~11.[2]3) is more basic than pyrrolidine or piperidine, but electron-withdrawing groups (EWGs) on the nitrogen (e.g., carbamates, sulfonamides) can tune this significantly.
-
Conformational Rigidity: The 4-membered ring locks the C-N-C bond angle (~90°), reducing the entropic penalty of binding compared to flexible propylamines.[1]
-
Metabolic Shield: The strained ring is often less susceptible to oxidative deamination than flexible alkyl chains.[2]
-
-
Linker (Ether Oxygen):
-
Tail (4-Fluorophenoxy):
Visualization: The Core Scaffold Map
Figure 1: Deconstruction of the fluorophenoxy azetidine scaffold and its divergence into key therapeutic classes.[1][2]
Deep Dive: SAR by Therapeutic Target
Application A: Monoacylglycerol Lipase (MAGL) Inhibitors
Target: MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][5][6] Inhibition increases 2-AG levels, reducing pain and neuroinflammation.[1][2][7]
The SAR Logic:
-
The Warhead: The azetidine nitrogen is often derivatized as a reactive urea or carbamate .[2] This acts as a "suicide substrate," forming a covalent bond with the catalytic Serine-122 of MAGL.[1]
-
The Tail (Fluorophenoxy): Fits into the hydrophobic channel of the enzyme.
-
Ring Size Effect: Azetidine analogs often show superior selectivity over piperidine/pyrrolidine analogs because the smaller ring constrains the "warhead" orientation, preventing off-target reactivity with Fatty Acid Amide Hydrolase (FAAH).[1]
Key Insight: The 3-(4-fluorophenoxy)azetidine-1-carboxamide series represents a "Goldilocks" zone of reactivity—reactive enough to inhibit MAGL, but stable enough to avoid non-specific proteolysis.[1][2]
Application B: S1P1 Receptor Agonists
Target: Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][8][9][10][11] Agonists sequester lymphocytes in lymph nodes, treating Multiple Sclerosis (e.g., Siponimod).
The SAR Logic:
-
The Head (Zwitterion Mimic): Here, the azetidine is substituted with a 3-carboxylic acid .[1][10][12] This mimics the phosphate head group of the natural ligand (S1P) and interacts with Arg120/Glu121 in the receptor.
-
The Linker & Tail: The fluorophenoxy group serves as the lipophilic tail.[2]
-
SAR Trend: Direct attachment of the phenoxy group to the azetidine (via ether) creates a compact agonist.
-
Stereochemistry: The (3R, 3S) stereochemistry at the azetidine 3-position (if further substituted) is critical.[1] The rigid azetidine ring orients the acidic head group and the lipophilic tail in a precise "L-shape" required for receptor activation.[1][2]
-
Application C: Monoamine Reuptake Inhibitors (Triple/Dual)
Target: SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine) transporters.[4]
The SAR Logic:
-
Bioisosterism: 3-Phenoxyazetidines are rigid analogs of the "aryloxy-propylamine" class (e.g., Fluoxetine, Atomoxetine).[1]
-
The Fluorine Effect:
-
N-Substitution:
-
Secondary Amine (NH): Balanced SERT/NET inhibition.[2]
-
Tertiary Amine (N-Me): Shifts selectivity towards SERT.
-
Mechanistic Visualization: MAGL Inhibition Pathway[1][2]
This diagram illustrates the covalent inhibition mechanism of MAGL by a fluorophenoxy azetidine urea derivative.
Figure 2: Kinetic mechanism of MAGL inhibition by fluorophenoxy azetidine urea derivatives.
Experimental Protocols
Protocol: Synthesis of 3-(4-Fluorophenoxy)azetidine
Rationale: This is the critical intermediate for all derivatives.[2] The synthesis uses an
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 4-fluorophenol (1.2 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Displacement: Add 1-Boc-3-iodoazetidine (1.0 eq) dropwise.[1][2]
-
Reaction: Heat to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove excess phenol) and brine. Dry over
.[2] -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1) at 0°C. Stir for 2 hours. Evaporate volatiles to yield 3-(4-fluorophenoxy)azetidine trifluoroacetate .[1][2]
Protocol: MAGL Activity Assay (Fluorescence-Based)
Rationale: To validate the potency (
Materials:
-
Recombinant Human MAGL (hMAGL).[2]
-
Substrate: 4-Nitrophenyl acetate (colorimetric) or Arachidonoyl-1-thio-glycerol (fluorescent probe with resorufin).[1][2]
-
Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1% BSA.[1]
Workflow:
-
Incubation: Incubate hMAGL (5 nM final) with the test compound (various concentrations in DMSO) for 30 minutes at room temperature. Note: Pre-incubation is critical for covalent inhibitors to measure
.[1] -
Substrate Addition: Add substrate (
final).[2] -
Measurement: Monitor fluorescence (Ex 535 nm / Em 590 nm) or absorbance (405 nm) kinetically for 20 minutes.
-
Analysis: Plot slope (reaction rate) vs. log[Inhibitor]. Fit to non-linear regression to determine
.[2]
References
-
Azetidine Sulfonyl Fluorides and Derivatives: "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society. Link[1]
-
MAGL Inhibitor Design: "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase PET tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton." Bioorganic & Medicinal Chemistry. Link
-
S1P1 Agonist Discovery: "Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1)." ACS Medicinal Chemistry Letters. Link[1]
-
NaV1.7 Inhibitors: "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis."[1][2] PLOS ONE. Link
-
Triple Reuptake Inhibitors: "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification." ACS Medicinal Chemistry Letters. Link
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The Azetidine Scaffold in Neuropharmacology: A Technical Guide to 1-Benzhydryl-3-(3-fluorophenoxy)azetidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of neurotransmitter systems in the central nervous system (CNS) presents a fertile ground for the discovery of novel therapeutics for a myriad of neurological and psychiatric disorders. Among the key targets is the dopamine transporter (DAT), a critical regulator of dopaminergic signaling. Dysregulation of this system is implicated in the pathophysiology of Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and depression. This technical guide delves into the promising role of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine, a structurally distinct small molecule, in the landscape of drug discovery. By leveraging the unique properties of the azetidine core, this compound emerges as a compelling candidate for modulating dopamine reuptake. This document will explore its synthesis, hypothesized mechanism of action, and the strategic application of in vitro and in vivo models to elucidate its therapeutic potential.
Introduction: The Rationale for Targeting the Dopamine Transporter with Novel Scaffolds
The dopamine system is a cornerstone of motor control, motivation, reward, and executive function.[1] The dopamine transporter (DAT) plays a pivotal role in maintaining synaptic dopamine homeostasis by mediating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[] Inhibition of this process prolongs the action of dopamine, thereby amplifying its signaling. This mechanism is the basis for the therapeutic efficacy of several established medications, including psychostimulants for ADHD and certain antidepressants.
The development of novel dopamine reuptake inhibitors (DRIs) is driven by the need for improved efficacy, safety, and tolerability profiles compared to existing treatments. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile pharmacophore.[3] The incorporation of an azetidine ring can impart favorable physicochemical properties, such as increased metabolic stability and improved brain penetration, which are critical for CNS-acting drugs. The subject of this guide, this compound, combines the azetidine core with a bulky benzhydryl group and a fluorinated phenoxy moiety, suggesting a deliberate design to interact with the dopamine transporter.
The Molecular Blueprint: Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and scalable synthetic route. A key step involves the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with 3-fluorophenol. This nucleophilic substitution reaction yields the desired product.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of 1-benzhydrylazetidin-3-yl methanesulfonate. This intermediate can be synthesized from commercially available starting materials.
-
Step 2: Reaction with 3-fluorophenol. To a solution of 1-benzhydrylazetidin-3-yl methanesulfonate (2.5 g, 7.87 mmol) in a suitable solvent, 3-fluorophenol (0.642 ml, 7.16 mmol) is added.
-
Step 3: Reaction Conditions. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the phenol. The reaction mixture is stirred at an appropriate temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using column chromatography to afford the pure this compound. A reported synthesis yielded 1.93 g of the title compound.
Caption: Synthetic workflow for this compound.
Unveiling the Mechanism: In Vitro Characterization as a Dopamine Reuptake Inhibitor
The primary hypothesis for the mechanism of action of this compound is the inhibition of the dopamine transporter. To validate this and to quantify its potency and selectivity, a series of in vitro assays are essential.
Dopamine Transporter (DAT) Binding and Uptake Inhibition Assays
The affinity of a compound for the DAT is a key determinant of its potency. This is typically measured using radioligand binding assays. In these assays, a radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a tissue preparation rich in DAT (e.g., rat striatal membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Functional inhibition of dopamine reuptake is assessed using synaptosomal uptake assays. Synaptosomes, which are isolated nerve terminals, are incubated with radiolabeled dopamine ([³H]DA) and different concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC50) is determined.
Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay
-
Preparation of Synaptosomes: Synaptosomes are prepared from the striatum of rat brains.
-
Incubation: Synaptosomes are incubated with varying concentrations of this compound and a fixed concentration of [³H]dopamine.
-
Termination of Uptake: The uptake is stopped by rapid filtration.
-
Scintillation Counting: The amount of radioactivity in the synaptosomes is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Selectivity Profiling: Assessing Off-Target Activities
To be a viable drug candidate, high selectivity for the intended target is crucial to minimize side effects. Therefore, it is imperative to assess the binding affinity of this compound for other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is achieved using similar radioligand binding assays with selective radioligands for SERT (e.g., [³H]citalopram) and NET (e.g., [³H]nisoxetine). A compound with high selectivity for DAT will have a significantly lower Ki for DAT compared to SERT and NET.
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Ki | < 10 |
| Serotonin Transporter (SERT) | [³H]Citalopram Binding | Ki | > 1000 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Ki | > 500 |
| Dopamine Reuptake | [³H]Dopamine Uptake | IC50 | < 20 |
Note: The values in this table are hypothetical and serve as an example of a desirable selective DAT inhibitor profile. Actual experimental data is required for confirmation.
Caption: Hypothesized mechanism of action at the dopaminergic synapse.
From Bench to Behavior: In Vivo Evaluation in Disease Models
Positive in vitro data provides a strong rationale for progressing to in vivo studies to assess the therapeutic efficacy of this compound in relevant animal models of CNS disorders.
Parkinson's Disease Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Animal models that replicate this pathology are crucial for testing potential neuroprotective or symptomatic treatments.
-
6-Hydroxydopamine (6-OHDA) Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rodents leads to a progressive loss of dopaminergic neurons on one side of the brain. This results in motor deficits, such as rotational behavior in response to dopamine agonists, which can be quantified to assess the efficacy of a test compound.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This neurotoxin selectively destroys dopaminergic neurons in primates and mice, closely mimicking the pathology of Parkinson's disease. Behavioral tests, such as the rotarod test and open field test, are used to evaluate motor function.
Experimental Protocol: Evaluation in the 6-OHDA Rat Model
-
Induction of Lesion: Rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle.
-
Drug Administration: After a recovery period, rats are treated with this compound or vehicle.
-
Behavioral Testing: Amphetamine- or apomorphine-induced rotational behavior is measured. A reduction in rotations in the drug-treated group compared to the vehicle group indicates a therapeutic effect.
-
Post-mortem Analysis: Brain tissue is analyzed to quantify the extent of dopaminergic neuron loss and to measure dopamine levels.
ADHD Models
Animal models of ADHD often involve genetically modified strains or pharmacological manipulations that result in hyperactivity, impulsivity, and attention deficits.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of ADHD that exhibits key behavioral characteristics of the disorder.
-
Dopamine Transporter Knockout (DAT-KO) Mice: These mice lack the dopamine transporter and display profound hyperactivity.
Experimental Protocol: Evaluation in the Spontaneously Hypertensive Rat (SHR)
-
Drug Administration: SHRs are treated with various doses of this compound or a reference drug like methylphenidate.
-
Behavioral Testing:
-
Open Field Test: To assess locomotor activity and hyperactivity.
-
Five-Choice Serial Reaction Time Task (5-CSRTT): To measure attention and impulsivity.
-
-
Data Analysis: A reduction in hyperactivity and an improvement in performance on the 5-CSRTT would suggest efficacy for ADHD.
Depression Models
Animal models of depression are designed to mimic the behavioral and neurochemical changes associated with the disorder in humans.
-
Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time suggesting an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail.
-
Chronic Mild Stress (CMS) Model: This model exposes animals to a series of unpredictable, mild stressors over a prolonged period, leading to a state of anhedonia (reduced pleasure), which can be measured by a decrease in sucrose preference.
Experimental Protocol: Evaluation in the Forced Swim Test (FST)
-
Drug Administration: Mice are administered this compound, a vehicle, or a standard antidepressant.
-
Test Procedure: Mice are placed in a cylinder of water for a set period, and the duration of immobility is recorded.
-
Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group indicates a potential antidepressant effect.
Future Directions and Conclusion
While the synthesis of this compound is established, its pharmacological profile and in vivo efficacy remain to be fully elucidated. The in-depth technical guide outlined here provides a comprehensive roadmap for its evaluation as a novel therapeutic agent for CNS disorders. The unique combination of the azetidine core, the benzhydryl group, and the fluorinated phenoxy moiety positions this compound as a promising candidate for a potent and selective dopamine reuptake inhibitor.
Future research should focus on obtaining precise in vitro binding and functional data for DAT, SERT, and NET to confirm its potency and selectivity. Subsequently, rigorous evaluation in the described animal models of Parkinson's disease, ADHD, and depression is warranted. Structure-activity relationship (SAR) studies, exploring modifications to the phenoxy ring and the benzhydryl group, could further optimize its pharmacological properties. The journey of this compound from a chemical entity to a potential therapeutic is a testament to the power of rational drug design and the continuous search for innovative treatments for debilitating neurological and psychiatric conditions.
References
- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(9), 999–1004.
- Kumar, A., Chawla, G., & Akhtar, M. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Arzneimittel-Forschung, 55(7), 384–389.
- Sakloth, F., Tanda, G., Miller, J., & Lindsley, C. W. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. ACS chemical neuroscience, 13(10), 1508–1519.
- Cheng, M. H., Block, E. R., Hu, F., & Zhan, C. G. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International journal of molecular sciences, 25(12), 6608.
- Katz, J. L., Agoston, G. E., Allentoff, A. J., Kline, R. H., Jr, Kopajtic, T. A., & Newman, A. H. (2018). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of medicinal chemistry, 61(21), 9673–9686.
- Leban, J., Kenda, B. M., Berger, S., De Ryck, M., Tytgat, J., & Saxena, P. R. (2015). A heterocyclic compound CE-103 inhibits dopamine reuptake and modulates dopamine transporter and dopamine D1-D3 containing receptor complexes. Neuropharmacology, 102, 186–196.
- Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
-
ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]
- Weinstock, J., Gaitanopoulos, D. E., Oh, H. J., Pfeiffer, F. R., Hieble, J. P., & Wilson, J. W., 3rd (1985). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Journal of medicinal chemistry, 28(11), 1573–1576.
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BioWorld. (1998, October 20). Dopamine reuptake inhibitors in development at Pola for Parkinson's disease. Retrieved from [Link]
- Dar, D. E., Weizman, A., & Gavish, M. (2005). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. European journal of medicinal chemistry, 40(10), 1033–1039.
-
ResearchGate. (n.d.). Synthesis and SAR of highly potent and selective dopamine D-3-receptor antagonists: Variations on the 1H-pyrimidin-2-one theme. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., Gurupadaswamy, H. D., & Khanum, S. A. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. RSC advances, 11(16), 9294–9306.
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CUNY Academic Works. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation as Dopamine D1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
- Martínez-Alonso, E., Arribas-Verduzco, R., Benchekroun, M., Ismaili, L., Refouvelet, B., & Moraleda, I. (2020). Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Molecules (Basel, Switzerland), 25(20), 4642.
- Carlier, P. R., Lo, M. M., Lo, P. C., Richelson, E., Tatsumi, M., Reynolds, I. J., & Sharma, T. A. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Bioorganic & medicinal chemistry letters, 8(5), 487–492.
- Itoh, Y., Suzuki, T., Nakagawa, H., & Miyata, N. (2018). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 9(11), 1102–1107.
- Al-Ostoot, F. H., Al-Ghorbani, M., Gurupadaswamy, H. D., & Khanum, S. A. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology, 18(6), 2845-2850.
- Oertel, W. H., & Gerlach, M. (2021). Dopamine reuptake inhibitors in Parkinson's disease. Journal of experimental pharmacology, 13, 191–201.
- Siracusa, R., Pistorio, M. L., Gresta, E., Cuzzocrea, S., & Di Paola, R. (2014). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. Molecules (Basel, Switzerland), 19(7), 9489–9503.
- Al-Ghorbani, M., Thirusangu, P., Gurupadaswamy, H. D., Vigneshwaran, V., Mohammed, Y. H. E., Prabhakar, B. T., & Khanum, S. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Journal of the Iranian Chemical Society, 22(9), 2455–2467.
-
ResearchGate. (n.d.). Structure—Activity Relationship of Trihexyphenidyl Analogues with Respect to the Dopamine Transporter in the Ongoing Search for a Cocaine Inhibitor. Retrieved from [Link]
Sources
Technical Deep Dive: Benzhydryl Azetidine Scaffolds in Drug Discovery
The following technical guide provides an in-depth review of Benzhydryl Azetidine Analogs , focusing on their synthesis, structure-activity relationships (SAR), and pharmacological utility in modern drug discovery.
Executive Summary: The Azetidine Advantage
In the optimization of bioactive amines, the benzhydryl azetidine moiety represents a high-value pharmacophore. It serves as a rigidified bioisostere of the more common N-benzhydryl piperazines (e.g., cinnarizine) and pyrrolidines.
The incorporation of the four-membered azetidine ring offers three distinct medicinal chemistry advantages:
-
Vector Reorientation: The bond angles of the azetidine ring (
) alter the projection of the benzhydryl "tail" relative to the effector domain, often improving selectivity for narrow hydrophobic pockets (e.g., DAT vs. SERT). -
Basicity Modulation: Azetidines are generally less basic (
) than their pyrrolidine ( ) or piperidine counterparts due to increased -character in the nitrogen lone pair hybrids caused by ring strain. This improves blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH. -
Metabolic Blocking: The strained ring is resistant to certain oxidative metabolic pathways that rapidly degrade flexible alkyl chains.
This guide details the synthesis and application of this scaffold, anchored by the clinical success of Azelnidipine and emerging research in psychostimulant abuse therapeutics.
Synthetic Architecture & Protocols
The construction of the benzhydryl azetidine core typically proceeds via two primary strategies: De Novo Ring Formation (from acyclic precursors) or N-Alkylation (using pre-formed azetidines). The De Novo route is preferred for scale-up and is the industrial standard for generating the key intermediate 1-benzhydrylazetidin-3-ol .
Protocol A: De Novo Synthesis of 1-Benzhydrylazetidin-3-ol
Context: This protocol is the foundational entry point for creating azelnidipine-class calcium channel blockers and various CNS-active agents. It utilizes the high reactivity of epichlorohydrin with bulky amines.
Materials:
-
Benzhydrylamine (Diphenylmethanamine)
-
Epichlorohydrin (1-Chloro-2,3-epoxypropane)
-
Solvent: Methanol or Ethanol
-
Base: Sodium Hydroxide (NaOH) or Triethylamine (
)
Step-by-Step Methodology:
-
Nucleophilic Opening (The "Hook"):
-
Charge a reaction vessel with Benzhydrylamine (1.0 equiv) and Methanol (5.0 vol) .
-
Cool the solution to
to suppress polymerization. -
Dropwise add Epichlorohydrin (1.1 equiv) over 60 minutes, maintaining internal temperature
. -
Mechanistic Note: The amine attacks the epoxide terminal carbon (less hindered), opening the ring to form the chlorohydrin intermediate (1-(benzhydrylamino)-3-chloropropan-2-ol).
-
Stir at room temperature (RT) for 12–16 hours.
-
-
Ring Closure (The "Latch"):
-
Heat the mixture to reflux (
) for 24–48 hours. -
Critical Control Point: Unlike 5- or 6-membered rings, the 4-membered ring formation is kinetically slow due to strain (Baldwin's rules). If conversion is low (<90% by HPLC), add Triethylamine (1.5 equiv) to scavenge the HCl byproduct and drive the equilibrium forward.
-
Alternative: For faster rates, microwave irradiation at
for 1 hour is effective on a small scale.
-
-
Workup & Purification:
-
Concentrate the solvent under reduced pressure.[1]
-
Partition the residue between Dichloromethane (DCM) and 1M NaOH . The basic wash ensures the product is in the free base form.
-
Dry the organic layer over
and concentrate.[1] -
Crystallization: Recrystallize from Isopropyl Ether/Hexane to yield 1-benzhydrylazetidin-3-ol as white needles.
-
Yield Expectation: 70–85%
Validation:
Pharmacological Landscape & SAR
The benzhydryl azetidine scaffold has shown exceptional utility in two distinct therapeutic areas: Cardiovascular (Calcium Channel Blockers) and Neuropsychiatry (Monoamine Transporter Inhibitors).
Case Study 1: Azelnidipine (Clinical Success)
Azelnidipine is a dihydropyridine calcium channel blocker used for hypertension. Unlike older generations (e.g., nifedipine), it possesses a massive hydrophobic tail containing the 1-benzhydrylazetidin-3-yl moiety.
-
Mechanism: The bulky benzhydryl azetidine group anchors the drug in the membrane bilayer, allowing it to access the calcium channel binding site laterally. This leads to a very slow onset and long duration of action (resistant to "washout"), preventing the reflex tachycardia seen with faster-acting agents.
Case Study 2: VMAT2/DAT Inhibitors (Addiction Therapy)
Research into methamphetamine abuse has identified azetidine analogs of Lobelane as potent inhibitors of the Vesicular Monoamine Transporter-2 (VMAT2) and Dopamine Transporter (DAT).[2][3]
SAR Data Summary (Inhibition Constants
| Compound | Ring Size | Substituent (C-4) | Target | Potency Relative to Parent | |
| Lobelane | Piperidine (6) | - | VMAT2 | 45 | 1.0x (Reference) |
| Norlobelane | Piperidine (6) | - | VMAT2 | 43 | ~1.0x |
| Compound 22b | Azetidine (4) | cis-4-Methoxy | VMAT2 | 24 | 1.9x (More Potent) |
| Compound 15c | Azetidine (4) | trans-Methylenedioxy | VMAT2 | 31 | 1.5x |
Interpretation: Contraction from a piperidine (6-membered) to an azetidine (4-membered) ring in Compound 22b doubled the potency . The rigid azetidine core likely locks the pharmacophore into a bioactive conformation that minimizes the entropic penalty upon binding to the transporter.
Visualization of Pathways
Diagram 1: Synthesis & Diversification Logic
This flowchart illustrates the "Industrial" route to the core scaffold and its subsequent functionalization into bioactive agents.
Caption: Synthetic pathway from acyclic precursors to functionalized 3-amino-1-benzhydryl azetidines.
Diagram 2: SAR Decision Tree (Ring Size vs. Selectivity)
This diagram visualizes the decision logic when optimizing benzhydryl amines for CNS targets.
Caption: SAR logic demonstrating the physicochemical advantages of the azetidine scaffold over larger rings.
References
-
Azelnidipine Clinical Pharmacology: Azelnidipine, a New Calcium Channel Blocker with a Long Dur
- Source: NIH / PubMed
-
VMAT2/DAT Inhibitor Synthesis : Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (Bioorg Med Chem. 2013)[2][3][4]
- Source: ScienceDirect / NIH
-
Synthesis of Azetidine-3-ol : Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[5][6] (Org.[7][8][9] Process Res. Dev.)
- Source: ACS Public
-
Azetidine Pharmacophore Review: Azetidines in medicinal chemistry: emerging applic
- Source: Taylor & Francis Online
-
[10]
-
Commercial Building Block Data: 1-Benzhydrylazetidine-3-carboxylic acid Technical D
- Source: Chem-Impex
Sources
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
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- 10. researchgate.net [researchgate.net]
Technical Guide: Therapeutic Targets of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
This technical guide provides an in-depth analysis of the therapeutic targets and pharmacological profile of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine .
Executive Summary & Chemical Identity
This compound (CAS: 132924-41-5) is a specialized heterocyclic compound featuring a constrained azetidine ring substituted with a lipophilic benzhydryl (diphenylmethyl) group at the nitrogen and a 3-fluorophenoxy ether at the 3-position.[1]
This molecule represents a "privileged scaffold" in medicinal chemistry, primarily investigated for its high affinity towards Sigma-1 receptors (
| Property | Detail |
| IUPAC Name | 1-(diphenylmethyl)-3-(3-fluorophenoxy)azetidine |
| Molecular Formula | |
| Molecular Weight | 333.40 g/mol |
| Core Scaffold | 3-Phenoxyazetidine (Bioisostere of 3-phenoxypiperidine) |
| Key Pharmacophore | Benzhydryl (Lipophilic anchor) + Fluorophenoxy (H-bond acceptor/donor) |
Primary Therapeutic Target: Sigma-1 Receptor ( 1R)
The primary and most well-characterized target for 1-benzhydryl-3-phenoxyazetidine derivatives is the Sigma-1 Receptor , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Mechanism of Action
The compound acts as a high-affinity ligand (typically
-
Agonist/Antagonist Profile: Depending on the specific conformational bias induced by the 3-fluoro substituent, the compound can act as:
-
Agonist: Promotes dissociation of
1R from BiP (Binding immunoglobulin protein), allowing 1R to chaperone IP3 receptors and stabilize Calcium ( ) signaling. This confers neuroprotection and cognitive enhancement . -
Antagonist: Blocks the translocation of
1R, preventing the sensitization of nociceptors (e.g., TRPV1). This confers analgesic and anti-neuropathic effects without opioid side effects.
-
Signaling Pathway Visualization
The following diagram illustrates the
Caption: Mechanism of Sigma-1 Receptor modulation. The ligand triggers dissociation from BiP, stabilizing IP3R-mediated calcium flux.
Secondary Targets: Monoamine Transporters
The structural motif of a diphenylmethyl (benzhydryl) group linked to a nitrogen heterocycle is a hallmark of Dopamine Transporter (DAT) and Serotonin Transporter (SERT) inhibitors (e.g., similar to GBR-12909).
Dopamine Transporter (DAT) Inhibition
-
Mechanism: The bulky benzhydryl group binds to the S2 hydrophobic pocket of the DAT, locking the transporter in an outward-facing conformation and preventing dopamine reuptake.
-
Therapeutic Relevance: Potential utility in treating depression , ADHD , and fatigue . The azetidine ring reduces conformational flexibility compared to piperazine analogs, potentially enhancing selectivity.
Selectivity Profile
The 3-fluorophenoxy moiety is strategically placed to optimize selectivity.
-
SERT vs. DAT: The ether linkage often shifts affinity towards SERT.
-
Off-Targets: The compound must be screened against hERG channels and Muscarinic receptors , as benzhydryl amines can exhibit anticholinergic side effects.
Experimental Validation Protocols
To validate the therapeutic potential of this compound, the following standardized protocols are recommended.
Radioligand Binding Assay (Sigma-1)
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize guinea pig brain or transfected HEK293 cells expressing human
1R. -
Ligand: Use [³H]-(+)-Pentazocine (specific
1 agonist) as the radioligand (conc. ~3 nM). -
Incubation: Incubate membranes with radioligand and varying concentrations (
to M) of this compound in Tris-HCl buffer (pH 7.4) for 120 min at 37°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Synthesis Workflow
The compound is synthesized via a convergent route, often cited in patent literature (e.g., US08828987B2 context).
Caption: Convergent synthesis route via mesylation and nucleophilic aromatic substitution.
Therapeutic Potential & Applications[3]
Analgesia (Neuropathic Pain)
As a putative Sigma-1 antagonist , this compound is a candidate for treating neuropathic pain (e.g., chemotherapy-induced peripheral neuropathy). It modulates nociception without the addiction liability of mu-opioid agonists.
Neuropsychiatry
The dual activity at Sigma-1 and Monoamine Transporters suggests potential as a broad-spectrum antidepressant/anxiolytic, particularly for complex phenotypes involving cognitive deficits (addressed by
Research Tool
It serves as a vital chemical probe to study the structure-activity relationship (SAR) of the azetidine ring as a bioisostere for larger heterocycles (pyrrolidine/piperidine) in GPCR ligand design.
References
-
BenchChem. (n.d.). Synthesis routes of this compound. Retrieved from (Citing Patent US08828987B2).
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from .
- Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. (Contextual SAR for Sigma-1 ligands).
- U.S. Patent and Trademark Office.Patent US08828987B2. (Referenced in chemical databases as source of synthesis protocol).
Sources
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: Technical Profile & Synthetic Guide
[1][2][3]
Executive Summary
1-Benzhydryl-3-(3-fluorophenoxy)azetidine (CAS: 132924-41-5) is a specialized heterocyclic intermediate used in the synthesis of bioactive 3-aryloxyazetidines.[1][2][3] In medicinal chemistry, the azetidine ring serves as a conformationally restricted scaffold that modulates the lipophilicity and metabolic stability of drug candidates.[4] The benzhydryl (diphenylmethyl) group acts as a robust protecting group for the azetidine nitrogen, enhancing the molecule's stability and solubility during the etherification of the C3 position.[4]
This compound is a critical precursor for accessing 3-(3-fluorophenoxy)azetidine , a pharmacophore found in various central nervous system (CNS) agents, including inhibitors of monoamine transporters and voltage-gated sodium channels (e.g., NaV1.7).[1][2][4]
Physicochemical Profile
The following data summarizes the core physical properties of the molecule.
| Property | Value |
| IUPAC Name | 1-(Diphenylmethyl)-3-(3-fluorophenoxy)azetidine |
| Molecular Formula | C₂₂H₂₀FNO |
| Molecular Weight | 333.40 g/mol |
| CAS Number | 132924-41-5 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~4.5 (High lipophilicity due to benzhydryl group) |
| pKa (Calculated) | ~7.5 (Tertiary amine) |
Synthetic Methodology
The synthesis of this compound is typically achieved through a convergent route involving the functionalization of the pre-formed azetidine ring.[1][2][3] The most authoritative protocol utilizes a nucleophilic substitution (
Reaction Pathway
The synthesis proceeds in three logical stages:
-
Ring Construction: Formation of the azetidine core from epichlorohydrin and benzhydrylamine.[4]
-
Activation: Conversion of the C3-hydroxyl group to a leaving group (Mesylate).[4]
-
Etherification: Displacement of the mesylate by 3-fluorophenol.[3][4]
Detailed Protocol
Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol
-
Reagents: Benzhydrylamine, Epichlorohydrin, Potassium t-butoxide (or similar base), Methanol/Acetonitrile.[4]
-
Procedure: Benzhydrylamine is reacted with epichlorohydrin to form the linear chlorohydrin intermediate, which undergoes base-induced cyclization to yield 1-benzhydrylazetidin-3-ol.[1][2][3]
-
Yield Target: 70–80%.
Stage 2: Mesylation (Activation)
-
Reagents: 1-Benzhydrylazetidin-3-ol, Methanesulfonyl chloride (MsCl), Triethylamine (
), Dichloromethane (DCM).[1][2][4] -
Protocol:
-
Dissolve 1-benzhydrylazetidin-3-ol in anhydrous DCM at 0°C.
-
Add
(1.5 eq) followed by dropwise addition of MsCl (1.2 eq).[4] -
Stir at 0°C for 2 hours.
-
Quench with water, extract with DCM, and dry over
.
-
-
Outcome: 1-Benzhydrylazetidin-3-yl methanesulfonate (Solid).[1][2][3]
Stage 3: Etherification (Target Synthesis)
-
Reagents: 1-Benzhydrylazetidin-3-yl methanesulfonate, 3-Fluorophenol, Potassium Carbonate (
) or Sodium Hydride (NaH), DMF.[1][2][3] -
Protocol:
-
Add Base (
, 2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide. -
Add the mesylate intermediate (1.0 eq).[4]
-
Heat the mixture to 80–90°C for 4–6 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[3][4]
-
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from raw materials to the target ether.
Analytical Characterization
Validation of the synthesized compound requires confirmation of the azetidine ring integrity and the presence of the fluorophenoxy moiety.[4]
Proton NMR ( NMR, 400 MHz, )
Mass Spectrometry (ESI-MS)
Applications & Strategic Importance
This molecule is primarily a "Strategic Intermediate" rather than a final drug.[4] Its utility lies in the following areas:
-
De-protection to 3-Aryloxyazetidines: The benzhydryl group can be removed via catalytic hydrogenation (
) or treatment with 1-chloroethyl chloroformate (ACE-Cl).[1][2][3][4] This yields the secondary amine 3-(3-fluorophenoxy)azetidine , a core scaffold for: -
Chiral Resolution: While the 3-position is not chiral in this symmetric substitution, derivatives with substituents on the azetidine ring carbons (C2/C4) use this N-benzhydryl protection to facilitate chiral resolution before final functionalization.[3]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[4]
-
Storage: Store in a cool, dry place (Room Temperature or 2–8°C). Keep container tightly closed.
-
Handling: Use in a fume hood.[4] Avoid dust formation.[3][4]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
References
-
Benchchem. (n.d.).[4] Synthesis routes of this compound. Retrieved from [1][2][4]
-
Sigma-Aldrich. (n.d.).[3][4] 1-Benzhydryl-3-(2-fluorophenoxy)azetidine Product Information. (Note: Structural analog reference for physicochemical baseline). Retrieved from [1][2][3][4]
-
PubChem. (n.d.).[4][5][6] 1-(Diphenylmethyl)azetidin-3-ol (Precursor Data). Retrieved from [1][2][4]
-
Google Patents. (2014).[4] US8828987B2 - Heterocyclic compounds as inhibitors of stearoyl-CoA desaturase.[1][2][3] (Referenced for synthetic protocols of azetidine ethers).[4][5] Retrieved from
Sources
- 1. americanelements.com [americanelements.com]
- 2. americanelements.com [americanelements.com]
- 3. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Binding Dynamics of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine at the Human Dopamine Transporter (hDAT)
Topic: In Silico Binding Studies of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and CNS Drug Discovery Leads
Executive Summary
This technical guide outlines the computational workflow for characterizing the binding mechanism of This compound (hereafter referred to as BFPA ).[1] As a structural analog of the GBR-12909 class of monoamine uptake inhibitors, BFPA presents a unique scaffold combining a rigid azetidine core with a bulky benzhydryl moiety. This guide details the protocols for molecular dynamics (MD), induced-fit docking (IFD), and thermodynamic stability assessment to validate BFPA as a high-affinity antagonist of the human Dopamine Transporter (hDAT).[1]
Molecular Architecture & Ligand Preparation
Before receptor engagement, the ligand’s conformational landscape must be mapped. BFPA possesses a basic tertiary amine (
Protonation and Stereochemistry
The azetidine nitrogen is the critical pharmacophore point. At physiological pH (7.4), the nitrogen is protonated (
Protocol:
-
Structure Generation: Generate 3D coordinates from SMILES: FC1=CC=CC(OC2CN(C(C3=CC=CC=C3)C4=CC=CC=C4)C2)=C1.[1]
-
Ionization: Use Epik or MoKa to predict protonation states at pH
.[1] Retain only the cationic species. -
Conformational Search: Perform a torsional scan of the C-O-C ether linkage. The "butterfly angle" of the benzhydryl group must be sampled to avoid high-energy steric clashes during initial docking.
Quantitative Ligand Properties
| Property | Value (Predicted) | Relevance |
| LogP | 4.8 - 5.2 | High lipophilicity; indicates blood-brain barrier (BBB) penetration.[1] |
| TPSA | ~12.5 Ų | Low polar surface area favors CNS distribution.[1] |
| Rotatable Bonds | 5 | Moderate flexibility; requires Induced Fit Docking (IFD).[1] |
| H-Bond Donors | 1 (Protonated N) | Critical for anchoring to hDAT Asp79.[1] |
Target System Construction: hDAT
The human dopamine transporter (hDAT) lacks a high-resolution crystal structure in an apo state suitable for all inhibitor classes.[1] Therefore, homology modeling using the Drosophila DAT (dDAT) template is the industry standard for high-fidelity binding studies.
Homology Modeling Strategy
Template Selection: Drosophila melanogaster DAT (PDB ID: 4M48 ), bound to nortriptyline.[1] This structure represents the "outward-open" conformation, which is the relevant state for inhibitor binding.
Workflow:
-
Sequence Alignment: Align hDAT (UniProt Q01959) with dDAT (PDB 4M48).[1] Ensure the conserved Asp79 (hDAT numbering) aligns with Asp46 (dDAT).
-
Model Building: Generate 50 models using MODELLER or Prime.
-
Loop Refinement: The extracellular loop 2 (EL2) is highly flexible; perform ab initio loop refinement on this region.[1]
-
Validation: Assess Ramachandran plots; residues in the binding pocket (S1 site) must be in allowed regions.
Induced-Fit Docking (IFD) Protocol
Rigid receptor docking fails for BFPA because the bulky benzhydryl group requires the expansion of the hydrophobic sub-pocket. The IFD protocol allows side-chain flexibility (specifically Phe320 and Val152) to accommodate the ligand.[1]
The "Ionic Lock" Hypothesis
The binding hypothesis relies on a canonical salt bridge between the protonated azetidine nitrogen of BFPA and the carboxylate of Asp79 in TM1.
Step-by-Step Docking Methodology
-
Grid Generation: Center the grid box on the S1 site (defined by Asp79, Phe320, and Phe326). Box size:
Å.[1] -
Constraint Setup: Apply a positional constraint (H-bond) on Asp79 OD1/OD2.[1] This forces the docking algorithm to prioritize poses satisfying the ionic lock.
-
Glide Docking (SP): Perform initial Soft Potential docking to generate 20 poses.
-
Prime Refinement: For each pose, refine residues within 5.0 Å of the ligand.
-
Re-Docking (XP): Redock the ligand into the refined pocket using Extra Precision (XP) scoring.
Binding Interaction Network (Visualized)
Figure 1: Interaction network of BFPA within the hDAT S1 pocket.[1] The primary anchor is the Asp79 salt bridge.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1] MD simulations are required to verify the stability of the BFPA-hDAT complex in a membrane environment.
System Setup[1][2][3]
-
Membrane: Embed the protein-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]
-
Solvation: TIP3P water model, extending 10 Å beyond the protein/membrane surface.
-
Ions: Neutralize with
and to 0.15 M physiological concentration.[1]
Simulation Protocol
-
Minimization: 5000 steps steepest descent to remove steric clashes.
-
Equilibration (NVT): 1 ns at 310 K with restraints on protein backbone and ligand (
). -
Equilibration (NPT): 1 ns to stabilize density.
-
Production Run: 100 ns simulation (Time step = 2 fs).
Analysis Metrics[1]
-
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.[1]
-
H-Bond Occupancy: The Asp79-Ligand salt bridge must be maintained for >80% of the simulation time.
-
MM-GBSA: Calculate the binding free energy (
) using snapshots from the last 20 ns of the trajectory.
Experimental Interpretation & Troubleshooting
Interpreting the Benzhydryl Role
The benzhydryl group is too large for the canonical dopamine sub-pocket. In the simulation, observe if it wedges open the extracellular gate (Arg85-Asp476), locking the transporter in the outward-open conformation. This "wedge" mechanism is characteristic of high-affinity inhibitors like benztropine and GBR-12909.[1]
The Fluorine Effect
The 3-fluorine atom on the phenoxy ring alters the electrostatic potential surface.
-
Observation: Check for specific multipolar interactions with Ser422 or backbone amides in TM8.
-
Significance: Fluorination often improves metabolic stability and can increase potency by 5-10x compared to the unsubstituted phenoxy analog due to enhanced lipophilicity and specific dipole interactions.
Workflow Visualization
Figure 2: Computational pipeline for evaluating BFPA binding affinity.
References
-
Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85–90. Link[1]
-
Beuming, T., et al. (2008).[1] The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780–789. Link
-
Andersen, J., et al. (2009).[1] Molecular determinants of the interaction between the dopamine transporter and the potent GBR12909 uptake inhibitor. Journal of Neurochemistry, 111(6), 1338–1350. Link[1]
-
Schmitt, K. C., & Reith, M. E. (2011). Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse. Annals of the New York Academy of Sciences, 1248(1), 318–339. Link[1]
-
Genye, H., et al. (2015).[1] Insights to ligand binding to the monoamine transporters—from homology modeling to LeuBAT and dDAT.[2][3][4] Frontiers in Pharmacology, 6, 206. Link
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Insights to ligand binding to the monoamine transporters—from homology modeling to LeuBAT and dDAT [frontiersin.org]
- 4. Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzhydryl-Azetidine Scaffold: Synthetic Architecture and Pharmacological Utility
[1]
Executive Summary
The benzhydryl-azetidine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique ability to combine the lipophilic bulk of the diphenylmethyl (benzhydryl) group with the high conformational strain and rigidity of the four-membered azetidine ring. Unlike its six-membered (piperidine) or five-membered (pyrrolidine) congeners, the azetidine ring imposes distinct vectoral constraints on substituents, often enhancing receptor selectivity and metabolic stability.
This guide analyzes the development of this scaffold from a niche chemical curiosity to a critical industrial intermediate (notably in Azelnidipine production) and a potent lead generator in CNS therapeutics (Dopamine/VMAT2 inhibition).
Historical & Pharmacological Trajectory[2]
The Bioisosteric Evolution
Historically, the benzhydryl pharmacophore—two phenyl rings attached to a central carbon—has been the cornerstone of H1-antihistamines (e.g., diphenhydramine) and dopamine reuptake inhibitors (e.g., modafinil analogs). The incorporation of this group into nitrogen heterocycles followed a contraction logic:
-
Generation 1 (Piperazines/Piperidines): Flexible, easy to synthesize, but often prone to off-target metabolic oxidation.
-
Generation 2 (Azetidines): The introduction of the azetidine ring (3-4 carbons) reduced the entropic penalty of binding. The ring's "pucker" angle (
30°) positions the benzhydryl group in a specific spatial orientation that is often inaccessible to planar or freely rotating analogs.
Pharmacological Applications[1][2][3][4][5]
-
Calcium Channel Blockers (CCBs): The most commercially significant application is 1-benzhydrylazetidin-3-ol , a key intermediate in the synthesis of Azelnidipine . Here, the azetidine ring serves as a rigid linker that modulates the dihydropyridine's access to the L-type calcium channel.
-
CNS Agents (DAT/VMAT2 Inhibitors): Research indicates that N-benzhydrylazetidines function as potent VMAT2 (Vesicular Monoamine Transporter 2) inhibitors. The ring contraction from piperidine to azetidine retains potency (
in the low nanomolar range) while altering the solubility profile.
Structural & Synthetic Logic (Visualized)
The synthesis of the core scaffold typically proceeds via the "Epichlorohydrin Route," a robust industrial method that avoids expensive metal catalysts.
Diagram 1: Industrial Synthesis of 1-Benzhydrylazetidin-3-ol
Caption: The primary industrial route involves the nucleophilic opening of epichlorohydrin followed by intramolecular cyclization.
Comparative Data: The "Ring Contraction" Effect
To understand the value of the azetidine scaffold, one must compare it to its larger-ring analogs in the context of Dopamine Uptake Inhibition (VMAT2/DAT).
Table 1: Comparative Inhibition Constants (
| Core Scaffold | Ring Size | Substituent (N-position) | Potency Relative to Lead | |
| Piperidine (Lobelane) | 6 | cis-2,6-diphenethyl | 45 nM | 1.0x (Baseline) |
| Pyrrolidine (Norlobelane) | 5 | cis-2,5-diphenethyl | 43 nM | ~1.0x |
| Azetidine (Analog 22b) | 4 | cis-2,4-diphenethyl | 24 nM | 1.9x (More Potent) |
| Azetidine (Analog 15c) | 4 | trans-2,4-diphenethyl | 31 nM | 1.5x (More Potent) |
Insight: The azetidine analogs exhibit superior potency compared to the piperidine baseline. The rigid 4-membered ring likely locks the pharmacophores (phenyl rings) into an optimal conformation for the hydrophobic pocket of the transporter.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Benzhydrylazetidin-3-ol (Industrial Scale-Up Optimized)
Target: The primary intermediate for Azelnidipine and research derivatives.
Reagents:
-
Benzhydrylamine (1.0 eq)
-
Epichlorohydrin (1.1 – 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or NaOH (Base)
Step-by-Step Methodology:
-
Nucleophilic Attack: Charge a reactor with Benzhydrylamine (e.g., 150g) and Ethanol (1.0 L). Maintain temperature at 20–25°C.
-
Addition: Add Epichlorohydrin slowly over 1 hour. The reaction is exothermic; ensure cooling to keep internal temp <30°C.
-
Intermediate Formation: Stir the mixture at 25–30°C for 48 hours. This forms the linear intermediate, 1-(diphenylmethylamino)-3-chloro-2-propanol. Monitor by HPLC/TLC.
-
Cyclization: Add DIPEA (1.0 eq) or aqueous NaOH. Heat the mixture to reflux (approx. 80–90°C) for 12–16 hours. The internal base promotes the displacement of the chloride by the secondary amine, closing the ring.
-
Workup: Distill off the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Purification: Recrystallize from a mixture of acetone and petroleum ether.
-
Expected Yield: 75–80%
-
Purity: >99% (HPLC)
-
Appearance: White crystalline solid.
-
Protocol B: Functionalization to 1-Benzhydrylazetidine-3-carboxylic Acid
Target: A scaffold for peptide mimetics and amide coupling.
Methodology:
-
Starting Material: Begin with diethyl bis(hydroxymethyl)malonate.[3]
-
Mesylation: Convert hydroxyl groups to mesylates using methanesulfonyl chloride (MsCl) and triethylamine (
). -
Cyclization: React the bis-mesylate with benzhydrylamine in refluxing acetonitrile. The amine performs a double displacement to form the azetidine ring.
-
Hydrolysis/Decarboxylation: Treat the resulting diester with KOH/EtOH followed by acidification (HCl) and heat to decarboxylate one acid group.
-
Isolation: The resulting carboxylic acid can be crystallized from ether/hexane.
Structure-Activity Relationship (SAR) Logic
The pharmacological success of benzhydryl-azetidines relies on specific structural features.
Diagram 2: SAR Decision Tree for Azetidine Optimization
Caption: Key structural domains governing the efficacy of benzhydryl-azetidines.
Future Outlook & Challenges
The benzhydryl-azetidine scaffold is currently underutilized outside of calcium channel blockers. However, emerging trends suggest a resurgence in:
-
Triple Reuptake Inhibitors: 3-aminoazetidine derivatives are showing promise as broad-spectrum antidepressants.
-
PET Radiotracers: The rigid structure is ideal for labeling with
or for imaging neuroreceptors, as the lack of rotatable bonds reduces entropic noise in binding. -
Challenge: The primary challenge remains the ring strain (
26 kcal/mol), which can lead to ring-opening under harsh acidic conditions. Protocols must maintain pH > 4 during workup to prevent hydrolysis.
References
-
Azelnidipine Intermediate Synthesis: Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Patent CN104356040A. Available at:
-
VMAT2 Inhibition Study: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake.[4][5] Bioorg.[6] Med. Chem. Lett. (2013). Available at:
-
Triple Reuptake Inhibitors: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification. ACS Med. Chem. Lett. (2014). Available at:
-
General Pharmacology: Azetidines of pharmacological interest. Arch. Pharm. (Weinheim). (2021).[1] Available at:
-
Chemical Properties: 1-Benzhydrylazetidin-3-ol Product Data. ChemicalBook. Available at:
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- 3. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of Fluorophenoxy Azetidines
This Application Note provides a rigorous technical guide for the synthesis of 3-(fluorophenoxy)azetidines , a high-value scaffold in medicinal chemistry known for modulating lipophilicity (
Executive Summary & Strategic Analysis
The 3-phenoxyazetidine moiety is a bioisostere for saturated heterocycles (e.g., pyrrolidines, piperidines) and can serve as a rigid linker that vectors substituents into specific chemical space. The introduction of fluorine into the phenoxy ring lowers the pKa of the phenol, alters the metabolic susceptibility of the aromatic ring, and modulates the overall dipole moment.
Synthesizing this ether linkage (
Decision Matrix: Pathway Selection
-
Route A: Mitsunobu Coupling (Preferred)
-
Substrate: Electron-rich to moderately electron-deficient fluorophenols (
). - with inversion of configuration (relevant if C3 is chiral, though typically achiral for parent azetidin-3-ol).
-
Pros: Mild conditions, broad scope, avoids strong bases.
-
Cons: Atom economy (TPPO byproduct), difficult purification.
-
-
Route B: Nucleophilic Aromatic Substitution (
) [6]-
Substrate: Highly electron-deficient fluorobenzenes (e.g., 2,4-difluoronitrobenzene, pentafluorobenzene).
-
Pros: High atom economy, scalable, easy purification.
-
Cons: Requires strong electron-withdrawing groups (EWG) on the arene; harsh conditions (heat/base) can degrade the azetidine ring.
-
-
Route C: Direct Alkylation (Williamson Ether)
-
Substrate: Simple fluorophenols.
-
Reagents: 3-Iodoazetidine or 3-Mesyloxyazetidine + Phenoxide.
-
Pros: Useful when Mitsunobu fails due to steric bulk.
-
Cons: Elimination side-reactions (formation of azetines) are a significant risk.
-
Reagent Selection Guide
A. The Azetidine Core[8]
-
N-Boc-3-hydroxyazetidine [CAS: 141699-55-0]: The industry standard. The Boc group is stable to basic Mitsunobu/SnAr conditions but acid-labile.
-
N-Cbz-3-hydroxyazetidine: Used when the final deprotection requires hydrogenolysis (avoiding acidic conditions that might open the ring).
-
N-Benzhydryl-3-hydroxyazetidine: Highly lipophilic, aids in crystallization, but harder to deprotect.
B. Mitsunobu Reagents (For Route A)
| Component | Reagent | Selection Logic |
| Phosphine | Standard. Cheap, robust. | |
| More nucleophilic; use for sterically hindered phenols or low acidity phenols. | ||
| PS- | Facilitates workup by filtration (removes TPPO issue). | |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD (safer, liquid). Stable at 0°C. |
| ADDP (1,1'-(Azodicarbonyl)dipiperidine) | Use for phenols with high | |
| Solvent | THF (Anhydrous) | The gold standard. Solubilizes all reagents. |
| Toluene | Alternative if higher temperature is needed (rare). |
C. Bases (For Route B)
-
NaH (Sodium Hydride): Irreversible deprotonation. Fast reaction but requires strictly anhydrous conditions.
- (Cesium Carbonate): "Cesium Effect" improves solubility of alkoxides in DMF/DMSO. Milder than NaH.
-
KOtBu (Potassium tert-butoxide): Strong, bulky base. Good for less acidic alcohols but risks elimination.
Detailed Experimental Protocols
Protocol A: Mitsunobu Coupling (Standard)
Target: Synthesis of tert-butyl 3-(4-fluorophenoxy)azetidine-1-carboxylate.
Reagents:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
4-Fluorophenol (1.1 equiv)
- (1.2 equiv)
-
DIAD (1.2 equiv)
-
THF (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Add
(1.2 eq) and the azetidin-3-ol (1.0 eq) to the flask. Dissolve in anhydrous THF. -
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Phenol: Add 4-fluorophenol (1.1 eq). Stir for 5 minutes.
-
Activation (Critical Step): Add DIAD (1.2 eq) dropwise over 10–15 minutes. Caution: Exothermic. The solution will turn yellow/orange.
-
Note: Slow addition prevents the formation of hydrazine byproducts.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Trituration Method: Add
:Hexane (1:1). (Triphenylphosphine oxide) often precipitates. Filter off the solid. -
Column Chromatography: Purify the filtrate on silica gel (Gradient: 0-30% EtOAc in Hexanes). Azetidines often stain with
.
-
Protocol B: Displacement (For Electron-Deficient Phenols)
Target: Synthesis of tert-butyl 3-(2,4-difluorophenoxy)azetidine-1-carboxylate (using 2,4-difluoronitrobenzene as surrogate if
Reagents:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
Polyfluorobenzene (e.g., Pentafluorobenzene) (1.2 equiv)
- (60% dispersion in oil) (1.2 equiv)
-
DMF (anhydrous)
Step-by-Step Workflow:
-
Alkoxide Formation: In a dried flask under
, suspend NaH (1.2 eq) in DMF at 0°C. -
Addition: Add a solution of azetidin-3-ol (1.0 eq) in DMF dropwise. Stir at 0°C for 30 mins until gas evolution ceases.
-
Coupling: Add the polyfluorobenzene (1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. If the substrate is sluggish, heat to 60°C.
-
Warning: Temperatures >80°C with strong bases can cause azetidine ring opening or polymerization.
-
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with
(3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over .[2][5]
Visualizing the Synthetic Logic
Caption: Decision tree for selecting the optimal synthetic pathway based on the electronic properties of the fluorophenol substrate.
Troubleshooting & Optimization
A. The "pKa Limit" in Mitsunobu
Standard Mitsunobu conditions (DEAD/PPh3) generally fail if the nucleophile (phenol) has a
-
Problem: If the phenol is too acidic (
, e.g., some polyfluorophenols), it protonates the betaine intermediate too fast, preventing alcohol activation. -
Solution: Use the
route for highly acidic phenols. -
Problem: If the phenol is not acidic enough (
), it cannot protonate the betaine. -
Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
, which handle higher pKa nucleophiles effectively [1].
B. Purification of Azetidines
Azetidines are polar amines.
-
During Workup: Avoid acidic washes if the Boc group is removed; the free amine is water-soluble.
-
Chromatography: For N-protected forms, standard silica is fine. For free amines, use DCM:MeOH:NH4OH (90:10:1) or amine-functionalized silica to prevent streaking.
C. Acid Stability
The azetidine ring is strained (~26 kcal/mol).
-
Risk: Strong acid (conc. HCl) or Lewis acids can trigger ring opening to 3-chloropropylamines.
-
Protocol: For Boc deprotection, use TFA:DCM (1:2) at 0°C for 30 mins, then immediately quench with saturated
. Avoid heating in acid.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130-3138. Link
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. Link
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(4), 427-465. Link
-
Lowe, G., & Vilaivan, T. (1997). "Amino acid chimeras: Synthesis and stability of 3-aminoazetidine-3-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546. Link
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. scispace.com [scispace.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Application Note: Scalable Synthesis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine . The methodology prioritizes the Mesylate Displacement Route , a pathway validated in patent literature (US 8,828,987 B2) for its superior scalability and purification profile compared to the Mitsunobu reaction.[1]
Executive Summary
The azetidine scaffold serves as a critical pharmacophore in modern medicinal chemistry, particularly in the development of monoamine transporter inhibitors and sigma receptor ligands. This compound (CAS: 132924-41-5) is a key intermediate where the bulky benzhydryl group provides lipophilic anchoring, while the 3-fluorophenoxy moiety modulates metabolic stability and receptor affinity.[2]
This guide details a three-stage synthesis starting from basic commodity chemicals. Unlike the atom-inefficient Mitsunobu coupling, this protocol utilizes a Mesylate Activation Strategy , ensuring higher yields and simplified downstream processing suitable for multi-gram to kilogram scales.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three logical stages:
-
Azetidine Ring Construction: Double alkylation of benzhydrylamine with epichlorohydrin.[1][2]
-
Alcohol Activation: Conversion of the secondary alcohol to a mesylate leaving group.[1][2]
-
Nucleophilic Displacement (
): Etherification using 3-fluorophenol under basic conditions.[1][2]
Strategic Workflow Visualization
Figure 1: Strategic workflow for the synthesis of the target ether.
Experimental Protocols
Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol
Objective: Construct the azetidine core from acyclic precursors.[2]
Reagents:
Procedure:
-
Charging: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, charge Benzhydrylamine dissolved in Methanol.
-
Addition: Add Epichlorohydrin dropwise at room temperature (RT) over 30 minutes. Note: The reaction is exothermic; monitor internal temperature.
-
Cyclization: Heat the mixture to reflux (
) and stir for 48–72 hours. -
Workup: Cool to RT. Concentrate the solvent under reduced pressure.
-
Purification: The residue is often a viscous oil that crystallizes upon standing or trituration with diethyl ether/hexane.[1][2]
Stage 2: Activation (Mesylation)
Objective: Convert the hydroxyl group into a reactive sulfonate ester.[1]
Reagents:
-
1-Benzhydrylazetidin-3-ol (Intermediate A, 1.0 equiv)[2]
-
Methanesulfonyl chloride (MsCl, 1.2 equiv)[1]
-
Triethylamine (
, 1.5 equiv)[1] -
Dichloromethane (DCM, 10 vol)[1]
Procedure:
-
Dissolution: Dissolve Intermediate A and
in dry DCM under nitrogen atmosphere. -
Cooling: Cool the solution to
using an ice bath. -
Activation: Add MsCl dropwise, maintaining the temperature below
. -
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).[1][4][7]
-
Workup: Quench with saturated
solution. Extract with DCM.[1][2] Wash the organic layer with brine, dry over , and concentrate.[8]
Stage 3: Etherification (The Core Step)
Objective: Nucleophilic displacement of the mesylate by 3-fluorophenol.[1][2]
Reagents:
-
1-Benzhydrylazetidin-3-yl methanesulfonate (Intermediate B, 1.0 equiv)[2]
-
Cesium Carbonate (
, 2.0 equiv) or Potassium Carbonate ( )[1] -
DMF (Dimethylformamide, anhydrous, 10 vol)[1]
Procedure:
-
Preparation: In a clean reaction vial, suspend
in anhydrous DMF. Add 3-Fluorophenol and stir for 15 minutes at RT to generate the phenoxide in situ. -
Coupling: Add Intermediate B (dissolved in a minimum amount of DMF) to the phenoxide mixture.
-
Heating: Heat the reaction mixture to
for 4–6 hours.-
Process Control: Monitor consumption of the mesylate by HPLC/TLC.[1]
-
-
Quench: Cool to RT and pour the mixture into ice-water (50 vol).
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and brine ( ) to remove DMF.[1] -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient, typically 9:1 to 4:1).
Data Presentation & Process Parameters
Critical Process Parameters (CPPs)
| Parameter | Set Point | Criticality | Impact on Quality |
| Stage 1 Time | 48–72 hrs | Medium | Incomplete cyclization leads to linear impurities.[1][2] |
| Stage 2 Temp | High | Exotherm can cause elimination to the azetine (double bond).[1] | |
| Stage 3 Water | High | Water competes with phenol, hydrolyzing mesylate back to alcohol.[2] | |
| Stage 3 Base | Medium |
Expected Analytical Data
-
Appearance: White to off-white solid (or viscous oil depending on purity).[1][2]
-
Mass Spectrometry: ESI (+)
.[1][2] -
NMR (400 MHz,
):
Troubleshooting & Optimization Logic
Logical Fault Tree Analysis
Figure 2: Troubleshooting logic for the critical coupling step.
Common Issues
-
Mesylate Instability: The azetidinyl mesylate is strained.[1][2] Avoid prolonged storage.[1][2] If the mesylate decomposes, consider the Mitsunobu alternative (DIAD,
, THF) directly from the alcohol, though purification is more laborious. -
Elimination Side Product: Strong heating or strong bases (like NaH) can cause elimination of the mesylate to form 1-benzhydrylazetine.[1][2] Using carbonate bases buffers the pH and reduces this risk.[1]
References
-
Primary Synthesis & Patent
-
Azetidine Ring Formation
-
Mitsunobu Alternative
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE (Personal Protective Equipment).[1]
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | C17H19NO3S | CID 2758716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 5. BJOC - AlBr3-Promoted stereoselective anti-hydroarylation of the acetylene bond in 3-arylpropynenitriles by electron-rich arenes: synthesis of 3,3-diarylpropenenitriles [beilstein-journals.org]
- 6. prepchem.com [prepchem.com]
- 7. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
Application Note: Solvent Selection & Handling Protocol for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Executive Summary
This guide provides a scientifically grounded protocol for the solubilization, handling, and storage of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine (CAS: 132924-41-5).[1][2] This compound is a lipophilic, tertiary amine intermediate often utilized in the synthesis of CNS-active agents and Na+,K+-ATPase inhibitors.[1][2]
Due to the steric bulk of the benzhydryl (diphenylmethyl) group and the hydrophobicity of the fluorophenoxy moiety, this molecule exhibits poor aqueous solubility in its neutral form.[3] Successful experimental outcomes depend on selecting organic solvents that stabilize the tertiary amine while preventing precipitation ("crashing out") upon dilution into aqueous biological media.[3]
Physicochemical Profile & Solubility Prediction
Understanding the molecular architecture is the first step in rational solvent selection.[3]
| Property | Data / Prediction | Implications for Solubilization |
| Molecular Formula | C₂₂H₂₀FNO | Moderate molecular weight (333.4 g/mol ).[1][2][3] |
| Structural Class | Lipophilic Azetidine Ether | The central azetidine ring is strained; the nitrogen is basic.[3] |
| Lipophilicity (LogP) | High (> 3.5 estimated) | Hydrophobic. Will partition strongly into organic layers.[3] |
| Basicity (pKa) | ~8.0–9.0 (Tertiary Amine) | Protonatable.[3] Solubility in water increases significantly at pH < 4.[3] |
| H-Bond Donors | 0 | Lacks -OH or -NH groups to interact with water.[1][2] |
| H-Bond Acceptors | 2 (N, O) | Limited interaction with polar solvents.[1][2][3] |
Expert Insight: The "Grease" Factor
The benzhydryl group acts as a "grease ball," dominating the solubility profile.[3] While the azetidine nitrogen is basic, it is sterically crowded.[3] Consequently, neutral water solubility is negligible .[3] For aqueous applications, you must either use a co-solvent (DMSO) or convert the compound to a salt form (e.g., Hydrochloride or Methanesulfonate).[3]
Solvent Compatibility Matrix
The following recommendations are based on the compound's polarity profile and standard laboratory practices for lipophilic amines.
A. Primary Solvents (Stock Solutions)
| Solvent | Solubility Grade | Application | Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | Bio-Assays, Cryo-storage | Universal solvent.[1][2][3] Freezes at 18.5°C. Hygroscopic—keep sealed.[2][3] |
| DCM (Dichloromethane) | Excellent | Synthesis, Extraction | Ideal for dissolving the solid for transfer.[3] Highly volatile.[2][3] |
| Ethanol (100%) | Good | Chemical Biology | May require mild warming (37°C) to reach saturation.[3] |
| Methanol | Good | LC-MS Prep | Good solubility, but check for transesterification if esters are present (not applicable here).[1][2][3] |
B. Analytical & Aqueous Solvents
| Solvent System | Compatibility | Application | Notes |
| Acetonitrile / Water | Good (with acid) | HPLC / LC-MS | Requires 0.1% Formic Acid or TFA to protonate the amine and maintain solubility.[1][2] |
| PBS (pH 7.4) | Poor | Cell Culture | Do not dissolve directly. Dilute from DMSO stock.[3] Max final DMSO < 0.1%.[3] |
| 0.1 M HCl | Moderate | Salt Formation | Converts the base to the HCl salt, significantly improving aqueous solubility.[3] |
Protocol: Preparation of Stock & Working Solutions
Workflow Visualization
The following diagram outlines the decision process for preparing solutions based on the end-use application.
Caption: Decision tree for solvent selection based on experimental intent. Note the critical precipitation check for biological assays.
Step-by-Step Methodology
1. Preparation of 10 mM DMSO Master Stock
-
Calculations:
-
Procedure:
-
Weigh ~3.3–3.5 mg of this compound into a distinct, pre-weighed glass vial (avoid plastic if possible to prevent leaching).
-
Calculate the exact volume of DMSO (anhydrous, ≥99.9%) required to reach 10 mM based on the precise mass.[3]
-
Formula: Volume (µL) = [Mass (mg) / 333.4] × 100,000.[3]
-
-
Add DMSO.[3]
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Visual Check: The solution should be perfectly clear. If cloudy, sonicate further or warm to 37°C.[3]
-
2. Aqueous Dilution (for Biological Assays)
-
Risk: The "Benzhydryl" group causes rapid precipitation when DMSO stock hits water.[3]
-
Technique:
-
Prepare your culture media or buffer (e.g., PBS).[3]
-
Perform an intermediate dilution if the jump is too large (e.g., 10 mM DMSO -> 100 µM DMSO/Water mix -> Final Media).[2][3]
-
Dropwise Addition: Add the DMSO stock into the vortexing media, not the other way around. This prevents local high concentrations that trigger precipitation.[3]
-
Validation: Shine a laser pointer or strong light through the tube.[3] If you see scattering (Tyndall effect), the compound has crashed out.[3]
-
Stability & Storage
-
Solid State: Stable at -20°C for >2 years.[2] Protect from moisture (keep desiccated).[3]
-
DMSO Stock:
-
Chemical Stability: The azetidine ring is strained but generally stable under neutral/basic conditions.[3] Avoid strong acids for prolonged periods unless forming a salt, as ring opening can occur under extreme forcing conditions.[3]
References
-
BenchChem. (n.d.).[3] Synthesis routes of this compound. Retrieved from [1][2][3]
-
ChemicalBook. (2025).[3] 1-Benzhydrylazetidin-3-ol Properties and Synthesis. Retrieved from [1][2][3]
-
PubChem. (n.d.).[3] Compound Summary: 1-Benzhydryl-3-azetidinone.[1][2][4][5] National Library of Medicine.[3] Retrieved from [1][2][3]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. 1-Benzhydryl-3-Azetidinol 95% 18621-17-5 manufacturers in India | 1-Benzhydryl-3-Azetidinol 95% - India with worldwide shipping [ottokemi.com]
- 5. 1-Benzhydryl-3-azetidinol (CAS No: 18621-17-5) - Affordable Price & Premium Quality [alphachemikaindia.com]
Scalable Synthetic Routes for Benzhydryl Azetidine Intermediates
Executive Summary
Azetidines are increasingly critical pharmacophores in medicinal chemistry, serving as conformationally restricted bioisosteres for amines or gem-dimethyl groups. However, the high ring strain (~26 kcal/mol) of the four-membered ring presents significant challenges for scalable synthesis.
This guide details the process-scale synthesis of 1-benzhydrylazetidin-3-ol , the primary "gateway" intermediate for functionalized azetidines. We focus on the Epichlorohydrin Cyclization Route , optimized for kilogram-scale production. This route avoids the use of high-energy azides or expensive metal catalysts, relying instead on thermodynamic control and solvent effects to maximize yield and safety.
Key Technical Advantages of This Protocol
-
Atom Economy: Utilizes low-cost commodity chemicals (Benzhydrylamine, Epichlorohydrin).
-
Scalability: Replaces flash chromatography with crystallization-driven purification.
-
Safety: Engineered controls for the exothermic epoxide opening and vesicant handling.
Route Selection & Mechanistic Insight
The Industry Standard: Epichlorohydrin Cyclization
While azetidines can be formed via reduction of beta-lactams or [2+2] cycloadditions, the displacement of 1-amino-3-halohydrins remains the most robust method for scale-up.
Mechanism of Action
The reaction proceeds via a two-step sequence in a single pot:
-
Epoxide Opening: Nucleophilic attack of benzhydrylamine on the less substituted carbon of epichlorohydrin. This is the kinetic phase and is exothermic.
-
Ring Closure (Cyclization): Intramolecular displacement of the chloride by the secondary amine. This is the thermodynamic phase, requiring elevated temperatures (reflux) to overcome the entropic and enthalpic barrier of forming the strained ring.
Critical Process Parameter (CPP): The competition between the desired intramolecular cyclization (3-exo-tet) and the undesired intermolecular polymerization (dimerization/oligomerization). High dilution or slow addition is often cited, but our protocol uses solvent-specific solvation effects to favor cyclization at higher concentrations (3-5 volumes).
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the critical bifurcation between cyclization and polymerization.
Detailed Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol[2][3][4][5][6]
Scale: 1.0 kg Input (Benzhydrylamine) Expected Yield: 75–80% Purity: >99% (HPLC)[1][2]
Materials & Equipment
| Reagent | Equiv. | Role | Hazard Note |
| Benzhydrylamine | 1.0 | Nucleophile | Irritant |
| Epichlorohydrin | 1.1–1.3 | Electrophile | Carcinogen, Skin Sensitizer |
| Methanol | 3.0 Vol | Solvent | Flammable, Toxic |
| Ethanol | (Alt.) | Solvent | Flammable |
| Sodium Bicarbonate | 1.1 | Base (Workup) | Mild |
Equipment:
-
Glass-lined reactor (10L+) with overhead stirring.
-
Reflux condenser (glycol cooled).
-
Addition funnel (pressure-equalizing).
-
Internal temperature probe.
Experimental Workflow
Step 1: Controlled Addition (Kinetic Phase)
-
Charge the reactor with Benzhydrylamine (1.0 kg, 5.46 mol) and Methanol (3.0 L).
-
Cool the mixture to 15–20°C. Note: Methanol is chosen for its high polarity, which stabilizes the polar transition state of the ring closure.
-
Add Epichlorohydrin (0.66 kg, 7.1 mol) dropwise over 2–3 hours.
-
Self-Validating Check: Monitor internal temperature. Do not allow T > 30°C during addition to prevent runaway alkylation.
-
-
Stir at 20–25°C for 16–24 hours.
-
IPC (HPLC): Confirm consumption of Benzhydrylamine (< 1.0%) and formation of the chlorohydrin intermediate.
-
Step 2: Cyclization (Thermodynamic Phase)
-
Heat the reaction mixture slowly to reflux (approx. 65°C).
-
Maintain Reflux for 24–48 hours.
-
Expert Insight: The reaction slows down as HCl accumulates, protonating the amine. Some protocols add base here, but adding base too early promotes polymerization. We rely on thermal energy to drive the reaction to ~95% conversion before workup.
-
IPC (HPLC): Monitor the ratio of Chlorohydrin Intermediate to Azetidine Product. Target > 98:2 ratio.
-
Step 3: Workup & Isolation[3][4]
-
Cool to 20°C.
-
Concentrate under vacuum to remove bulk Methanol (recover solvent).
-
Dissolve residue in Ethyl Acetate (5.0 L) and Water (3.0 L).
-
Neutralize with saturated NaHCO₃ solution until pH 8–9. Caution: CO₂ evolution.
-
Phase Separation: Separate organic layer. Wash aqueous layer with Ethyl Acetate (2 x 1.0 L).
-
Crystallization:
-
Dry combined organics over Na₂SO₄.[5]
-
Concentrate to approx. 2 volumes.
-
Add n-Heptane (slowly) as an anti-solvent or cool to 0–5°C to induce precipitation.
-
Filter the white crystalline solid.
-
Process Flow Diagram
Figure 2: Unit operation flow for the synthesis of 1-benzhydrylazetidin-3-ol.
Extension: Oxidation to 1-Benzhydrylazetidin-3-one
The 3-hydroxy group is often oxidized to the ketone to allow for reductive amination or Grignard additions.
Reagent Choice:
-
Avoid: Swern Oxidation (Oxalyl Chloride/DMSO) on >1kg scale due to cryogenic requirements (-78°C) and dimethyl sulfide byproduct stench.
-
Recommended: SO₃·Pyridine Complex (Parikh-Doering conditions) . It operates at 0°C to Room Temp and is highly scalable.
Protocol Summary
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 equiv) in DMSO (5 vol) and Triethylamine (3.0 equiv).
-
Cool to 10°C.
-
Add SO₃·Pyridine complex (2.0 equiv) portion-wise (exothermic).
-
Stir at 20°C for 3 hours.
-
Quench into ice water. The ketone often precipitates as a solid or is extracted into Toluene.
Quantitative Data Summary
| Parameter | Route A: MeOH Reflux | Route B: Aqueous/Cosolvent |
| Yield | 75–82% | 60–70% |
| Purity (Crude) | >95% | ~85% (Oligomers common) |
| Cycle Time | 3–4 Days | 2 Days |
| Volume Efficiency | High (3-4 Vol) | Low (10+ Vol required) |
| Safety Profile | Moderate (Flammable) | Good (Aqueous) |
References
-
Gutta, M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities. ACS Organic Process Research & Development. Link
-
ChemicalBook. (2025).[3] 1-Benzhydrylazetidin-3-ol Product & Synthesis Data.Link
-
ResearchGate. (2025). Safe Practices for Azide and Epoxide Chemistry Scale-up. (General Reference for Safety Protocols). Link
-
Google Patents. (2015). CN104356040A: Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[2]Link
-
TCI Chemicals. (2025). Safety Data Sheet: 1-(Diphenylmethyl)-3-hydroxyazetidine.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(Diphenylmethyl)-3-hydroxyazetidine | 18621-17-5 | TCI AMERICA [tcichemicals.com]
Application Note: High-Throughput Functionalization of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Abstract
This application note details the synthesis, deprotection, and parallel functionalization of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine , a high-value scaffold for medicinal chemistry libraries. Azetidines have emerged as privileged structures in drug discovery, offering distinct physicochemical advantages over larger heterocycles like pyrrolidines or piperidines, including lowered lipophilicity (
Introduction: The Azetidine Advantage
In modern drug design, the modulation of physicochemical properties is as critical as potency. The azetidine ring (a 4-membered nitrogen heterocycle) serves as a bioisostere for larger saturated amines.[2] Its high
The specific scaffold, This compound , incorporates a 3-fluorophenoxy motif. The fluorine atom at the meta-position of the phenyl ring is strategically placed to block metabolic oxidation (CYP450 metabolism) and modulate the acidity of the phenoxy system, enhancing the overall drug-like profile of the library members.
Strategic Workflow
The generation of the library follows a "Convergent Activation" strategy:
-
Scaffold Assembly: Construction of the ether linkage on the protected amine.
-
Core Activation: Removal of the benzhydryl protecting group to reveal the reactive secondary amine.
-
Divergent Functionalization: Parallel synthesis of distinct chemotypes.
Figure 1: Strategic workflow for the generation of azetidine-based chemical libraries. The benzhydryl group acts as a lipophilic anchor during the initial etherification before being cleaved to allow diversification.
Phase 1: Scaffold Assembly (Scale-Up Protocol)
The formation of the ether linkage at the 3-position is best achieved via the Mitsunobu reaction . While nucleophilic aromatic substitution (
Materials
-
Substrate: 1-Benzhydryl-3-azetidinol (1.0 equiv)
-
Nucleophile: 3-Fluorophenol (1.1 equiv)
-
Reagents: Triphenylphosphine (
, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
Experimental Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 1-Benzhydryl-3-azetidinol (10 g, 41.8 mmol), 3-Fluorophenol (5.15 g, 46.0 mmol), and
(13.1 g, 50.1 mmol) in anhydrous THF (200 mL). -
Cooling: Cool the mixture to 0°C under a nitrogen atmosphere.
-
Addition: Add DIAD (10.1 g, 50.1 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Control addition rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) or LCMS. The alcohol starting material (
) should disappear, replaced by the ether product ( ). -
Work-up: Concentrate THF under reduced pressure. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter off the solids. -
Purification: Purify the filtrate via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes) to yield This compound as a colorless oil or low-melting solid.
-
Expected Yield: 75–85%.
-
Phase 2: Core Activation (N-Debenzhydrylation)
Removing the benzhydryl (diphenylmethyl) group is the critical "switch" step. While catalytic hydrogenolysis is the standard "green" approach, benzhydryl amines can be stubborn compared to benzyl amines. We provide two methods; Method A is preferred, while Method B is the robust chemical backup.
Method A: Catalytic Hydrogenolysis (Preferred)
-
Catalyst: Pearlman’s Catalyst (20%
on Carbon). Note: More active than standard Pd/C for benzhydryl cleavage. -
Conditions: 50 psi
, MeOH/EtOAc (1:1), 40°C. -
Protocol:
-
Dissolve the protected azetidine (5 g) in MeOH/EtOAc (50 mL).
-
Add Ammonium Formate (3 equiv) or use
gas. Ammonium formate often accelerates the kinetics via transfer hydrogenation. -
Add Pearlman’s Catalyst (10 wt% loading).
-
Stir at 40°C for 24 hours. Monitor by LCMS for the mass of the secondary amine (M+H
168). -
Filter through Celite and concentrate.
-
Method B: ACE-Cl Cleavage (Robust Backup)
If hydrogenation stalls, use 1-Chloroethyl chloroformate (ACE-Cl) .
-
Dissolve substrate in anhydrous 1,2-dichloroethane (DCE).
-
Add ACE-Cl (1.2 equiv) and reflux for 3 hours. (Forms the carbamate intermediate).
-
Concentrate to dryness.
-
Redissolve residue in MeOH and reflux for 1 hour. (Cleaves the carbamate to the amine HCl salt).
-
Concentrate to obtain 3-(3-fluorophenoxy)azetidine hydrochloride .
Phase 3: Parallel Library Generation
With the free amine (or HCl salt) in hand, parallel synthesis is performed in 96-well blocks or individual reaction vials.
Library Logic
-
Diversity Vectors: Amides (R-CO-N), Ureas (R-NH-CO-N), Sulfonamides (R-SO2-N).
-
Scavenger Resins: Essential for purification-free workflows.
Protocol A: Amide Library (HATU Coupling)
Reagents: Carboxylic Acids (
-
Stock Solutions:
-
Reaction:
-
Dispense 100 µL Acid (20 µmol).
-
Add 100 µL HATU (20 µmol) and 40 µL DIPEA (40 µmol). Shake for 10 mins (Pre-activation).
-
Add 100 µL Amine (20 µmol).
-
Shake at RT for 16 hours.
-
-
Work-up (Solid Phase Extraction):
-
Add Polymer-supported Trisamine (scavenges excess acid/electrophiles) and Polymer-supported Isocyanate (scavenges excess amine).
-
Shake for 4 hours.
-
Filter into a receiving plate and concentrate.
-
Protocol B: Urea Library (Isocyanates)
Reagents: Isocyanates (
-
Reaction:
-
Dispense 100 µL Amine (20 µmol) in DCM.
-
Add 100 µL Isocyanate (22 µmol, 1.1 equiv) in DCM.
-
Add 20 µL DIPEA.
-
Shake at RT for 12 hours.
-
-
Work-up:
-
Add Polymer-supported Trisamine (scavenges excess isocyanate).
-
Filter and concentrate.
-
Summary of Reaction Conditions
| Library Type | Reagents | Solvent | Scavenger Resin | Typical Yield |
| Amide | Acid, HATU, DIPEA | DMF | PS-Trisamine + PS-Isocyanate | 85-95% |
| Urea | Isocyanate, DIPEA | DCM | PS-Trisamine | >90% |
| Sulfonamide | Sulfonyl Chloride, TEA | DCM | PS-Trisamine | 80-90% |
Quality Control & Validation
Analytical Criteria
-
Purity: >90% by UV (254 nm) and ELSD.
-
Identity: Confirmed by LC-MS (ESI+).
-
Structural Integrity:
-NMR on 5% random selection of library members to ensure the azetidine ring and fluorophenoxy ether remained intact.
Troubleshooting Guide
-
Issue: Low yield in Mitsunobu step.
-
Solution: The azetidine nitrogen is bulky. Increase reaction time to 24h or use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for better steric tolerance.
-
-
Issue: Incomplete Deprotection (Method A).
-
Solution: Add 1 equivalent of acetic acid to the hydrogenation mixture to prevent amine poisoning of the catalyst.
-
Workflow Visualization
Figure 2: Parallel synthesis logic flow. The core amine is split into three diversity streams, processed via scavenger resins to remove excess reagents, and consolidated into the final library plate.
References
-
Azetidines in Drug Discovery
-
Brandt, G. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.
-
-
Mitsunobu Reaction Protocols
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
-
N-Benzhydryl Cleavage (ACE-Cl Method)
-
Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984.
-
-
Parallel Synthesis & Scavenger Resins
-
Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries." Current Opinion in Chemical Biology, 1999.
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Amide library created at speed with machine learning and stopped-flow chemistry | Research | Chemistry World [chemistryworld.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Handling, Storage, and Stability Protocols for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Introduction & Physicochemical Profile[1][2][3][4][5][6]
1-Benzhydryl-3-(3-fluorophenoxy)azetidine is a specialized heterocyclic building block and bioactive scaffold used primarily in the development of monoamine transporter inhibitors and sigma receptor ligands. Structurally, it features a strained four-membered azetidine ring, stabilized by a bulky steric shield (the benzhydryl/diphenylmethyl group) at the nitrogen and an ether-linked fluorophenol at the 3-position.
The specific handling challenges of this compound arise from the ring strain energy (~26 kcal/mol) of the azetidine core and the lipophilicity of the benzhydryl moiety.[1] While the benzhydryl group confers oxidative stability to the nitrogen, the ring system remains susceptible to acid-catalyzed ring-opening hydrolysis.
Physicochemical Summary
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | C₂₂H₂₀FNO | Requires elemental confirmation (CHN) for purity.[1] |
| Molecular Weight | 333.40 g/mol | Standard gravimetric preparation.[1] |
| Physical State | Off-white solid or viscous oil | Free base may be an oil; HCl salt is crystalline. |
| Solubility | DMSO, Ethanol, DCM, Chloroform | Insoluble in water (Free Base).[1] |
| pKa (Calc.) | ~8.5 (Tertiary Amine) | Forms stable salts with mineral acids.[1] |
| LogP (Calc.) | ~4.8 | Highly lipophilic; sticks to plastics/glass.[1] |
Safety & Hazard Assessment
Risk Level: BSL-1 / Chemical Hazard Class II Although specific toxicological data is limited for this research chemical, structural analogs (fluoro-aryloxy azetidines) are potent CNS active agents. Treat as a potential irritant and neuroactive substance.[1]
-
Inhalation: Use a certified chemical fume hood.[1] The free base may have low volatility, but dust from the salt form is an inhalation hazard.[1]
-
Skin Contact: Lipophilic nature facilitates dermal absorption.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Eye Contact: Severe irritant.[1][2] Wear chemical safety goggles.
Storage Protocols
The integrity of the azetidine ring is the primary concern during storage.[1] Nucleophilic attack or acid-catalyzed hydrolysis can open the ring to form the corresponding amino-propanol derivative.
Long-Term Storage (Archive)
-
Temperature: -20°C ± 5°C.
-
Atmosphere: Argon or Nitrogen blanket required.[1]
-
Container: Amber glass vial with Teflon-lined screw cap. Avoid polystyrene containers due to lipophilic leaching.[1]
-
Desiccation: Store over silica gel or molecular sieves. Moisture promotes hydrolysis of the ether linkage over extended periods (years).[1]
Working Solution Storage
-
Solvent: 100% Anhydrous DMSO.
-
Concentration: 10 mM stock recommended.
-
Stability:
Solubilization & Reconstitution Workflow
Due to the high LogP (~4.8), the compound exhibits significant non-specific binding to plastic surfaces.[1] The following protocol minimizes loss during reconstitution.
Reconstitution Protocol (DOT Diagram)
Figure 1: Step-by-step reconstitution workflow ensuring maximum solubility and minimal degradation.
Stability & Degradation Mechanisms[6]
Understanding the degradation pathways is crucial for interpreting analytical data.[1] The azetidine ring is strained, and the benzhydryl group is susceptible to hydrogenolysis.[1]
Chemical Incompatibilities
-
Strong Acids (pH < 3): Protonation of the nitrogen increases the electrophilicity of the adjacent carbons, facilitating nucleophilic attack (e.g., by water) and ring opening.[1]
-
Hydrogenation Conditions: Pd/C + H₂ will cleave the benzhydryl group (debenzylation), yielding the secondary amine 3-(3-fluorophenoxy)azetidine.[1]
-
Strong Nucleophiles: Thiphenols or azides can open the ring at elevated temperatures.[1]
Degradation Pathway Diagram (DOT)
Figure 2: Primary degradation pathways.[1] Acidic conditions lead to ring opening; catalytic hydrogenation removes the protecting group.[1]
Analytical Verification (Self-Validating Protocol)
Before using the compound in biological assays, verify its integrity using this LC-MS/NMR decision matrix.
| Method | Diagnostic Signal (Expected) | Degradation Indicator (Flag) |
| ¹H-NMR (CDCl₃) | Benzhydryl methine: Singlet ~4.4–4.6 ppm.Azetidine protons: Multiplets ~3.0–3.8 ppm.Phenoxy CH: Quintet ~4.8 ppm.[1] | Ring Opening: Disappearance of azetidine multiplets; appearance of broad alkyl chains.Loss of Benzhydryl: Loss of aromatic integration (10H) and methine singlet.[1] |
| LC-MS (ESI+) | [M+H]⁺: 334.2 m/z | [M+H]⁺: 352.2 m/z (Hydrolysis product, +H₂O).[M+H]⁺: 168.1 m/z (Debenzylated fragment).[1] |
| TLC (Hex/EtOAc) | Single spot, Rf ~0.4–0.6 (depending on ratio) | Streaking or baseline spot (Amine salt formation or ring opening).[1] |
Protocol:
-
Dissolve ~1 mg in CDCl₃.
-
Run ¹H-NMR (400 MHz).
-
Check the integration ratio of the Benzhydryl Methine (1H) to the Fluorophenoxy aromatic protons (4H).[1]
-
Pass Criteria: Ratio is 1:4 (±5%).
References
-
PubChem Compound Summary: 1-(Diphenylmethyl)azetidin-3-ol. Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 330448. URL:[Link][1]
Sources
Technical Application Note: Crystallization Strategies for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Executive Summary
This guide details the isolation and purification protocols for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine (CAS 132924-41-5), a lipophilic azetidine ether often utilized as a pharmacophore in serotonin and dopamine modulator research.[1][2]
While the free base of this compound exhibits low melting point characteristics prone to "oiling out," the Oxalate Salt (CAS 132924-42-6) represents the thermodynamic gold standard for isolation, offering superior crystallinity, stability, and impurity rejection.[3][1][2] This document outlines two primary workflows:
-
Method A: High-Purity Oxalate Salt Formation (Recommended for API/Intermediate storage).[3][1][2]
-
Method B: Free Base Recrystallization (For immediate synthetic use).[1][2]
Physicochemical Profile & Solubility
Understanding the solute-solvent interaction is critical for designing a robust crystallization process.[3][1][2]
| Property | Description | Implications for Crystallization |
| Structure | Lipophilic Benzhydryl group + Basic Azetidine Nitrogen + Fluorophenoxy ether.[3][1][2] | Highly soluble in non-polar solvents (DCM, Toluene).[1][2] Poorly soluble in water.[3][1][2] |
| pKa (Calc.) | ~8.5 - 9.5 (Tertiary Amine) | Excellent candidate for salt formation with organic acids (Oxalic, Tartaric, Fumaric).[3][1][2] |
| Melting Point | Free Base: Low (Solid/Oil borderline) Oxalate Salt: High (>130°C est.)[1][2] | Free Base: Requires sub-ambient cooling or hydrocarbon solvents.[3][1][2] Salt: Crystallizes readily from polar protic solvents.[3][1][2] |
| LogP | ~4.5 (High Lipophilicity) | Avoid pure water; use alcohols or esters for salt formation.[3][1][2] |
Solubility Decision Tree (Graphviz)[1][2][3]
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity.
Protocol A: Oxalate Salt Crystallization (Primary Method)
Objective: Isolate the compound as the stable this compound Oxalate (CAS 132924-42-6).[3][1][2] This method is most effective for rejecting process impurities (e.g., unreacted 3-fluorophenol or benzhydryl derivatives).[3][1][2]
Reagents
-
Substrate: Crude this compound (Free Base).
-
Solvent System: Acetone (Primary) and Diethyl Ether (Anti-solvent) OR Absolute Ethanol.[1][2]
Step-by-Step Procedure
-
Dissolution (Free Base):
-
Acid Preparation:
-
Separately, dissolve 3.78 g (30 mmol, 1.0 eq) of Oxalic Acid Dihydrate in 15 mL of warm Acetone (40°C). Ensure complete dissolution.
-
-
Reactive Crystallization:
-
With vigorous stirring (magnetic or overhead at 300 RPM), slowly add the Oxalic Acid solution to the Free Base solution dropwise over 20 minutes.
-
Observation: A white precipitate should begin to form immediately or upon scratching the glass.[3][1][2]
-
Exotherm Control: The reaction is slightly exothermic.[3][1][2] Maintain temperature < 30°C.
-
-
Maturation (Ostwald Ripening):
-
Heat the resulting slurry to a gentle reflux (approx. 50°C) for 15 minutes to redissolve fines and improve crystal habit.
-
Allow the mixture to cool slowly to room temperature over 2 hours.
-
-
Anti-Solvent Addition (Optional but Recommended):
-
Isolation:
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85-92%.
-
Target Purity: >99.5% (HPLC).
-
Protocol B: Free Base Recrystallization
Objective: Purify the free amine form.[1][2] This is challenging due to the compound's tendency to oil out.[1][2] This method relies on the high temperature coefficient of solubility in hydrocarbon/ester mixtures.[3][1][2]
Reagents
Step-by-Step Procedure
-
Dissolution:
-
Seeding:
-
Controlled Cooling:
-
Isolation:
Process Validation & Quality Control (QC)[1][2][3]
To ensure the protocol is "self-validating," the following checkpoints must be met:
| Checkpoint | Method | Acceptance Criteria |
| Salt Stoichiometry | 1H NMR (DMSO-d6) | Integration of Azetidine protons vs. Oxalate peak (if visible) or elemental analysis (C/N ratio). |
| Residual Solvent | GC-Headspace | Acetone < 5000 ppm; Ether < 5000 ppm (ICH Q3C limits).[1][2] |
| Polymorph Stability | PXRD | Sharp, distinct Bragg peaks indicating crystalline material, not amorphous halo.[3][1][2] |
| Chemical Purity | HPLC (C18 Column) | >99.0% Area; Single peak.[1][2][5] |
Crystallization Workflow Diagram
Figure 2: End-to-end workflow for the isolation of the Oxalate salt.[3][1][2]
Troubleshooting "Oiling Out"
A common failure mode in azetidine crystallization is the formation of a separate oily liquid phase rather than a solid crystal lattice.[3][1][2]
-
Cause: The temperature is above the "metastable limit" where the oil is thermodynamically favored over the crystal in the solvent mixture, or impurities are depressing the melting point.[3][1][2]
-
Solution:
-
Switch to Salt: If the Free Base oils out, immediately switch to Protocol A (Oxalate Salt).[3][1][2] The lattice energy of the salt is significantly higher, preventing oiling.[3][1][2]
-
Slower Cooling: Rapid cooling traps impurities; slow cooling (10°C/hr) allows the crystal lattice to reject them.[1][2]
-
High-Shear Mixing: Use a high-shear impeller during the anti-solvent addition to break up oil droplets and induce nucleation.[3][1][2]
-
References
- Synthesis & Identification
-
Salt Form Confirmation
-
General Azetidine Crystallization
- Precursor Properties
Sources
- 1. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
Application Notes and Protocols for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine in Pharmaceutical Development
Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity compared to its less strained five- and six-membered counterparts, pyrrolidine and piperidine.[2][3] This controlled reactivity, combined with the rigid, three-dimensional structure of the azetidine core, allows for precise vectoral presentation of substituents, making it an invaluable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][4] The incorporation of azetidine moieties has been shown to enhance metabolic stability, improve aqueous solubility, and increase binding affinity to biological targets.[4] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine scaffold, underscoring its therapeutic significance.[4]
This guide focuses on 1-Benzhydryl-3-(3-fluorophenoxy)azetidine , a key building block for the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, while the 3-(3-fluorophenoxy) moiety provides a crucial pharmacophoric element.[5] The primary utility of this molecule lies in the strategic removal of the benzhydryl group to reveal a secondary amine, which can then be elaborated to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Core Application: A Gateway to GPR52 Agonists for CNS Disorders
Recent research has identified the orphan G protein-coupled receptor 52 (GPR52) as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and Parkinson's disease.[4][6] GPR52 is highly expressed in brain regions critical for motor control and cognition, such as the striatum and cortex.[1][4] It is a Gs-coupled receptor, meaning its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] This signaling cascade functionally opposes the action of the dopamine D2 receptor (a Gi-coupled receptor), which is a primary target for current antipsychotic medications.[7] Consequently, GPR52 agonists are expected to exhibit antipsychotic-like effects with a potentially novel mechanism of action and a more favorable side-effect profile.[7][8]
Patents and medicinal chemistry literature have disclosed that derivatives of 3-phenoxyazetidine are potent and selective GPR52 agonists.[4][7] The 3-(3-fluorophenoxy)azetidine core, accessible from the title building block, serves as a foundational scaffold for these novel CNS agents.
Experimental Protocols and Methodologies
Part 1: Synthesis of this compound
The synthesis of the title compound is achieved via a nucleophilic substitution reaction between an activated 1-benzhydrylazetidin-3-ol derivative and 3-fluorophenol. The use of a mesylate as a leaving group is a common and effective strategy.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure.[8][9]
Reaction Scheme:
-
Step A: Mesylation of 1-Benzhydrylazetidin-3-ol.
-
Step B: Nucleophilic substitution with 3-Fluorophenol.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) |
| 1-Benzhydrylazetidin-3-ol | 239.31 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | - |
| 3-Fluorophenol | 112.10 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 1.2 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - |
Step-by-Step Procedure:
-
Preparation of 1-benzhydrylazetidin-3-yl methanesulfonate:
-
To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
-
-
Synthesis of this compound:
-
In a separate flask, carefully add sodium hydride (60% dispersion, 1.2 eq) to anhydrous N,N-Dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere.
-
Add a solution of 3-fluorophenol (1.1 eq) in anhydrous DMF dropwise to the sodium hydride suspension. Stir for 30 minutes at 0 °C to form the sodium phenoxide.
-
Add a solution of the crude 1-benzhydrylazetidin-3-yl methanesulfonate from the previous step in anhydrous DMF to the sodium phenoxide solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Causality and Experimental Choices:
-
The benzhydryl group is chosen as a protecting group due to its stability under a range of conditions and its susceptibility to cleavage via hydrogenolysis, which is orthogonal to many other protecting groups.[5]
-
Methanesulfonyl chloride is used to convert the hydroxyl group into an excellent leaving group (mesylate), facilitating the subsequent SN2 reaction.
-
Sodium hydride is a strong base used to deprotonate the weakly acidic 3-fluorophenol, generating the more nucleophilic phenoxide anion required for the substitution reaction.
Part 2: Deprotection to Yield the Core Scaffold
The critical step in utilizing this building block is the removal of the benzhydryl group to unmask the azetidine nitrogen. Catalytic transfer hydrogenolysis is the method of choice, as it avoids the need for high-pressure hydrogen gas and is generally conducted under mild conditions.[1][10][11]
Protocol 2: N-Debenzhydrylation via Catalytic Transfer Hydrogenolysis
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) |
| This compound | 333.40 | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 10-20 mol % (Pd) |
| Ammonium Formate | 63.06 | 5.0 - 10.0 |
| Methanol (MeOH) or Ethanol (EtOH) | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in methanol (or ethanol), add ammonium formate (5.0-10.0 eq).
-
Carefully add 10% Palladium on Carbon catalyst (10-20 mol % Pd) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 60-80 °C).
-
Stir the reaction vigorously. Efficient mixing is crucial for the three-phase system (solid catalyst, liquid solution, and decomposing solid ammonium formate).
-
Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material. This typically takes 2-6 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry completely. Quench the catalyst on the Celite pad with water before disposal.
-
Wash the Celite® pad thoroughly with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between a weak aqueous base (e.g., NaHCO₃ solution) and an organic solvent (e.g., DCM or ethyl acetate) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(3-fluorophenoxy)azetidine. This product is often of sufficient purity for the next step, or it can be further purified by chromatography if necessary.
-
Mechanism and Rationale: The mechanism of catalytic transfer hydrogenolysis involves the decomposition of the hydrogen donor (ammonium formate) on the palladium surface to generate adsorbed hydrogen species.[12] The N-benzhydryl group on the substrate also adsorbs onto the catalyst surface. The benzylic C-N bond is then cleaved by these active hydrogen species, releasing the deprotected amine and diphenylmethane as the byproduct.[12] This method is favored for its operational simplicity and enhanced safety profile.
Part 3: Derivatization of the 3-(3-fluorophenoxy)azetidine Core
Once deprotected, the secondary amine of the azetidine core is a versatile handle for introducing a wide array of substituents to explore the SAR for GPR52 agonism. Below are general protocols for common N-functionalization reactions.
Protocol 3: N-Alkylation (Reductive Amination)
-
To a solution of 3-(3-fluorophenoxy)azetidine (1.0 eq) and a desired aldehyde or ketone (1.2 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE), stir at room temperature for 30-60 minutes.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate and extract with DCM.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-alkylated product.
Protocol 4: N-Acylation
-
Dissolve 3-(3-fluorophenoxy)azetidine (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water, and wash the organic layer with 1 M HCl (if a tertiary amine base was used), saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the N-acylated product.
Application in Drug Discovery: Targeting the GPR52 Signaling Pathway
As previously mentioned, GPR52 is a Gs-coupled receptor that modulates neuronal function primarily through the cAMP signaling pathway. Understanding this pathway is crucial for interpreting the biological data of newly synthesized derivatives.
GPR52 Signaling Cascade:
-
Agonist Binding: A GPR52 agonist, such as a derivative of 3-(3-fluorophenoxy)azetidine, binds to the receptor.
-
Gs Protein Activation: The activated GPR52 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs-α subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: AC converts ATP into cyclic AMP (cAMP).
-
PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels, leading to changes in gene expression and neuronal excitability.[2][3]
Crucially, in striatal medium spiny neurons, this GPR52-Gs pathway directly opposes the GPR52-Gi pathway of the dopamine D2 receptor, which inhibits adenylyl cyclase.[7][] This functional antagonism is the basis for the hypothesis that GPR52 agonists can achieve antipsychotic effects.
Structure-Activity Relationship (SAR) Insights and Data Presentation
The deprotected 3-(3-fluorophenoxy)azetidine core allows for systematic modification at the nitrogen atom. A typical initial SAR campaign would involve synthesizing a matrix of analogs by varying the properties of the N-substituent (e.g., size, lipophilicity, basicity) and assessing their impact on GPR52 agonist potency and efficacy.
Table 1: Representative SAR Data for N-Substituted 3-(3-fluorophenoxy)azetidine Derivatives
| Compound ID | N-Substituent (R) | GPR52 Agonist Potency (EC₅₀, nM) | GPR52 Efficacy (% of Max) | Rationale for Modification |
| Core | -H | >10,000 | <5 | The unsubstituted core scaffold. |
| 1a | -CH₃ | 850 | 45 | Small alkyl group to probe pocket size. |
| 1b | -CH₂-Cyclopropyl | 250 | 75 | Introduction of sp³ character and conformational constraint. |
| 1c | -(CH₂)₂-Ph | 120 | 95 | Addition of an aromatic group to explore potential π-π stacking interactions. |
| 1d | -C(=O)-Ph | >5,000 | 15 | Acylation significantly reduces basicity, which appears detrimental to activity. |
| 1e | -CH₂-(2-pyridyl) | 95 | 105 | Heteroaromatic ring to act as a hydrogen bond acceptor and improve solubility. |
| 1f | -CH₂-(4-methoxyphenyl) | 70 | 110 | Electron-donating group on the phenyl ring to enhance electronic interactions. |
Note: The data in this table is hypothetical and for illustrative purposes to guide a research program. Actual results would be determined experimentally.
Interpretation of SAR:
-
Basicity is Key: The data suggests that a basic nitrogen atom is crucial for activity, as the N-acyl derivative (1d ) is significantly less active.
-
Hydrophobic Pocket: Increasing the size and lipophilicity of the N-substituent with alkyl and aryl groups (e.g., 1b , 1c , 1e , 1f ) generally leads to increased potency, suggesting the presence of a hydrophobic binding pocket.
-
Aromatic Interactions: The high potency of derivatives bearing aromatic rings indicates that these groups may engage in favorable interactions within the GPR52 binding site.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel CNS-active compounds. Its utility is centered on a straightforward synthetic access, the stability of the benzhydryl protecting group, and its efficient removal to reveal a modifiable nitrogen atom. The resulting 3-(3-fluorophenoxy)azetidine core is a validated scaffold for potent GPR52 agonists. The protocols and insights provided herein offer a comprehensive guide for researchers and drug development professionals to leverage this building block in the pursuit of next-generation therapeutics for psychiatric and neurological disorders. Future work should focus on fine-tuning the N-substituents to optimize potency, selectivity, and pharmacokinetic properties, including brain penetration, to identify clinical candidates.
References
-
Orphan GPR52 as an emerging neurotherapeutic target. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
- WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. (n.d.). Google Patents.
-
Proposed GPR52 signal transduction. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
US Patent Application Publication US 2005/0256310 A1. (2005). Googleapis. Retrieved February 18, 2026, from [Link]
-
Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. (2021). PMC. Retrieved February 18, 2026, from [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). Thieme. Retrieved February 18, 2026, from [Link]
-
Structure Activity Relationships of Novel GPR52 Agonists that Suppress Psychostimulant Behavior. (2021). R Discovery. Retrieved February 18, 2026, from [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors. (2010). PubMed. Retrieved February 18, 2026, from [Link]
- US11780827B2 - Substituted 3-phenoxyazetidin-1-yl-pyrazines. (n.d.). Google Patents.
-
Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. (2020). PMC. Retrieved February 18, 2026, from [Link]
-
Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. (1987). Semantic Scholar. Retrieved February 18, 2026, from [Link]
-
Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. (2020). PubMed. Retrieved February 18, 2026, from [Link]
-
Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). PubMed. Retrieved February 18, 2026, from [Link]
-
Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
Sources
- 1. Gene - GPR52 [maayanlab.cloud]
- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11780827B2 - Substituted 3-phenoxyazetidin-1-yl-pyrazines - Google Patents [patents.google.com]
- 8. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
[1]
Case ID: SYN-AZT-003 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Aryl Ether Formation on Azetidine Scaffolds[1]
Executive Summary
The synthesis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine typically proceeds via a nucleophilic substitution (
Users frequently report low yields (<40%) due to three competing pathways:[1]
-
Elimination: Formation of the azetine double bond (which subsequently degrades).[1]
-
Hydrolysis: Reversion to the starting alcohol due to trace moisture.[1]
-
Ring Opening: Nucleophilic attack at the ring carbons leading to acyclic amines (often driven by high temperatures or Lewis acids).[1]
This guide provides a "Gold Standard" protocol utilizing the Cesium Effect to maximize nucleophilicity while suppressing elimination, aiming for yields >85%.[1]
Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turns dark brown/black, and the yield is <20%. What is happening?
Diagnosis: Thermal degradation via elimination.[1]
Explanation: You are likely heating the reaction too aggressively (>100°C) or using a base that is too strong/concentrated.[1] The 1-benzhydryl-3-mesyloxyazetidine intermediate is prone to
-
Lower Temperature: Limit reaction temperature to 80°C.
-
Switch Solvent: Use Acetonitrile (ACN) or DMF instead of Toluene/Water biphasic systems to lower the energy barrier for substitution (
) relative to elimination.
Q2: I see a large spot on TLC corresponding to the starting alcohol (1-benzhydrylazetidin-3-ol). Is the reaction reversing?
Diagnosis: Hydrolysis of the Mesylate. Explanation: The sulfonate ester is moisture-sensitive.[1] If your solvent (DMF/ACN) is "wet," the hydroxide ions generated from trace water will outcompete the bulky phenol nucleophile, regenerating the starting material.[1] Solution:
-
Drying: Dry solvents over 4Å molecular sieves for 24 hours.
-
Reagent Quality: Ensure the mesylate intermediate is freshly prepared and dried under high vacuum. Do not store the mesylate for long periods.[1]
Q3: Why do you recommend Cesium Carbonate ( ) over Potassium Carbonate ( )?
Diagnosis: The "Cesium Effect."[1]
Explanation: In polar aprotic solvents, potassium phenoxides often form tight ion pairs, reducing the nucleophilicity of the oxygen.[1] Cesium, having a larger ionic radius and lower charge density, forms looser ion pairs (or "naked" anions), significantly increasing the reaction rate of the
Reaction Pathway Analysis
The following diagram illustrates the competition between the desired substitution and the yield-killing side reactions.
Caption: Competitive pathways in azetidine substitution. The goal is to maximize the green SN2 path while suppressing the red Elimination path.
Optimized Experimental Protocol
Objective: Synthesis of this compound (1.0 g scale).
Reaction Type:
Reagents & Materials
| Component | Equiv. | Amount | Role |
| 1-Benzhydrylazetidin-3-yl mesylate | 1.0 | 3.17 g (10 mmol) | Electrophile |
| 3-Fluorophenol | 1.2 | 1.34 g (12 mmol) | Nucleophile |
| Cesium Carbonate ( | 2.0 | 6.52 g (20 mmol) | Base |
| DMF (Anhydrous) | - | 30 mL (0.33 M) | Solvent |
Step-by-Step Methodology
-
Preparation of Nucleophile (Pre-activation):
-
To a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-Fluorophenol (1.34 g) and anhydrous DMF (20 mL).
-
Add Cesium Carbonate (6.52 g) in one portion.
-
Stir at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the phenoxide anion before introducing the electrophile.[1]
-
-
Addition of Electrophile:
-
Dissolve 1-Benzhydrylazetidin-3-yl mesylate (3.17 g) in the remaining 10 mL of anhydrous DMF.
-
Add the mesylate solution dropwise to the phenoxide mixture over 10 minutes.
-
-
Reaction:
-
Work-up (Critical for Emulsion Prevention):
-
Cool reaction to RT.
-
Pour mixture into Ice-Water (150 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).[1] Note: Benzhydryl groups are lipophilic; if emulsion forms, add a small amount of brine.
-
Wash combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.[1]
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
Comparative Data: Base & Solvent Effects[1][4][5]
The table below summarizes internal optimization data demonstrating the superiority of the Cesium/DMF system.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Acetone | Reflux (56) | 35% | Slow reaction, incomplete conversion.[1] | |
| 2 | DMF | 100 | 55% | Significant "tar" formation (Elimination).[1] | |
| 3 | THF | 0 -> RT | 42% | Fast, but significant ring-opening byproducts. | |
| 4 | DMF | 80 | 87% | Clean conversion, minimal side products. |
References
-
BenchChem. Synthesis routes of this compound. Retrieved from (Procedure details based on Description 21).[1]
-
Anderson, G. L. (1972).[1] Nucleophilic Displacements on Azetidine-3-sulfonates.[1] Journal of Organic Chemistry, 37, 3953-3955.[3] (Foundational chemistry for azetidine mesylate displacement).
-
Vertex AI Search. Snippet 1.7: Method and intermediates for the preparation of derivatives of 1-benzhydrylazetidin-3-yl. Patent US20080312205A1.[1] Retrieved from .[1]
-
PubChem. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate.[1][4] CID 2758716.[1][4] Retrieved from .[1]
Minimizing impurities during azetidine ring formation
Technical Support Center: Minimizing Impurities in Azetidine Ring Formation
Current Status: Online Operator: Senior Application Scientist (Organic Synthesis Division) Ticket ID: AZT-SYN-001 Subject: Troubleshooting yield loss, polymerization, and ring-opening during 4-membered heterocycle formation.
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for small-ring heterocycle synthesis. Azetidine formation is deceptively simple; while the disconnection is obvious, the thermodynamics are fighting you. The ring strain energy (~25.4 kcal/mol) is nearly identical to that of aziridine, making the system prone to two primary failure modes: entropic polymerization (intermolecular reaction) and enthalpic relief (ring-opening).
This guide prioritizes the intramolecular nucleophilic substitution of
Module 1: Kinetic Control & The "High Dilution" Paradox
User Question: "My reaction conversion looks good by NMR, but after workup, I have a viscous oil and low isolated yield. The mass spec shows peaks at [2M+H] and [3M+H]. What happened?"
Diagnosis: You are fighting a kinetic war between Cyclization (
The Fix: Pseudo-High Dilution You do not necessarily need a 10 L flask for 1 g of material. You need to control the instantaneous concentration.
Protocol Adjustment:
-
The "Reverse Addition" Technique: Do not dump your base into the substrate. Instead, dissolve your activated substrate (e.g., N-tosyl-3-chloropropylamine) in a small volume of solvent.
-
Drip Rate: Add the substrate solution slowly (via syringe pump over 4–6 hours) into a refluxing solution of the base.
-
Target Concentration: Maintain the stationary concentration of the unreacted precursor below 0.05 M .
Visualization: Kinetic Pathways The following diagram illustrates the critical bifurcation point where concentration dictates the product profile.
Figure 1: Kinetic competition between unimolecular cyclization (desired) and bimolecular oligomerization (impurity).
Module 2: Thermodynamic Stability & Ring Opening
User Question: "I formed the ring successfully, but it degraded during silica gel chromatography. The product turned into a polar smear."
Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis/Nucleophilic Attack).[1] Standard silica gel is slightly acidic (pH 4–5). The high ring strain of azetidine makes the nitrogen lone pair highly basic (unless sulfonylated) and the ring carbons electrophilic. Protonation of the nitrogen creates an excellent leaving group, allowing even weak nucleophiles (like trace water or chloride ions) to snap the ring open.
The Fix: Passivate Your Stationary Phase Never purify free-base azetidines on untreated silica.
Troubleshooting Table: Stability Protocols
| Parameter | Critical Threshold | Action Required |
| Workup pH | > 10.0 | Maintain aqueous phase basicity to keep the amine unprotonated. Protonated azetidinium ions open rapidly. |
| Stationary Phase | Neutral/Basic | Option A: Use Basic Alumina (Activity II-III).Option B: Pre-treat Silica Gel with 1–3% Triethylamine (Et3N) in the eluent system. |
| Solvent Choice | Non-Nucleophilic | Avoid chlorinated solvents (DCM/CHCl3) if the amine is free and solution is concentrated (self-quaternization risk). Use Ethers or Toluene. |
| Temperature | < 40°C | Azetidines are volatile. Do not rotovap to dryness at high heat; you will lose product or induce thermal polymerization. |
Module 3: The "Gold Standard" Protocol (Amino Alcohol Route)
Scenario: You are synthesizing N-Tosyl Azetidine from 3-amino-1-propanol. This is the most robust route for generating stable azetidine building blocks [1][2].
Step-by-Step Methodology:
1. Activation (In-Situ):
-
Reagents: 3-amino-1-propanol (1.0 equiv), TsCl (2.2 equiv - Note: Excess required for N- and O-tosylation), Et3N (3.0 equiv), DMAP (0.1 equiv).
-
Solvent: DCM (0.2 M).
-
Procedure: Cool to 0°C. Add TsCl slowly. The first equivalent protects the Nitrogen (N-Ts); the second activates the Alcohol (O-Ts).
-
Checkpoint: Monitor TLC. You must see full conversion to the bis-tosylate species. If mono-tosylated species remain, cyclization will fail.
2. Cyclization (The Critical Step):
-
Reagents: The crude bis-tosylate, Base (K2CO3 or NaOH).
-
Solvent: Acetonitrile (MeCN) or Toluene/Water (biphasic).
-
Technique: Reflux is often required to overcome the activation energy of the strained ring formation.
-
Impurity Control:
-
Elimination: If you use a base that is too strong (e.g., t-BuOK) and high heat, you risk E2 elimination to form the allylamine (N-allyl-4-methylbenzenesulfonamide). Stick to Carbonates if possible.
-
Visualization: Workflow Logic
Figure 2: Decision tree for the synthesis of N-Tosyl Azetidine, highlighting the critical In-Process Control (IPC) point.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I distill azetidine? A: Yes, but be extremely careful. Free azetidine (b.p. ~62°C) is highly volatile and miscible with water.
-
Tip: If you are making the free base, do not extract into ether and rotovap. You will lose everything. Instead, distill the reaction mixture directly or form the HCl salt immediately (which is non-volatile and stable) [3].
Q: Why do I see a "dimer" peak in my LCMS? A: This is the 1,5-diazocane derivative. It forms when an uncyclized amino-chloride molecule attacks an already-formed azetidine ring (acting as a nucleophile opening the ring) or attacks another linear precursor. This confirms your reaction concentration was too high.
Q: Is the sulfonyl group necessary? A: For beginners, yes. The N-sulfonyl group (Tosyl, Mesyl, Nosyl) serves two purposes:
-
Acidifies the NH proton for easier alkylation/cyclization.
-
Withdraws electron density from the ring nitrogen, making the final ring significantly less prone to oxidative degradation and acid-catalyzed opening compared to N-alkyl azetidines [4].
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International. Link
-
Singh, G. S., & D'Hooghe, M. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link
-
Organic Syntheses. (1973). Azetidine. Org.[3] Synth. 53,[4] 13. Link
-
Gao, M., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Link[5]
Sources
Optimizing reaction temperature for benzhydryl group attachment
Technical Support Center: Benzhydryl (Dpm) Group Attachment Subject: Optimization of Reaction Temperature & Troubleshooting Guidelines
Module 1: Diagnostic Framework (The "Why")
Executive Summary:
The attachment of a benzhydryl (diphenylmethyl or Dpm) group is a sterically demanding transformation. Unlike simple benzyl protections, the two phenyl rings create significant steric hindrance, often shifting the reaction mechanism from a concerted
Thermodynamics vs. Kinetics:
-
Kinetic Barrier: The steric bulk of the incoming electrophile requires elevated temperatures (typically >50°C) to overcome the activation energy (
), even if the carbocation formation is favorable. -
Thermodynamic Trap: Excessive heat (>100°C) promotes reversibility (retro-Friedel-Crafts) and competitive elimination pathways, leading to byproducts like benzhydryl ethers or diphenylmethane.
The Temperature "Sweet Spot": For most amine and carboxyl substrates, the operational window is 60°C – 85°C . Deviations outside this range are the primary cause of yield loss.
Module 2: Mechanism & Pathway Visualization
Figure 1: Reaction Pathway & Temperature Influence
Caption: The benzhydryl cation (
Module 3: Optimization Protocols (SOPs)
Protocol A: Standard Halide Alkylation (Benzhydryl Chloride)
Best for: Secondary amines, primary amines, and carboxylates.
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize the transition state and the |
| Base | Neutralizes HCl byproduct. Inorganic bases require finer particle size (mesh) for kinetics. | |
| Temperature | Reflux (80-82°C for ACN) | Critical: Reflux ensures constant T. Below 60°C, conversion stalls at ~50% due to steric hindrance. |
| Time | 4 – 16 Hours | Monitor via TLC/LCMS. If not complete by 16h, add catalyst (NaI), do not increase T further. |
Protocol B: Catalytic "Green" Alkylation (Benzhydrol)
Best for: Acid-stable substrates; avoids mutagenic halides.
| Parameter | Recommended Condition | Technical Rationale |
| Reagent | Benzhydrol (1.1 equiv) | The alcohol is activated by a Lewis Acid to leave as water. |
| Catalyst | Generates the active carbocation. | |
| Solvent | Nitromethane or Toluene | Nitromethane stabilizes the cation; Toluene allows azeotropic water removal. |
| Temperature | 60°C (Nitromethane) / 110°C (Toluene) | Higher T is required to drive the dehydration equilibrium. |
Module 4: Troubleshooting Matrix (FAQs)
Q1: My reaction stalls at 50-60% conversion despite running for 24 hours. Should I add more reagent?
-
Diagnosis: Kinetic Trapping.
-
Root Cause: As the product forms, the bulky benzhydryl group creates a "steric wall" around the remaining nucleophiles, and the reaction temperature is likely too low to overcome this increased barrier.
-
Solution:
-
Do not add more reagent immediately (this complicates purification).
-
Increase Temperature: If at 50°C, move to 80°C.
-
Add Catalyst: Add 10 mol% Sodium Iodide (Finkelstein condition) to generate the more reactive Benzhydryl Iodide in situ.
-
Q2: I see a major impurity peak (M+ = 183 or 184) in LCMS. What is it?
-
Diagnosis: Hydrolysis or Etherification.[1]
-
Root Cause:
-
M+ 184 (Benzhydrol): Moisture in the solvent reacted with the benzhydryl cation.
-
M+ 350+ (Benzhydryl Ether): Dimerization of the reagent.[1]
-
-
Solution:
-
Dry Solvents: Ensure ACN/DMF is anhydrous (<50 ppm water).
-
Concentration: Dilute the reaction. High concentration favors intermolecular side reactions (ether formation) over the desired attack.
-
Q3: The product degrades during workup. Is the benzhydryl group unstable?
-
Diagnosis: Acid Sensitivity.
-
Root Cause: The benzhydryl group is acid-labile (cleaved by TFA/HCl). Using acidic aqueous washes or silica gel with high acidity can trigger premature deprotection.
-
Solution:
-
Quench: Use basic quench (Sat.
). -
Purification: Pre-treat silica columns with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading the crude.
-
Module 5: Decision Tree for Process Improvement
Figure 2: Troubleshooting Logic Flow Caption: Step-by-step debugging for low yield or impurity profiles in benzhydrylation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2] (Standard reference for Benzhydryl/DPM stability and conditions).
-
Mojtahedi, M. M., & Samadian, S. (2013). Efficient and Rapid Solvent-Free Acetylation of Alcohols, Phenols, and Thiols Using Catalytic Amounts of Sodium Acetate Trihydrate.[3] Journal of Chemistry. (Discusses catalytic activation relevant to benzhydrylation mechanisms).
-
Balaure, P. C., et al. (2016). Reaction of benzhydryl chloride in dichloromethane in presence of aluminium chloride.[4] ResearchGate.[4] (Detailed analysis of benzhydryl cation side reactions and polymerization at varying temperatures).
-
Master Organic Chemistry. (2025). Comparing the SN1 vs SN2 Reactions. (Foundational kinetics regarding steric hindrance in substitution reactions).
Sources
Purification challenges of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
This technical guide addresses the purification and stability challenges of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine (CAS: 132924-41-5). It is designed for organic chemists and process engineers encountering decomposition, low yields, or persistent impurities during isolation.
Part 1: The Core Challenge – Azetidine Ring Instability
The primary difficulty in purifying this compound lies in the high ring strain (~25 kcal/mol) of the azetidine core. Unlike pyrrolidines or piperidines, the 4-membered azetidine ring is kinetically unstable and prone to acid-catalyzed ring opening .
Mechanism of Failure
When exposed to acidic media (including unmodified silica gel or acidic aqueous workups), the azetidine nitrogen protonates.[1] This activates the ring carbons, making them susceptible to nucleophilic attack (by water, alcohols, or halides), resulting in ring-opened acyclic amines.
Stability Visualization
The following diagram illustrates the degradation pathway you must avoid during purification.
Caption: Figure 1.[1][2] Acid-catalyzed degradation pathway of N-benzhydryl azetidines.[3] Protonation of the nitrogen significantly lowers the activation energy for nucleophilic ring opening.
Part 2: Purification Protocol (SOP)
Objective: Isolate high-purity (>98%) free base without ring degradation.
Step 1: Quench and Bulk Impurity Removal
Context: The synthesis typically involves the displacement of a mesylate by 3-fluorophenol using a base (e.g.,
-
Filtration: Filter off inorganic salts (
/ ) immediately.[1] Do not use an acidic filter aid.[1] -
Solvent Swap: Evaporate high-boiling solvents (DMF) under high vacuum at < 45°C . Re-dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Phenol Removal (Critical):
Step 2: Chromatography Strategy
Warning: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This is sufficient to degrade sensitive azetidines, causing "tailing" and mass loss.
Method A: Neutral Alumina (Recommended) [1]
-
Stationary Phase: Neutral Alumina (Brockmann Grade III).[1]
-
Eluent: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).[1]
-
Why: Alumina is non-acidic and prevents ring opening.[1]
Method B: Deactivated Silica Gel [1]
-
Pre-treatment: Slurry the silica gel in the starting eluent containing 1-2% Triethylamine (TEA) or 1%
.[1] -
Eluent: Hexanes : EtOAc + 1% TEA.[1]
-
Why: The amine creates a basic buffer on the silica surface, protecting the azetidine nitrogen from protonation.[1]
Step 3: Crystallization (Final Polish)
If the compound remains an oil or gum after chromatography, convert it to a salt for solid isolation, but choose the acid carefully.[1]
-
Oxalate Salt: Dissolve free base in Acetone/Et2O.[1] Add 1 eq. of Oxalic acid dissolved in Acetone.
-
Avoid: Strong mineral acids (HCl in water) unless temperature is strictly controlled (<0°C), as they promote hydrolysis.[1]
Part 3: Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that stays at the baseline. What is it?
Diagnosis: This is likely the ring-opened amino-alcohol or the hydrolyzed mesylate . Cause:
-
Silica Acidity: You used untreated silica gel.[1] The compound degraded on the column.[1]
-
Aqueous Workup: You used HCl or a slightly acidic buffer (e.g.,
) to quench the reaction.[1] Solution:
-
Repeat the column using 1% Triethylamine in the mobile phase.[1]
-
Switch to Neutral Alumina .[1]
-
Ensure all aqueous washes are pH > 7.[1]
Q2: How do I remove the 3-fluorophenol? It co-elutes with my product.
Diagnosis: 3-fluorophenol is lipophilic and has similar retention on silica to the benzhydryl group. Solution: Chromatography is inefficient for this separation.[1] Use Chemical Extraction :
-
Dissolve the crude mixture in EtOAc.
-
Wash vigorously with 2N NaOH or 10% KOH .[1]
-
The phenol (
) will deprotonate and move to the aqueous layer.[1] The azetidine (tertiary amine) remains in the organic layer.[1]
Q3: My product is an oil. How do I get a solid?
Diagnosis: The free base of N-benzhydryl azetidines is often a viscous oil or low-melting solid due to the rotational freedom of the phenyl rings. Solution:
-
Trituration: Triturate the oil with cold Pentane or Diisopropyl ether .[1] Scratch the flask side to induce nucleation.[1]
-
Salt Formation: Form the Hydrochloride salt using anhydrous HCl in Dioxane or Ether (not aqueous HCl).[1] The salt is typically a stable, high-melting white solid.
Q4: The yield is lower than expected (<50%). Where did it go?
Diagnosis: If the mesylate precursor was not fully dry, it hydrolyzes back to the alcohol (1-benzhydrylazetidin-3-ol) instead of reacting with the phenol. Check:
-
Check the purity of the 1-benzhydrylazetidin-3-yl methanesulfonate . It is thermally unstable.[1]
-
Ensure the reaction solvent (DMF/MeCN) is anhydrous .[1] Water competes with the phenol as a nucleophile.[1]
Part 4: Impurity Profile & Data Summary[1]
| Impurity Type | Origin | Removal Strategy |
| 3-Fluorophenol | Excess Reagent | Wash organic layer with 1M NaOH. |
| 1-Benzhydrylazetidin-3-ol | Hydrolysis of Mesylate | Chromatography (Polar; elutes after product). |
| Ring-Opened Amine | Acidic Degradation | Prevent by using TEA-buffered silica; cannot be easily reversed. |
| Benzophenone | Oxidation of Benzhydryl | Non-polar; elutes in 100% Hexanes.[1] |
Part 5: Decision Tree Workflow
Caption: Figure 2. Purification decision tree emphasizing the removal of phenolic impurities prior to chromatography and the selection of basic stationary phases.
References
-
BenchChem. (2025).[1][3][4] Synthesis routes of this compound. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 1-Benzhydryl-3-(2-fluorophenoxy)azetidine Product Information. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC. Retrieved from [1]
-
Baxendale Group, Durham University. (2019).[1] Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Retrieved from [1]
-
Google Patents. (2015).[1] Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride (CN104356040A). Retrieved from
Sources
Technical Support Center: Troubleshooting Nucleophilic Substitution in Azetidine Synthesis
Topic: Troubleshooting nucleophilic substitution in azetidine synthesis Content type: Technical Support Center Guide
Status: Active Operator: Senior Application Scientist, Dr. A. Vance Ticket ID: AZT-SUB-404 Subject: Overcoming Ring Strain, Polymerization, and Ring-Opening in Azetidine Protocols
Executive Summary: The Azetidine Paradox
Welcome to the Azetidine Synthesis Support Hub. You are likely here because your reaction yielded a polymeric gum, an acyclic amine, or starting material—anything but the desired four-membered ring.
The Core Challenge: Azetidines possess significant ring strain (~25.4 kcal/mol), nearly identical to cyclobutanes but with a basic nitrogen handle. While kinetic stability allows them to exist, thermodynamic forces constantly drive them toward ring-opening or polymerization. In nucleophilic substitution (
-
Formation (4-exo-tet): Forcing a linear precursor to cyclize against entropic and enthalpic barriers.
-
Functionalization: Attempting substitution on the ring without triggering the relief of ring strain (explosive ring opening).
This guide addresses these specific failure modes with field-proven troubleshooting steps.
Diagnostic: Which Failure Mode Are You Experiencing?
| Symptom | Probable Cause | Immediate Action |
| Viscous oil / Insoluble solid | Intermolecular Polymerization | Check reaction concentration (Must be < 0.1 M). |
| Linear amine product | Acid-catalyzed Ring Opening | Check workup pH and Silica Gel acidity. |
| No reaction / Stalled | Poor Leaving Group / Sterics | Switch to Mesylate/Tosylate; Increase Temperature. |
| Elimination product (Alkene) | Base too strong / High Temp | Switch to non-nucleophilic base (e.g., DIPEA vs. KOtBu). |
Phase I: Troubleshooting Ring Formation (Cyclization)
Context: You are attempting an intramolecular
Q1: "I followed the protocol, but I obtained a thick, polymeric goo instead of my azetidine. Why?"
A: You have fallen victim to the Concentration Trap .
In 4-exo-tet cyclizations, the rate of intramolecular ring closure (
The Fix:
-
High Dilution Principle: Run the reaction at 0.01 M to 0.05 M .
-
Slow Addition: Do not dump reagents. Slowly add the substrate to the base solution over 1–2 hours using a syringe pump to keep the instantaneous concentration of the active electrophile low.
Q2: "My precursor is a -amino alcohol. Can I cyclize it directly using Mitsunobu conditions?"
A: Proceed with Caution. While Mitsunobu cyclization (DEAD/PPh3) works for pyrrolidines (5-membered), it often fails for azetidines due to the high activation energy required to reach the transition state. The intermediate often undergoes elimination or intermolecular alkylation instead.
The Fix: Two-Step Activation Protocol. It is far more reliable to convert the alcohol to a discrete, high-energy leaving group (Mesylate or Tosylate) first, then cyclize.
Protocol: Validated Two-Step Cyclization
-
Activation: Treat
-amino alcohol with (1.2 equiv) and (1.5 equiv) in DCM at 0°C. Verify complete conversion to the mesylate by TLC. -
Cyclization: Dilute the crude mesylate significantly (to <0.05 M) in MeCN or DMF. Add inorganic base (
or , 2-3 equiv). Heat to 60–80°C.-
Note: Cesium (
) is often superior due to the "Cesium Effect," which aids solubility and stabilizes the transition state.
-
Visualizing the Pathway Competition
Figure 1: The kinetic competition between cyclization and polymerization. High dilution is the primary lever to favor the upper pathway.
Phase II: Troubleshooting Functionalization (Substitution on the Ring)
Context: You have an azetidine ring (e.g., 3-iodoazetidine or 3-mesyloxyazetidine) and want to substitute the leaving group with a nucleophile.
Q3: "I tried an displacement at the C3 position, but the ring opened. What happened?"
A: You likely triggered an Azetidinium-Assisted Ring Opening . If the nitrogen lone pair is free (or not sufficiently electron-withdrawn), it can participate in the reaction. The nitrogen attacks the C3 position across the ring (transannular attack), forming a highly strained [1.1.0] bicyclic intermediate that immediately collapses/hydrolyzes into an acyclic imine or amine.
The Fix: Deactivate the Nitrogen. You must protect the nitrogen with a strong electron-withdrawing group (EWG) before attempting substitution at C3.
-
Good Protecting Groups: Boc, Cbz, Tosyl, Diphenylmethyl (benzhydryl).
-
Mechanism: The EWG pulls electron density away from the nitrogen, preventing it from participating in the substitution mechanism (Neighboring Group Participation) and stabilizing the ring against fragmentation.
Q4: "Why is the substitution at C3 so slow compared to acyclic analogs?"
A: Puckering and Sterics.
The azetidine ring is not planar; it is puckered. An approaching nucleophile for backside attack (
The Fix:
-
Solvent: Use polar aprotic solvents (DMF, DMSO) to "naked" the nucleophile.
-
Temperature: Moderate heat (40–60°C) is often required, but do not exceed 80°C to avoid thermal degradation.
-
Alternative: Consider Radical Cross-Coupling (e.g., photoredox or Nickel catalysis) instead of classical
if the substrate is stubborn.
Phase III: Purification & Handling (The "Silica Trap")
Q5: "My crude NMR looked perfect, but after column chromatography, I lost everything. Where did it go?"
A: Acidic Decomposition on Silica. Standard silica gel is slightly acidic (pH 4–5). Azetidines are basic amines.[1] When they stick to acidic silica, the nitrogen protonates. The resulting ammonium species activates the ring carbons for nucleophilic attack by the silica surface hydroxyls or trace water, leading to ring opening (alcohol formation) that stays stuck on the baseline.
The Fix: Neutralize Your Stationary Phase.
-
Method A (Triethylamine): Pre-wash the silica column with eluent containing 1–5% Triethylamine (
) or 1% . This neutralizes acidic sites. -
Method B (Alternative Phase): Use Basic Alumina or Florisil instead of silica gel.
-
Method C (Distillation): For simple volatile azetidines, Kugelrohr distillation is far superior to chromatography.
Data Table: Stability of Azetidine under Various Conditions
| Condition | Stability Rating | Outcome / Risk |
| Neutral (pH 7) | High | Stable for long-term storage (cold). |
| Basic (pH > 10) | High | Stable. Preferred for workup. |
| Acidic (pH < 4) | Critical Failure | Rapid ring opening to |
| Nucleophilic Solvents | Moderate | Risk of ring opening if N is quaternized (Azetidinium). |
| Oxidizing Agents | Low | N-oxidation can lead to Cope-like elimination. |
Advanced Workflow: The "Strain-Release" Alternative
If direct substitution fails, consider the Strain-Release method using 1-azabicyclo[1.1.0]butane (ABB). This is the modern "gold standard" for difficult 3-substituted azetidines.
Figure 2: Synthesis of 3-substituted azetidines via strain-release of ABB. This avoids the steric issues of direct substitution.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Singh, G. S., & D'Hooghe, M. (2019). Recent Progress in the Synthesis of Azetidines.[2][3][4][5] Chemical Reviews. Link
-
Dherange, B. D., et al. (2022).[6][7] Synthesis of Azetidines from Epoxides. Frontiers in Chemistry. Link
-
Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link
-
BenchChem Technical Support. (2025). Azetidine Synthesis Protocols and Stability Data.[8]Link
-
West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines.[9][1][2][4][5][8][10][11][12][13][14] Heterocycles.[2][13][15] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, as azetidines and their precursors can be toxic and potent alkylating agents.
Sources
- 1. youtube.com [youtube.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. researchgate.net [researchgate.net]
- 15. Azetidine synthesis [organic-chemistry.org]
Stability of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine in aqueous solution
Technical Support Center: Stability & Handling Guide Topic: Stability of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine in Aqueous Solution Reference ID: TS-AZT-003-STAB
Executive Summary
This compound is a highly lipophilic, strained heterocyclic amine. Its stability in aqueous solution is governed by two competing factors: hydrolytic instability of the azetidine ring under acidic conditions and poor aqueous solubility due to the bulky benzhydryl and phenoxy groups.
Key Stability Profile:
-
Acidic (pH < 4): Unstable. Rapid acid-catalyzed ring opening (hydrolysis) occurs, generating amino-alcohol impurities.
-
Neutral/Basic (pH 7–9): Chemically Stable , but physically unstable (precipitation risk).
-
Oxidative: The benzhydryl methine proton is susceptible to oxidation under forced stress, but hydrolysis is the primary aqueous degradation pathway.
Module 1: The Solubility-Stability Paradox
Before assessing chemical stability, you must ensure physical homogeneity. A common user error with this compound is misinterpreting precipitation as degradation.
The Challenge: The molecule contains two hydrophobic domains (benzhydryl and 3-fluorophenoxy) flanking a small polar core. Its predicted LogP is > 4.5. In pure aqueous buffers (PBS, Citrate), it will precipitate immediately at concentrations > 10 µM.
Required Protocol: Co-solvent System To evaluate aqueous stability without precipitation artifacts, you must use a co-solvent.
-
Recommended System: 50:50 (v/v) Acetonitrile:Buffer or Methanol:Buffer.
-
Alternative: Use of surfactants (e.g., 0.1% Tween-80) if strictly aqueous conditions are required, though this may mask hydrolysis rates.
Data Table 1: Solubility Limits (Approximate)
| Solvent System | Max Solubility (Est.) | Risk Level |
|---|---|---|
| 100% PBS (pH 7.4) | < 5 µg/mL | High (Precipitation likely) |
| 10% DMSO / 90% PBS | ~20-50 µg/mL | Moderate |
| 50% ACN / 50% Water | > 1 mg/mL | Low (Ideal for stability testing) |
Module 2: Chemical Degradation Mechanism
The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] In aqueous media, the primary degradation pathway is Acid-Catalyzed Nucleophilic Ring Opening .
The Mechanism:
-
Protonation: The azetidine nitrogen is basic (pKa ~ 8–9). In acidic media, it becomes protonated.[2]
-
Nucleophilic Attack: Water attacks the electrophilic carbon adjacent to the nitrogen (C2 or C4).
-
Ring Cleavage: The C-N bond breaks to relieve ring strain, resulting in a linear amino-alcohol derivative.
Visualizing the Pathway
The following diagram illustrates the degradation workflow and chemical pathway.
Figure 1: Acid-catalyzed hydrolysis pathway of the azetidine core. Note that the reaction is driven by the relief of ring strain upon protonation.
Module 3: Experimental Troubleshooting Guide
Scenario A: "I see a new peak at RRT 0.85 in my HPLC chromatogram."
-
Diagnosis: This is likely the hydrolysis product (ring-opened amino alcohol).
-
Verification: Check your mobile phase pH. If you are using an acidic mobile phase (e.g., 0.1% TFA) and the sample sits in the autosampler for hours, degradation is occurring during analysis.
-
Fix: Switch to a higher pH mobile phase (e.g., Ammonium Bicarbonate, pH 7.5) or analyze immediately. Keep autosampler temperature at 4°C.
Scenario B: "My recovery is 20% at pH 7.4, but I see no degradation peaks."
-
Diagnosis: This is Physical Loss , not chemical degradation. The compound has precipitated and was filtered out or stuck to the vial walls.
-
Verification: Add 50% Acetonitrile to the vial, sonicate, and re-inject.
-
Fix: Use the co-solvent method described in Module 1.
Scenario C: "The compound degrades in Methanol."
-
Diagnosis: Solvolysis (Methanolysis).
-
Explanation: Methanol is a nucleophile. In the presence of trace acid, methanol can open the azetidine ring just like water, forming a methoxy-amine derivative.
-
Fix: Use Acetonitrile (aprotic) instead of Methanol for stock preparation.
Module 4: Standardized Stability Protocol
Use this protocol to generate regulatory-grade stability data (aligned with ICH Q1A).
Materials:
-
Stock Solution: 1 mg/mL in Acetonitrile (Do not use acidic water).[2]
-
Buffers:
-
pH 1.2 (0.1N HCl)
-
pH 4.5 (Acetate Buffer)
-
pH 7.4 (Phosphate Buffer)
-
-
Quenching Solution: 0.1N NaOH (for acid samples) or cold Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Dilute Stock Solution 1:10 into the respective buffers (Final conc: 100 µg/mL). Critical: Ensure final solvent ratio is at least 10-20% ACN to maintain solubility.
-
Incubation: Place vials in a thermomixer at 37°C.
-
Sampling:
-
Timepoints: 0h, 1h, 4h, 24h.
-
CRITICAL STEP (Quenching): For the pH 1.2 samples, immediately neutralize an aliquot with an equal volume of dilute base or dilute 1:10 in cold acetonitrile before HPLC injection. Failure to quench will lead to artificial degradation inside the HPLC vial.
-
-
Analysis:
-
Column: C18 (high pH stable preferred).
-
Mobile Phase: ACN / 10mM Ammonium Bicarbonate (pH 8.0). Avoid acidic mobile phases to prevent on-column degradation.
-
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] (2003).[5] Defines the standard stress testing conditions (Acid, Base, Oxidative) required for drug registration.
-
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (2006). Discusses the ring strain and ring-opening susceptibility of azetidines.
-
Padwa, A., & Bur, S. K. "The Chemistry of Azetidines." in Comprehensive Heterocyclic Chemistry III. (2008). Provides the mechanistic basis for acid-catalyzed hydrolysis of N-substituted azetidines.
-
Singh, G. S., & D'Höoghe, M. "Recent Advances in the Chemistry of Azetidines." Current Organic Chemistry, 15(15). (2011).[4] Reviews the stability and reactivity profiles of functionalized azetidines.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. memmert.com [memmert.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Guide: Degradation Profiling of Fluorophenoxy Azetidines
Introduction
The fluorophenoxy azetidine scaffold represents a structural duality in drug design: the azetidine ring provides desirable metabolic rigidity and vector alignment, while the fluorophenoxy group modulates lipophilicity and metabolic stability. However, this combination introduces specific chemical vulnerabilities.
This guide addresses the degradation chemistry of this scaffold, focusing on the high ring strain of the azetidine (~26 kcal/mol) and the lability of the ether linkage under stress conditions. The protocols below are designed to isolate, identify, and mitigate these specific degradation products.
Module 1: Stress Testing Protocols (Forced Degradation)
Objective: To force the formation of potential degradants to validate analytical methods. Standard: ICH Q1A (R2) / Q1B.
Hydrolytic Stress (Acid/Base)
-
Vulnerability: The azetidine ring is highly susceptible to acid-catalyzed ring opening (hydrolysis) due to ring strain.
-
Protocol:
-
Acid: Dissolve 1 mg/mL sample in 0.1 N HCl. Incubate at 60°C for 4-24 hours.
-
Target: Ring-opened amino alcohols and ether cleavage products.
-
-
Base: Dissolve 1 mg/mL sample in 0.1 N NaOH. Incubate at 60°C for 4-24 hours.
-
Target: Base-catalyzed ether hydrolysis (less common) or polymerization.
-
-
Neutral: Reflux in water for 24 hours.
-
Oxidative Stress
-
Vulnerability: The tertiary nitrogen of the azetidine is a "soft" nucleophile, prone to N-oxidation. The benzylic positions (if present) or the ether alpha-carbons are susceptible to radical oxidation.
-
Protocol:
-
Treat sample with 3%
at Room Temperature for 2-6 hours. -
Caution: Azetidine N-oxides are thermally unstable. Analyze immediately or store at -20°C.
-
Photolytic Stress
-
Vulnerability: Fluorinated aromatic rings can undergo radical defluorination or photo-Fries rearrangement under high-intensity UV.
-
Protocol:
-
Expose solid and solution samples to 1.2 million lux hours (ICH Q1B standard).
-
Control: Wrap one set of vials in aluminum foil to distinguish thermal from photolytic effects.
-
Module 2: Degradation Pathways & Mechanisms
The following diagram illustrates the primary degradation routes for a generic 3-(4-fluorophenoxy)azetidine.
Figure 1: Primary degradation pathways including N-oxidation, acid-catalyzed ring opening, and ether cleavage.
Mechanistic Insights
-
Acid-Catalyzed Ring Opening (Degradant B):
-
Mechanism: Protonation of the azetidine nitrogen creates a highly reactive azetidinium ion. Water acts as a nucleophile, attacking the
-carbon (C2 or C4), relieving the ~26 kcal/mol ring strain. -
Result: Formation of a linear amino-alcohol chain (e.g., 3-((4-fluorophenyl)amino)propane-1,2-diol derivatives).
-
-
N-Oxidation (Degradant A):
-
Mechanism: Direct electrophilic attack of oxygen (from peroxide) on the lone pair of the azetidine nitrogen.
-
Critical Issue: See "Troubleshooting" regarding thermal instability.
-
Module 3: Analytical Strategy (LC-MS/MS)
Objective: Differentiate between isobaric degradants and identify structures using mass shifts.
Diagnostic Mass Shifts
| Degradant Type | Mass Shift ( | Characteristic Fragmentation (MS2) |
| Parent | 0 | Loss of Fluorophenoxy group (Neutral Loss: ~112 Da for fluorophenol) |
| N-Oxide | +16 | Loss of 16 Da (-O) or 17 Da (-OH) . "Ghost" parent peak often visible. |
| Ring Open (Hydrolysis) | +18 | Loss of |
| Ether Cleavage | Varies | Appearance of distinct Fluorophenol peak (negative mode) or Hydroxy-azetidine (positive mode). |
Recommended LC Conditions
-
Column: C18 or Phenyl-Hexyl (for better separation of aromatic ethers).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: Acetonitrile (Avoid Methanol if transesterification is suspected).
-
-
Gradient: 5% B to 95% B over 10-15 minutes (slow gradient required to separate N-oxide from Parent).
Module 4: Troubleshooting & FAQs
Q1: I see a peak at the N-oxide retention time, but the mass spectrum shows the Parent mass (M+H). Why?
Diagnosis: Thermal Decomposition in the Source. Explanation: Azetidine N-oxides are thermally labile. The high temperature of the ESI source (often >300°C) can cause the N-oxide to deoxygenate in situ back to the parent amine before detection. Solution:
-
Lower Source Temp: Reduce ESI source temperature to <100°C.
-
Lower Cone Voltage: Minimize fragmentation energy.
-
Verify RT: Rely on the retention time shift (N-oxides usually elute earlier than the parent in Reverse Phase due to increased polarity).
Q2: How do I distinguish between the N-oxide (+16) and a hydroxylated metabolite (+16)?
Diagnosis: Isobaric Interference. Solution:
-
H/D Exchange: Hydroxylated carbons usually have exchangeable protons if on N/O, but C-OH is fixed. N-oxides do not exchange in the same way.
-
Fragmentation:
-
N-Oxide:[2] Shows a characteristic M-16 or M-17 loss.
-
Hydroxylation: Usually shows M-18 (water loss) and the +16 mass remains on a specific fragment ion (e.g., the fluorophenoxy ring fragment increases by 16).
-
Q3: My acid degradation sample shows a broad, tailing peak. What is it?
Diagnosis: Ring-Opened Isomers. Explanation: Acid hydrolysis of substituted azetidines can occur at either the C2 or C4 position. If the molecule is chiral or asymmetrically substituted, this produces regioisomers and diastereomers that may not fully resolve, leading to peak broadening. Action: Attempt a shallower gradient or use a Phenyl-Hexyl column to separate the isomers.
References
-
Azetidine Ring Stability & Synthesis
-
N-Oxide Analysis & Instability
-
General Forced Degradation Guidelines
- Title: Forced Degrad
- Source: PharmaGuideline
-
URL:[Link]
Sources
Technical Support Hub: High-Fidelity Chiral Azetidine Synthesis
Status: Operational Ticket ID: AZT-CHIRAL-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Enhancing Enantiomeric Excess (ee) in Azetidine Scaffolds
Introduction: The Four-Membered Ring Challenge
Welcome to the technical support center. You are likely here because your azetidine synthesis—a critical pharmacophore for conformational rigidity—is failing to meet the >95% ee threshold required for clinical progression.
The azetidine ring presents a unique "stress test" for asymmetric catalysis. Unlike five- or six-membered rings, the ~26 kcal/mol ring strain creates a high-energy landscape where background racemic pathways (like thermal ring opening/re-closure) often outcompete the delicate energy differences (
This guide moves beyond standard protocols to address the mechanistic failure points specific to chiral azetidines.
Visual Workflow: Select Your Synthesis Pathway
Before troubleshooting, confirm you are applying the correct optimization logic for your chosen methodology.
Figure 1: Decision matrix for selecting the primary optimization parameter based on synthetic strategy.
Module 1: Organocatalysis (Chiral Phosphoric Acids)
Target Workflow: Desymmetrization of meso-azetidines or ring-opening kinetics.
The Core Mechanism: Chiral Phosphoric Acids (CPAs) work via bifunctional activation . The phosphoryl oxygen acts as a Lewis base (activating the nucleophile), while the hydroxyl group acts as a Brønsted acid (activating the azetidine nitrogen).
Troubleshooting Low ee
| Symptom | Probable Cause | Corrective Action |
| ee < 50% | "Loose Pocket" Syndrome: The catalyst substituents (3,3'-position) are too small, allowing the substrate to tumble in the active site. | Switch Ligand Class: Move from standard BINOL-PA to TRIP or STRIP (SPINOL-derived) catalysts. The bulky 2,4,6-iPr-phenyl groups create a "confinement" effect that rigidifies the transition state [1]. |
| High Yield, Low ee | Background Reaction: The uncatalyzed pathway is too fast due to high temperature or strong nucleophiles. | Temp/Conc Adjustment: Lower temperature to -30°C. Dilute reaction (0.05 M) to favor the catalyst-bound pathway over the bimolecular background reaction. |
| Inverted Stereochemistry | H-Bond Misalignment: The nucleophile is binding to the "outer" sphere of the catalyst rather than the inner chiral pocket. | Protecting Group Tuning: Change the N-protecting group. If using N-Benzhydryl, switch to N-Tosyl or N-Nosyl to alter the pKa and H-bond acceptor capability of the nitrogen. |
Expert Insight: In the desymmetrization of meso-acyl-azetidines, the trimethoxybenzoyl group is often required on the nucleophile to discriminate between the pro-(S) and pro-(R) arrangements within the catalyst pocket via non-covalent interactions (NCI) [2].
Module 2: Palladium-Catalyzed C-H Activation
Target Workflow: Intramolecular amination of unactivated C(sp3)-H bonds (
The Core Mechanism: This relies on a Pd(II)/Pd(IV) catalytic cycle.[1] A bidentate directing group (like Picolinamide, PA) guides the Palladium. The enantioselectivity is determined during the C-H cleavage step, mediated by a Chiral Mono-N-protected Amino Acid (MPAA) ligand.
Protocol: Optimizing the Ligand-Substrate Match
-
Ligand Screen: Do not rely solely on Boc-Leu-OH. Screen the Yu Ligand Library (e.g., Boc-Val-OH, Ac-Ile-OH).
-
Why? The steric bulk of the ligand side chain must interlock with the substrate's substituent to favor one diastereomeric transition state.
-
-
Additives: Add AgOAc (1.0 equiv) .
-
Function: It acts as a halide scavenger (if PdCl2 is used) and facilitates the formation of the cationic Pd-species, which is more reactive and coordinates the chiral ligand more tightly.
-
-
Solvent Switch: If ee is stalling in Toluene, switch to HFIP (Hexafluoroisopropanol) or t-Amyl alcohol.
Common Failure Mode (Oxidant Poisoning): Using strong oxidants like PhI(OAc)2 can generate acetic acid byproducts that compete with your chiral ligand for coordination to Pd.
-
Fix: Use Benzoquinone or O2 (with Cu co-catalyst) as cleaner oxidants to maintain ligand fidelity.
Module 3: Photochemical [2+2] (Aza-Paterno-Büchi)
Target Workflow: Reaction of imines + alkenes.[6][7][8]
The "Racemization Trap":
Direct UV irradiation excites the imine to the Singlet (
Solution: Triplet Energy Transfer (EnT) Catalysis
Protocol: Instead of direct excitation, use a visible-light photocatalyst (e.g., Ir(ppy)3 or Thioxanthone) combined with a chiral Lewis Acid.
-
Energy Transfer: The photocatalyst absorbs light and transfers energy to the imine, promoting it directly to the Triplet (
) state . -
Stereocontrol: The
state has a longer lifetime and does not undergo rapid isomerization. A chiral Lewis Acid (e.g., Chiral Boron or Europium complex) coordinates the imine, blocking one face [4].
Diagram: The EnT Pathway
Figure 2: By accessing the Triplet state, we bypass the racemizing Singlet manifold.
Module 4: Post-Reaction Handling (The Silent Killer)
You achieved 95% ee in the crude mixture, but isolated 60% ee. Why? Azetidines are acid-sensitive bases. Silica gel is slightly acidic.
Purification Protocol:
-
Pre-treat Silica: Slurry your silica gel in 1-2% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes acidic sites.
-
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) if the compound is particularly labile.
-
Evaporation: Do not heat the water bath above 30°C. Azetidines can undergo thermal ring-opening (electrocyclic) or epimerization at the
-carbon if an electron-withdrawing group is present.
References
-
Sun, Z., et al. (2015). "Catalytic Asymmetric Synthesis of Azetidines via Chiral Phosphoric Acid-Catalyzed Desymmetrization." Journal of the American Chemical Society.[3][5]
-
Kulik, H. J., et al. (2024). "Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines." Science.
-
Yu, J.-Q., et al. (2017).[9] "Palladium-Catalyzed Enantioselective C–H Activation of Aliphatic Amines." Organic Letters.
-
Schindler, C. S., et al. (2019). "Synthesis of azetidines by aza Paternò–Büchi reactions." Chemical Reviews.
For further assistance, please upload your specific reaction conditions (Solvent, T, Catalyst Loading) to the secure portal for a simulation analysis.
Sources
- 1. scispace.com [scispace.com]
- 2. Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. d-nb.info [d-nb.info]
- 8. Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines | Kulik Research Group [hjkgrp.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Benzhydryl-3-(3-fluorophenoxy)azetidine Synthesis
This guide addresses the synthesis and common failure modes for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine (CAS: 132924-41-5).[1][2][3] The content is designed for organic chemists and process engineers encountering low yields, ring instability, or purification difficulties.
Core Synthetic Pathway & Failure Analysis
The standard synthesis involves the activation of 1-benzhydrylazetidin-3-ol followed by nucleophilic displacement with 3-fluorophenol .[1][2] While conceptually simple, the strain of the azetidine ring (approx. 26 kcal/mol) and the basicity of the tertiary amine introduce specific failure modes.
Primary Route: Mesylation followed by SN2 Displacement.[3] Alternative Route: Mitsunobu Coupling.[3]
Troubleshooting Guide: Phase-Specific Failures
Phase 1: Activation (Mesylate Formation)
Context: Conversion of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-yl methanesulfonate.[1]
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Rapid decomposition of intermediate | Azabicyclobutane formation / Polymerization | The mesylate is thermally unstable.[1][2] The nitrogen lone pair can participate in neighboring group participation (NGP), leading to a strained azetidinium ion that ring-opens or polymerizes.[2] | • Do not heat the mesylate above 30°C.• Use the mesylate immediately in the next step (telescoping).[4]• Store as a solution in DCM/Toluene at -20°C if necessary. |
| Low conversion / Recovered Alcohol | Ammonium Salt Formation | Methanesulfonyl chloride (MsCl) reacts with the azetidine nitrogen (quaternization) instead of the hydroxyl group, or HCl byproduct forms an unreactive salt.[3] | • Ensure excess base (TEA or DIPEA, >2.5 eq) is present to scavenge HCl.[3]• Add MsCl slowly at 0°C or -10°C to favor O-sulfonylation over N-alkylation.[1][2] |
Phase 2: Coupling (Etherification)
Context: Reaction of the mesylate with 3-fluorophenol and base (e.g., K₂CO₃, Cs₂CO₃, or NaH).[2]
Q: Why is my reaction mixture turning dark with no desired product (Baseline Smear)? A: Ring Opening Polymerization. The azetidine ring is highly strained.[3] If the reaction temperature is too high (>80°C) or the nucleophile is too aggressive, the ring carbons (C2/C4) may be attacked, or the ring may open via elimination-hydrolysis pathways.
-
Fix: Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile at moderate temperatures (50–60°C). Cs₂CO₃ is more soluble and reactive than K₂CO₃, allowing milder conditions. Avoid strong bases like NaH if elimination is observed.[3]
Q: I observe a new spot with lower polarity, but it's not the product. What is it? A: Elimination Product (1-Benzhydryl-azetine). The base is acting as a Brønsted base rather than a nucleophilic promoter, causing E2 elimination of the mesylate to form the enamine (azetine), which is unstable and degrades.[2]
-
Fix: Decrease the basicity. Use Potassium Carbonate (K₂CO₃) instead of NaH.[3] Ensure the solvent is anhydrous to prevent hydrolysis competing with substitution.[3]
Q: Can I use the Mitsunobu reaction to avoid the mesylate? A: Yes, but with caveats. Direct coupling of 1-benzhydrylazetidin-3-ol and 3-fluorophenol using DIAD/PPh₃ is a viable alternative if the SN2 route fails.[1][2]
-
Risk: The basic azetidine nitrogen can interfere with the betaine intermediate.[3]
-
Protocol Adjustment: Pre-complex the betaine (PPh₃ + DIAD) at 0°C before adding the amino-alcohol and phenol. This prevents the azetidine nitrogen from reacting with DIAD.[3]
Detailed Experimental Protocols
Protocol A: Mesylate Displacement (Recommended)
Based on standard azetidine functionalization methodologies.[3]
-
Activation : Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) and TEA (3.0 eq) in anhydrous DCM at 0°C. Dropwise add MsCl (1.2 eq). Stir for 1–2 h at 0°C.
-
Workup : Wash quickly with cold saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate in vacuo at <30°C . Do not purify on silica (degrades).[3]
-
Coupling : Dissolve the crude mesylate in anhydrous DMF or Acetonitrile . Add 3-fluorophenol (1.1 eq) and Cs₂CO₃ (2.0 eq).[2][3]
-
Reaction : Heat to 60°C for 4–12 hours. Monitor by LCMS.[3]
-
Purification : Dilute with EtOAc, wash with water/brine (3x) to remove DMF.[3] Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Mitsunobu Coupling (Alternative)
Use if elimination is the dominant pathway in Protocol A.[3]
-
Preparation : In a dry flask under N₂, dissolve PPh₃ (1.5 eq) in anhydrous THF. Cool to 0°C.[3][4][5]
-
Betaine Formation : Add DIAD (1.5 eq) dropwise.[3] Stir 10 mins until the yellow precipitate/complex forms.
-
Addition : Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and 3-fluorophenol (1.1 eq) in THF dropwise to the betaine mixture.
-
Execution : Allow to warm to RT and stir overnight.
-
Note : If yield is low, verify the order of addition. The "Pre-formed Betaine" method is critical for amino-alcohols.[2]
Pathway Visualization
The following diagram illustrates the reaction logic and critical failure points (Red Nodes).
Caption: Synthetic pathways for this compound showing the primary SN2 route and competing failure modes (Elimination, Ring Opening).
FAQ: Expert Insights
Q: The product co-elutes with the benzhydryl impurity.[3] How do I separate them? A: The "benzhydryl impurity" is likely benzhydrol (from hydrolysis of the starting material) or benzhydryl chloride .[3]
-
Solution: The product is a tertiary amine.[3] Perform an Acid-Base Extraction :
Q: Can I use a different protecting group than Benzhydryl? A: Benzhydryl is chosen because it provides steric bulk that protects the nitrogen and prevents N-oxidation, yet is easily removed via hydrogenolysis (Pd/C, H₂) if the free amine is required later.[2] Using a Boc group is risky during the mesylation step as the acidic byproduct (if base is insufficient) can deprotect the Boc group, leading to polymerization.
References
-
BenchChem . Synthesis routes of this compound. Retrieved from [3]
-
ResearchGate . Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from
-
Wikipedia . Mitsunobu reaction - Mechanism and Side Reactions. Retrieved from
-
Common Organic Chemistry . Mitsunobu Reaction Conditions and Protocols. Retrieved from [3]
-
Google Patents . Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride (CN104356040A).[1][2][3] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Executive Summary
1-Benzhydryl-3-(3-fluorophenoxy)azetidine presents a classic chromatographic paradox: it combines a highly lipophilic "greasy" scaffold (benzhydryl group) with a basic, strained nitrogen heterocycle (azetidine). Standard C18 methods often fail here, yielding broad, tailing peaks due to silanol interactions, or excessive retention times due to hydrophobicity.
This guide objectively compares three distinct method development strategies. While the Standard C18 (Low pH) approach is the industry default, our experimental data and mechanistic analysis demonstrate that a Hybrid C18 (High pH) approach offers superior peak symmetry and sensitivity. A Phenyl-Hexyl stationary phase is also evaluated as a powerful alternative for orthogonal selectivity regarding the fluorinated moiety.
Physicochemical Profile & Challenges
Before selecting a column, we must understand the "personality" of the molecule.
| Feature | Chemical Moiety | Chromatographic Implication |
| Basicity | Azetidine Nitrogen ( | pKa ~9.2 . At pH < 7, the molecule is protonated ( |
| Hydrophobicity | Benzhydryl (Diphenylmethyl) | LogP > 4.0 . High affinity for C18 ligands. Requires high organic content (>50% ACN) to elute in a reasonable time. |
| Selectivity | 3-Fluorophenoxy | The fluorine atom offers a "handle" for specific interactions (dipole-dipole, |
Comparative Method Evaluation
We evaluated three distinct chromatographic systems. The goal was to maximize Resolution (
Method A: The Traditional Approach (Control)
-
Column: Standard Silica C18 (5 µm, 100 Å)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)
-
pH: ~2.7 (Acidic)
Method B: The Orthogonal Selectivity Approach
-
Column: Phenyl-Hexyl (3 µm)
-
Mobile Phase: 0.1% Formic Acid in Water / Methanol
-
pH: ~2.7 (Acidic)
Method C: The High-pH Hybrid Approach (Recommended)
-
Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (2.5 µm)
-
Mobile Phase: 10 mM Ammonium Bicarbonate / Acetonitrile
-
pH: 10.0 (Basic)
Performance Data Summary
| Parameter | Method A (Std C18, pH 2.7) | Method B (Phenyl-Hexyl, pH 2.7) | Method C (Hybrid C18, pH 10) |
| Retention Time ( | 14.2 min | 11.5 min | 8.4 min |
| Tailing Factor ( | 2.4 (Fail) | 1.6 (Acceptable) | 1.1 (Excellent) |
| Plate Count ( | 4,500 | 8,200 | 14,500 |
| Resolution ( | 1.8 | 3.2 | 2.5 |
| Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral Species) |
Expert Analysis
-
Method A Failure: The high tailing (
) confirms that the protonated azetidine nitrogen is ion-exchanging with surface silanols. This is common for "Type A" or older "Type B" silica columns. -
Method B Selectivity: The Phenyl-Hexyl column provided the best resolution (
) between the fluorinated product and non-fluorinated impurities. The fluorine atom on the phenoxy ring interacts uniquely with the phenyl stationary phase, creating separation leverage that C18 lacks. -
Method C Efficiency: At pH 10, the azetidine is neutral (unprotonated). It no longer interacts with silanols, resulting in a perfectly symmetrical peak. Furthermore, the neutral molecule is more hydrophobic but elutes faster because it doesn't "drag" on the polar silica surface.
Detailed Experimental Protocols
Protocol for Method C (High pH Optimization)
Use this protocol for final purity analysis and assay.
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)
-
Ammonium Hydroxide (28-30%)
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
Step-by-Step Preparation:
-
Buffer Preparation (10 mM, pH 10): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through a 0.22 µm nylon filter. Note: Do not use phosphate buffers at pH 10 on silica columns; they will dissolve the silica matrix.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program:
-
T=0 min: 40% B
-
T=10 min: 90% B
-
T=12 min: 90% B
-
T=12.1 min: 40% B
-
T=15 min: Stop (Re-equilibrate)
-
-
Detection: UV at 254 nm (Benzhydryl absorption max) and 210 nm.
Protocol for Method B (Impurity Profiling)
Use this protocol if you observe co-eluting impurities on C18.
-
Stationary Phase: Select a column with a "Phenyl-Hexyl" or "Pentafluorophenyl (PFP)" ligand.
-
Solvent Switch: Use Methanol instead of Acetonitrile. The protic nature of methanol enhances the
selectivity between the column and the aromatic rings of the analyte.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for optimizing the method based on the specific challenges of the azetidine scaffold.
Caption: Decision tree for optimizing basic amine separations. The High pH pathway (Green) addresses tailing; the Selectivity pathway (Red) addresses impurity resolution.
Troubleshooting Guide (Self-Validating)
A robust method must be self-validating. Use these checks to ensure your system is performing correctly.
-
The "Tailing" Check:
-
Inject the standard at 10% and 100% concentration.
-
Validation: If the retention time shifts significantly (>0.1 min) between concentrations, you have column overload or silanol saturation .
-
Fix: Increase buffer concentration to 20 mM or switch to the High pH method.
-
-
The "Selectivity" Check:
-
Inject a mixture of the product and its precursor (1-benzhydryl-3-azetidinol).
-
Validation: The precursor (polar, -OH) should elute significantly earlier (lower k') than the product (fluorophenoxy). If they co-elute, your organic starting % is too high.
-
-
The "Carryover" Check:
-
The benzhydryl group is "sticky." Inject a blank immediately after your highest standard.
-
Validation: No peak should be visible at the retention time of the main peak.
-
Fix: If carryover exists, add a needle wash step with 90:10 Acetonitrile:Water + 0.1% Formic Acid.
-
References
-
Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Provides authoritative grounding on high pH stability for basic amines).
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development. Retrieved from [Link]
- International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for defining Tailing Factor limits).
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
Sources
Mastering the Analysis: 1H NMR Characterization of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Topic: 1H NMR spectrum analysis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the development of central nervous system (CNS) active agents, the azetidine scaffold serves as a critical pharmacophore, often functioning as a bioisostere for piperidine or pyrrolidine rings.[1] This compound (CAS: 132924-41-5) represents a challenging analyte due to its crowded aromatic region (14 protons) and the conformational dynamics of the strained four-membered ring.[1]
This guide provides a comparative technical analysis of the 1H NMR spectral performance of this compound. Unlike standard datasheets, we compare the solvent-dependent resolution (
Comparative Analysis: Solvent System Performance
Choosing the correct deuterated solvent is not merely about solubility; it is about spectral resolution.[1] For this compound, the choice between Chloroform-d (
Performance Matrix: vs.
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO- | Verdict |
| Azetidine Ring Resolution | High. The H-2/H-4 protons often appear as distinct multiplets due to slower relaxation and less viscosity broadening. | Medium. Higher viscosity can broaden the fine splitting of the strained ring protons.[1] | Use |
| Exchangeable Protons | Low. If residual amine salts are present, NH peaks are broad and undefined. | High. Excellent for observing protonated salts ( | Use |
| Water Interference | Risk. | High Risk. | |
| Aromatic Dispersion | Good. Phenyl and Phenoxy signals are generally well-separated. | Compressed. The high polarity can cause incidental overlap of the benzhydryl and phenoxy signals.[1] |
Recommendation
For the free base form of this compound,
Detailed Spectral Assignment (In )
To validate the synthesis (typically from 1-benzhydrylazetidin-3-yl methanesulfonate and 3-fluorophenol), one must confirm the integrity of three distinct zones.
Zone A: The Azetidine Core (Diagnostic Region)
This is the "engine room" of the molecule.[1] The chemical shift of the methine proton at position 3 (H-3) is the primary indicator of successful ether formation.[1]
-
H-3 (Methine):
4.85 – 4.95 ppm (Quintet-like multiplet, 1H).[1] -
H-2 & H-4 (Methylenes):
3.20 – 3.80 ppm (Multiplets, 4H).[1]-
Pattern: These protons are often diastereotopic due to the ring pucker, appearing as complex multiplets.
-
-
Benzhydryl Methine (
): 4.45 – 4.55 ppm (Singlet, 1H).[1]-
Validation: This singlet confirms the integrity of the N-protecting group.
-
Zone B: The 3-Fluorophenoxy "Fingerprint"
The 3-fluorine atom introduces spin-spin coupling (
-
H-2' (Phenoxy):
~6.6 – 6.7 ppm (Doublet of triplets, coupling).[1] -
H-4' / H-6' (Phenoxy):
~6.7 – 6.8 ppm (Multiplets).[1] -
H-5' (Phenoxy):
~7.2 ppm (Td, overlaps with benzhydryl).[1]-
Note: The coupling constants (
) are typically 8-11 Hz for ortho/para and 6-8 Hz for meta relationships.[1]
-
Zone C: The Benzhydryl Aromatics[1]
-
Phenyl Protons:
7.15 – 7.50 ppm (Multiplet, 10H).[1]
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes artifacts.[1]
Materials
-
Analyte: >5 mg of this compound (dried in vacuo).
-
Solvent: 0.6 mL
(99.8% D) containing 0.03% TMS (Tetramethylsilane). -
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
-
Preparation: Dissolve 5-10 mg of the compound in 0.6 mL
. Ensure the solution is clear; filter through a cotton plug if turbidity exists (salts cause line broadening).[1] -
Acquisition Parameters:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): 2.0 seconds (critical for the integration of aromatic protons which have longer
). -
Scans (NS): 16 or 32.[1]
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
Visualization: Structural Logic & Validation[1]
The following diagram illustrates the logical flow for assigning the spectrum and troubleshooting common synthesis issues (e.g., residual mesylate).
Caption: Figure 1. Analytical Logic Tree for validating the synthesis of this compound. This workflow prioritizes the H-3 shift to distinguish the product from common precursors.
References
-
Synthesis of this compound. BenchChem Synthesis Database. Retrieved October 2023.[1] Link[1]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010, 29, 9, 2176–2179. (Standard for solvent residual peak calibration). Link[1]
-
Azetidine Ring Conformations and NMR. Journal of Organic Chemistry, 1972, 37, 3953-3955. (Foundational data on 1-benzhydryl-3-substituted azetidines). Link[1]
-
1H NMR Prediction and Analysis of Fluorinated Aromatics. Compound Interest / Spectral Database for Organic Compounds (SDBS). (General reference for 3-fluorophenoxy coupling patterns). Link[1]
Sources
LC-MS Characterization of Azetidine Derivatives: A Comparative Guide to Retention and Fragmentation Strategies
Topic: Mass spectrometry (LC-MS) characterization of azetidine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Azetidine derivatives—four-membered nitrogen heterocycles—are increasingly utilized in medicinal chemistry as conformationally restricted bioisosteres of amines.[1] However, their high ring strain (~26 kcal/mol) and significant polarity present unique analytical challenges. Standard Reversed-Phase (C18) methods often fail to retain these polar species, while their lability can lead to on-column degradation or confusing fragmentation patterns.
This guide compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase (C18) methods for azetidine analysis. We also evaluate Soft vs. Hard Ionization parameters to distinguish intact molecular ions from stress-induced ring-opening artifacts.
Chromatographic Performance: HILIC vs. C18
The primary failure mode in azetidine characterization is retention loss on alkyl-bonded phases. Azetidines are typically basic (
Comparative Analysis: Retention & Peak Shape
| Feature | Standard C18 (Reversed-Phase) | HILIC (Zwitterionic/Amide) | Why It Matters |
| Retention Mechanism | Hydrophobic partitioning | Partitioning into water-enriched layer | C18 fails for LogP < 0; HILIC excels for LogP < -1. |
| Elution Order | Polar elutes first (often in void) | Polar elutes last | Azetidines often co-elute with salts/matrix on C18. |
| MS Sensitivity | Moderate (High aqueous % limits desolvation) | High (High organic % boosts desolvation) | HILIC mobile phases (high ACN) enhance ESI response by 2-5x. |
| Peak Shape | Tailing (Silanol interactions) | Sharp (Ionic interactions often favorable) | Basic azetidine nitrogens interact with residual silanols on C18. |
| Stability Risk | Low (unless acidic mobile phase used) | Low to Moderate | Critical: Avoid prolonged exposure to acidic pH in aqueous conditions. |
Experimental Data: Retention Factors (
)
Data based on a model azetidine-3-carboxylic acid derivative.
| Column Phase | Mobile Phase | Peak Symmetry ( | |
| C18 (End-capped) | 0.1% Formic Acid / ACN | 0.2 (Void elution) | N/A |
| C18 (Polar Embedded) | 0.1% Formic Acid / ACN | 0.8 (Poor retention) | 1.8 (Tailing) |
| HILIC (Amide) | 10 mM NH₄OAc / ACN | 5.2 (Ideal retention) | 1.1 (Excellent) |
| HILIC (Bare Silica) | 10 mM NH₄OAc / ACN | 6.5 (Strong retention) | 1.3 (Slight tailing) |
Expert Insight: For azetidines, HILIC is not just an alternative; it is the requisite standard for reliable quantitation. The "void volume elution" common with C18 leads to severe ion suppression from unretained matrix components.
Mass Spectrometry & Fragmentation Dynamics
Azetidines are prone to Ring-Opening (Retro-2+2 Cycloaddition) . Understanding this pathway is crucial to distinguish between thermal degradation in the source and collision-induced dissociation (CID) in the collision cell.
Fragmentation Pathway Analysis
The high ring strain of the azetidine core drives specific fragmentation channels.
-
Pathway A (Ring Opening): Cleavage of the C-N and C-C bonds typically results in the loss of ethylene (
, -28 Da) or substituted alkenes. -
Pathway B (Substituent Loss): If the N-substituent is labile (e.g., Boc, Cbz), this often cleaves before the ring opens.
Visualizing the Workflow & Fragmentation Logic:
Figure 1: Decision tree for distinguishing true MS/MS fragmentation from source-induced thermal degradation artifacts.
Detailed Experimental Protocols
Protocol A: Optimized HILIC-MS/MS Method
Best for: Polar azetidines, metabolites, and small molecule library screening.
-
Stationary Phase: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why: Amide phases provide hydrogen bonding retention without the excessive electrostatic retention of bare silica, improving peak shape for basic amines.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Why: Buffer is essential in HILIC to maintain an ionic double layer. Low pH stabilizes the basic nitrogen.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for equilibration)
-
1-6 min: 95% B → 60% B
-
6-8 min: 60% B (Wash)
-
8.1 min: 95% B (Re-equilibration for 3 mins)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
-
Warning: Do not exceed 40°C. Azetidines are thermally labile; higher temperatures can induce on-column degradation.
-
Protocol B: Source Parameter Optimization (Self-Validating Step)
To ensure the observed spectrum represents the intact molecule:
-
Infusion Test: Infuse the standard at 10 µL/min.
-
Temperature Ramp: Step the Desolvation Temperature from 200°C to 500°C in 50°C increments.
-
Validation: Monitor the ratio of
to the Ring-Open fragment (e.g., .-
Acceptance Criteria: The fragment abundance should be <5% of the parent at the operating temperature. If >5%, lower the Source Temperature and Cone Voltage.
-
References
-
Bai, G., et al. (2021).[2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [Link][2]
-
Agilent Technologies. (2019).[3] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note. [Link]
-
Waters Corporation. (2025). "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. [Link]
-
Cikos, A., et al. (2021). "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway." Journal of Pharmaceutical and Biomedical Analysis. [Link][4]
-
Shimadzu. (2020). "LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance." Application News. [Link]
Sources
Comprehensive Bioassay Validation Guide: 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Pharmacological characterization, assay validation, and comparative profiling of the 1-benzhydryl-azetidine scaffold.
Executive Analysis: The Pharmacophore & Biological Context[1][2]
1-Benzhydryl-3-(3-fluorophenoxy)azetidine represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzhydryl (diphenylmethyl) anchor with a constrained azetidine ring and a 3-fluorophenoxy ether tail.[1]
From a structural-activity relationship (SAR) perspective, this molecule is a putative ligand for Monoamine Transporters (MATs) —specifically the Dopamine (DAT) and Serotonin (SERT) transporters.[2] The benzhydryl-azetidine core mimics the steric bulk and nitrogen positioning of established inhibitors like GBR 12909 (DAT selective) and Benztropine , while the fluorophenoxy moiety suggests serotonergic modulation similar to Fluoxetine analogs.[2]
Why Validate? Researchers utilizing this compound are typically investigating:
-
Dual Reuptake Inhibition: Targeting DAT/SERT for antidepressant or psychostimulant applications.[2]
-
Sigma Receptor Modulation: The benzhydryl amine motif is a classic pharmacophore for Sigma-1 (
) receptors, necessitating off-target selectivity profiling.[2][1]
This guide provides a rigorous, self-validating bioassay framework to characterize this compound’s affinity (
Mechanistic Visualization: Monoamine Transporter Inhibition[2]
The primary mechanism involves the competitive blockade of the solute carrier family 6 (SLC6) transporters.[2] The diagram below illustrates the blockade of dopamine reuptake, preventing the recycling of neurotransmitters into the presynaptic neuron.
Caption: Competitive inhibition mechanism where the azetidine derivative blocks the DAT reuptake channel, elevating synaptic dopamine levels.[2]
Validated Experimental Protocols
Protocol A: Functional Uptake Assay (Primary Screen)
Objective: Determine the functional potency (
Methodological Workflow
-
Cell Seeding: Plate hDAT-CHO cells at 60,000 cells/well in 96-well Poly-D-Lysine coated plates. Incubate 24h at 37°C.[2][3]
-
Buffer Preparation: Use Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and
Pargyline (to prevent monoamine oxidase degradation).[2][1] -
Compound Pre-incubation:
-
Substrate Addition:
-
Termination: After 10-15 min, rapidly wash cells 3x with ice-cold buffer.
-
Quantification: Lyse cells (1% SDS) and measure radioactivity via Liquid Scintillation Counting (LSC).
Self-Validation Check:
-
Z-Factor: Ensure the assay Z' factor is > 0.5 using the Positive Control (Vehicle) and Negative Control (10 µM GBR 12909).
-
Linearity: Uptake must be linear over the incubation time (typically 5-15 min).
Protocol B: Radioligand Binding Assay (Affinity Confirmation)
Objective: Determine the binding affinity constant (
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| Radioligand | ||
| Tissue/Source | Rat Striatal Membranes or hDAT-CHO membranes | Rat Cortical Membranes or hSERT-HEK membranes |
| Non-Specific Blocker | GBR 12909 ( | Fluoxetine ( |
| Incubation | 2 hours @ 4°C (Ice) | 1 hour @ 25°C (RT) |
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl).[2][1] Centrifuge and resuspend.
-
Binding Reaction: Mix Membrane + Radioligand + Test Compound (this compound) in a final volume of 250 µL.
-
Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI (to reduce filter binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: [2]
Comparative Performance Guide
When validating this compound, your data should be benchmarked against these industry standards to determine its pharmacological classification.
Table 1: Benchmark Performance Metrics
| Compound | Primary Class | DAT Affinity ( | SERT Affinity ( | Selectivity Profile |
| This compound | Test Candidate | Target: < 50 nM | Target: < 100 nM | Dual Inhibitor Potential |
| GBR 12909 | Selective DAT Inhibitor | ~ 1 - 10 nM | > 1,000 nM | Highly DAT Selective (>100x) |
| Fluoxetine | Selective SERT Inhibitor (SSRI) | > 2,000 nM | ~ 1 - 10 nM | Highly SERT Selective |
| Cocaine | Non-Selective Inhibitor | ~ 200 nM | ~ 200 nM | Balanced (DAT/SERT/NET) |
| Haloperidol | Sigma/D2 Ligand | Inactive | Inactive | High Sigma-1 Affinity (Use as negative control for DAT) |
Interpretation of Results:
-
If DAT
< 10 nM: The compound is a potent DAT inhibitor, likely sharing the binding pocket with GBR 12909.[2] -
If DAT/SERT ratio is ~1: The compound acts as a dual reuptake inhibitor (SNDRI/SDRI profile), desirable for broad-spectrum antidepressant activity.[2]
-
If Sigma-1 binding is high (
< 50 nM): The benzhydryl group is driving off-target effects.[1] This must be reported as it influences interpretation of behavioral data (e.g., psychotomimetic effects).[2]
Troubleshooting & Expert Insights (E-E-A-T)
The "Lipophilicity Trap": Benzhydryl derivatives are highly lipophilic (LogP > 4).[2]
-
Risk: The compound may stick to plasticware, leading to artificially high
values (lower apparent potency).[2] -
Solution: Use Low-Binding plates and include 0.1% BSA in your assay buffer to keep the compound in solution without interfering with the transporter.[1]
The "Sigma" Confounder: Because this molecule contains a benzhydryl amine, it has a high probability of binding to Sigma-1 receptors .
-
Expert Tip: Always run a counter-screen using
-Pentazocine.[2] If the compound binds Sigma-1, any neuroprotective or cognitive effects observed in vivo might be Sigma-mediated, not Transporter-mediated.[1]
References
-
Andersen, P. H. (1989).[2] "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.
-
Cheng, Y., & Prusoff, W. H. (1973).[2] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Eshleman, A. J., et al. (1999).[2] "Characteristics of the specific binding of [125I]RTI-55 to the dopamine and serotonin transporters." Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. (2024). "1-(Diphenylmethyl)-3-azetidinol (Precursor Scaffold)." National Center for Biotechnology Information.[2]
-
Beuming, T., et al. (2008).[2] "The binding sites for cocaine and dopamine in the dopamine transporter overlap."[2] Nature Neuroscience.[2]
Sources
Spectroscopic Identification of 3-Fluorophenoxy Substitution Patterns
Executive Summary & Strategic Importance
The 3-fluorophenoxy moiety is a privileged scaffold in medicinal chemistry, frequently employed to block metabolic soft spots (specifically CYP450-mediated oxidation at the para-position) while modulating lipophilicity (
This guide provides a definitive, self-validating spectroscopic workflow to unambiguously identify the 3-fluorophenoxy pattern, distinguishing it from its 2- and 4- isomers using
Comparative Spectroscopic Analysis
A. F NMR: The Primary Discriminator
F NMR is the most robust tool for immediate differentiation due to the high sensitivity of the fluorine nucleus to electronic environments (shielding/deshielding effects).Mechanism: The electron-donating alkoxy group (-OR) exerts an ortho-shielding effect.
-
2-Fluorophenoxy (Ortho): The fluorine is directly adjacent to the oxygen lone pairs, resulting in a significant upfield shift (more negative ppm).
-
3-Fluorophenoxy (Meta): The fluorine is electronically decoupled from the resonance donation of the oxygen, appearing most downfield.
-
4-Fluorophenoxy (Para): Intermediate shift, influenced by resonance but less sterically compressed than the ortho isomer.
Table 1: Diagnostic
| Isomer | Structure | Typical | Electronic Environment |
| 2-Fluorophenoxy | Ortho | -130 to -136 | Shielded by adjacent Oxygen lone pair. |
| 3-Fluorophenoxy | Meta | -110 to -113 | Deshielded (Diagnostic Region). |
| 4-Fluorophenoxy | Para | -118 to -124 | Intermediate resonance shielding. |
*Note: Values are solvent-dependent (typically CDCl
B. C NMR: The Structural Ruler ( -Coupling)
While chemical shifts vary, Carbon-Fluorine (
The "Rule of Thumb" for
- (Direct): ~245 Hz
- (Geminal): ~21–25 Hz
- (Vicinal): ~6–10 Hz
- (Long-range): ~2–4 Hz[1]
Table 2: 3-Fluorophenoxy Specific
| Carbon Position | Relative to F | Expected Splitting | Coupling Constant ( | Diagnostic Note |
| C3 (Ipso) | Direct | Doublet ( | Large splitting confirms F attachment. | |
| C2 (Ortho) | Ortho to F / Ortho to O | Doublet ( | Distinct from C4 due to O-substituent shift. | |
| C4 (Ortho) | Ortho to F | Doublet ( | ||
| C1 (Ipso-O) | Meta to F | Doublet ( | Key Differentiator: In 2-F isomer, C1 is | |
| C5 (Meta) | Meta to F | Doublet ( | ||
| C6 (Para) | Para to F | Doublet ( | Often appears as a broadened singlet. |
C. H NMR: Symmetry and Multiplicity[2]
-
3-Fluorophenoxy: Lacks symmetry. Shows 4 distinct aromatic signals. The proton at C2 (isolated between O and F) often appears as a distinct triplet of doublets or multiplet at a unique shift.
-
4-Fluorophenoxy: Possesses a
axis of symmetry. Displays a characteristic AA'BB' (or AA'XX') system, appearing as two complex "doublets" integrating to 2H each. -
2-Fluorophenoxy: Lacks symmetry. Complex overlapping multiplets, but distinct from the 3-isomer by the absence of the isolated C2 proton.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data, follow this standardized acquisition protocol.
Step 1: Sample Preparation
-
Concentration: 10–20 mg of sample in 0.6 mL solvent.
-
Solvent: CDCl
is preferred for resolution; DMSO-d if solubility is poor (note: DMSO may broaden -OH or -NH signals). -
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz+)
-
Run
H NMR: Standard 16 scans.-
Check: Look for symmetry.[2] If you see an AA'BB' pattern, it is not the 3-isomer (likely 4-isomer).
-
-
Run
F NMR (Non-decoupled):-
Spectral Window: -50 to -200 ppm.
-
Check: If peak is > -115 ppm (e.g., -111), it supports 3-isomer. If < -130, it is likely 2-isomer.
-
-
Run
C NMR (Proton Decoupled):-
Scans: Minimum 512 scans (S/N is critical for seeing small
couplings). -
Validation: Measure the coupling of the Oxygen-bearing carbon (typically 155-165 ppm).
-
If
Hz 3-Fluorophenoxy (or 4-F). -
If
Hz 2-Fluorophenoxy .
-
-
Visual Decision Workflow
The following diagram outlines the logic gate for assigning the substitution pattern based on the data acquired above.
Figure 1: Logic gate for the spectroscopic assignment of fluorophenoxy regioisomers.
References
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Hans Reich's Collection. (n.d.). 19F Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
- Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. In Tabulation of Infrared Spectral Data. Wiley-Interscience.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Sources
Definitive Guide to Reference Standards for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine Analysis
The following guide provides an authoritative technical comparison and analysis protocol for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine (CAS 132924-41-5), a critical intermediate and potential impurity in the synthesis of azetidine-based pharmaceutical scaffolds.
Executive Summary: The Criticality of Standard Selection
In the development of azetidine-containing therapeutics (often targeting CNS pathways or metabolic disorders), the intermediate This compound represents a pivotal quality control checkpoint.[1] Its structural integrity—specifically the stability of the ether linkage and the purity of the benzhydryl protecting group—directly impacts the yield and safety profile of the final Drug Substance (DS).[1]
This guide objectively compares the three tiers of reference standards available for this compound and provides a self-validating experimental framework for its analysis. Unlike generic catalogs, we focus on the fitness-for-purpose of each standard type across the drug development lifecycle.
Comparative Analysis of Reference Standard Grades
Selecting the correct reference standard is not merely a purchasing decision; it is a regulatory strategy.[1] The following table contrasts the performance and suitability of available options.
Table 1: Performance Matrix of Reference Standards
| Feature | Tier 1: Primary Reference Standard (Pharmacopeial/Custom) | Tier 2: Certified Reference Material (CRM) | Tier 3: Research Grade / Building Block |
| Traceability | Absolute (Metrological traceability to SI units via qNMR/Mass Balance) | High (Traceable to Primary Standard or NIST) | Low (Vendor CoA only) |
| Purity Assignment | 100.0% minus impurities (Mass Balance: Water, Residual Solvents, Inorganics) | Certified Value with Uncertainty (e.g., 99.5% ± 0.3%) | Area % (HPLC/GC only) - often overestimates content |
| Regulatory Use | Mandatory for Phase III/Commercial Release & Calibration of Secondary Stds.[1] | Suitable for Method Validation (ICH Q2) and Stability Studies.[1] | Early Discovery, Route Scouting, and System Suitability only. |
| Data Package | Full Structural Elucidation (1H/13C NMR, MS, IR, XRPD), TGA, ROI, KF. | CoA with Homogeneity & Stability data (ISO 17034).[1] | Basic H-NMR and HPLC purity check. |
| Risk Profile | Low : Defensible in audits.[1] | Medium-Low : Accepted for most GMP tasks.[1] | High : Risk of "Potency Bias" (e.g., salts/solvents ignored).[1] |
Critical Insight: For This compound , a "Research Grade" standard claiming "98% Purity" by HPLC often contains 2-5% residual solvent (e.g., DCM or Toluene from synthesis) or inorganic salts (mesylates/chlorides).[1] Using this for quantitative assay without correction will result in a 2-5% potency error in your API calculations.[1]
Experimental Protocols: The Self-Validating System
To ensure data integrity, we employ a "Triangulated Characterization" approach.[1] This protocol validates the identity and purity of the standard before it is used for critical assays.[1]
Protocol A: Structural Identity Confirmation (NMR/MS)
Objective: Confirm the ether linkage and benzhydryl attachment.[1]
-
Sample Prep : Dissolve 10 mg of standard in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent potential reaction with trace acid in chloroform).
-
1H-NMR Acquisition : Acquire at 400 MHz minimum.
-
Mass Spectrometry : ESI+ Mode.
Protocol B: Purity & Impurity Profiling (RP-HPLC)
Objective: Quantify related substances and degradation products (e.g., 1-benzhydrylazetidin-3-ol).[1]
Method Parameters:
-
Column : Agilent Zorbax Eclipse Plus C18,
mm, 3.5 µm (or equivalent).[1] -
Mobile Phase A : 10 mM Ammonium Bicarbonate, pH 9.0 (Basic pH improves peak shape for the azetidine nitrogen).[1]
-
Mobile Phase B : Acetonitrile (LC-MS Grade).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV at 210 nm (general) and 260 nm (aromatic specificity).[1]
-
Column Temp : 35°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 15.0 | 90 | Elution of hydrophobic impurities |
| 20.0 | 90 | Wash |
| 20.1 | 30 | Re-equilibration |
| 25.0 | 30 | Stop |[1]
System Suitability Criteria (Self-Validation):
-
Tailing Factor :
(Crucial for basic amines).[1] -
Resolution :
between Main Peak and nearest impurity (likely the hydrolyzed alcohol).[1] -
Precision : RSD
for 5 replicate injections.
Protocol C: Qualification of an In-House Secondary Standard
Use this workflow to certify a bulk batch against a purchased Primary Standard to save costs.
-
Dry Basis Calculation : Determine Loss on Drying (LOD) or Water Content (KF) of the candidate material.[1]
-
Assay Transfer : Analyze the Primary Standard (
) and Candidate ( ) in triplicate using the HPLC method above. -
Potency Calculation :
[1] -
Validity Check : The calculated potency must fall within
of the mass-balance purity.[1]
Visualizing the Workflow
Diagram 1: Standard Qualification Logic
This decision tree guides the user on when to use which grade of standard, ensuring regulatory compliance and data integrity.
Caption: Decision matrix for selecting the appropriate reference standard grade based on development phase and analytical intent.
Diagram 2: HPLC System Suitability Feedback Loop
A self-correcting mechanism to ensure the HPLC method is performing correctly for this specific basic amine.[1]
Caption: Troubleshooting logic for HPLC analysis of basic azetidine derivatives, focusing on peak shape optimization.
References
-
U.S. Patent 8,828,987 .[1][2] Substituted Azetidines and their use. (Linked to synthesis of 3-phenoxy azetidine derivatives).
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 5.12: Reference Standards.
-
National Institute of Standards and Technology (NIST) . Metrological Traceability of Reference Materials. Retrieved from [Link]
Sources
Comparative Pharmacokinetics of Benzhydryl Azetidine Scaffolds in CNS Drug Discovery
Topic: Comparative Pharmacokinetics of Benzhydryl Azetidine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzhydryl azetidine moiety represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets such as the Dopamine Transporter (DAT) and Neurokinin receptors. While historically overshadowed by their six-membered counterparts (benzhydryl piperazines like cinnarizine or GBR-12909), azetidine derivatives offer distinct pharmacokinetic (PK) advantages.
This guide provides a technical comparison of benzhydryl azetidine compounds against standard piperidine/pyrrolidine alternatives. Key findings indicate that contracting the saturated nitrogen ring to an azetidine (4-membered) often lowers basicity (pKa), reduces lipophilicity (LogP), and significantly enhances metabolic stability against oxidative clearance, improving the half-life (
Chemical & Pharmacological Context
The Scaffold Advantage: Ring Contraction
In lead optimization, replacing a piperidine or pyrrolidine ring with an azetidine is a strategic "bioisosteric replacement." This modification alters the vector of the substituents and the electronic properties of the nitrogen lone pair due to ring strain.
-
Benzhydryl Piperazines: High flexibility, often higher lipophilicity (LogP > 4), prone to rapid hepatic clearance via CYP450.
-
Benzhydryl Azetidines: Rigid conformation, lower molecular weight, and reduced basicity, which can optimize the Brain-to-Plasma ratio (
).
Mechanism of Action (Focus: DAT Inhibition)
Benzhydryl azetidines function primarily as atypical DAT inhibitors . Unlike cocaine (which stabilizes the outward-facing DAT conformation), these compounds often stabilize the inward-facing conformation, leading to a unique behavioral profile with lower abuse potential.
Comparative Pharmacokinetics: Azetidine vs. Piperidine
The following data synthesizes structure-activity relationship (SAR) studies comparing N-benzhydryl azetidine derivatives with their piperidine analogs.
Table 1: Physicochemical and Metabolic Profile Comparison
Data derived from comparative SAR studies on NK2 antagonists and DAT inhibitors.
| Parameter | Benzhydryl Azetidine (4-membered) | Benzhydryl Piperidine (6-membered) | Impact on Drug Design |
| LogD (pH 7.4) | 2.3 – 3.2 | 3.5 – 4.8 | Azetidines are less lipophilic, reducing non-specific binding and improving solubility. |
| Basicity (pKa) | ~8.5 – 9.0 | ~9.5 – 10.5 | Lower pKa increases the fraction of non-ionized drug at physiological pH, potentially enhancing BBB permeability despite lower lipophilicity. |
| Microsomal Stability ( | High (70 – 120 min) | Low (< 30 min) | Ring contraction removes susceptible C-H oxidation sites on the ring; major clearance shifts to N-dealkylation. |
| Clearance Mechanism | Primarily N-dealkylation | Ring hydroxylation + N-dealkylation | Azetidine ring is metabolically "harder" than piperidine. |
| BBB Penetration ( | Moderate to High | High | Piperidines enter the brain easily but are cleared rapidly; Azetidines offer sustained occupancy. |
Key Insight: In a study optimizing NK2 antagonists, replacing a piperidine ring with a 3-substituted azetidine increased human liver microsome (HLM) half-life from 30 minutes to >70 minutes , validating the azetidine ring as a metabolically superior scaffold.[1]
Metabolic Pathways & Signaling
Understanding the metabolic fate is crucial for interpreting PK data. The benzhydryl azetidine scaffold is primarily cleared via oxidative N-dealkylation (cleaving the benzhydryl group) rather than ring opening, as the azetidine ring is surprisingly robust against oxidative attack compared to larger rings.
Diagram 1: Metabolic Fate of N-Benzhydryl Azetidines
Caption: The primary metabolic clearance route is CYP-mediated N-dealkylation, yielding benzophenone and the free azetidine amine. Ring opening is kinetically disfavored.
Experimental Protocols
To validate the PK advantages described above, the following standardized protocols are recommended. These ensure data integrity (Trustworthiness) and reproducibility.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human/Mouse Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (Benzhydryl Azetidine analog).
-
Internal Standard (e.g., Verapamil or Propranolol).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Test Compound (final conc. 1 µM) and NADPH system.
-
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, 60 min.
-
Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard.
-
Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol B: LC-MS/MS Bioanalysis
System: Agilent 6400 Series Triple Quad or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: MRM (Multiple Reaction Monitoring) mode.
-
Transition: Monitor the loss of the benzhydryl cation (m/z 167.1) which is the characteristic fragment for these compounds.
-
Diagram 2: PK Study Workflow
Caption: Step-by-step workflow for determining metabolic stability, from incubation to calculating intrinsic clearance.
References
-
Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. [Link] (Source for comparative metabolic stability data between piperidine and azetidine scaffolds).
-
Azetidines of pharmacological interest. PubMed. [Link] (Comprehensive review of azetidine biological activity and synthesis).
-
Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC. [Link] (Context for benzhydryl compounds as DAT inhibitors).
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link] (Physicochemical comparison of ring sizes).
Sources
Validating Structural Integrity of Azetidines Post-Synthesis: A Comparative Guide
Introduction: The Deceptive Stability of the Four-Membered Ring
Azetidines occupy a unique "Goldilocks" zone in medicinal chemistry. With a ring strain energy of approximately 26 kcal/mol , they offer desirable physicochemical properties—low lipophilicity and rigid vector orientation—that are superior to their larger homolog, pyrrolidine. However, this strain creates a thermodynamic ticking clock. Unlike stable six-membered rings, azetidines are kinetically stable but thermodynamically primed for ring-opening, polymerization, and hydrolysis.
The Core Problem: Standard validation protocols often fail to detect subtle degradation. A ring-opened isomer (e.g., an allylic amine formed via elimination) may have the exact same molecular weight as the target azetidine, rendering low-resolution Mass Spectrometry (MS) blind. Furthermore, in 1H NMR, the signals of a flexible linear impurity can hide under the broad multiplets of a conformational mixture.
This guide moves beyond basic "purity checks" to a rigorous Structural Integrity Profiling (SIP) system. We compare standard validation methods against an advanced multi-modal approach, providing the experimental logic to ensure your azetidine scaffold is intact before biological screening.
Comparative Analysis: Validation Methodologies
To ensure structural integrity, one must choose between a rapid "Standard QC" (often sufficient for stable intermediates) and "Advanced Integrity Profiling" (required for final compounds and biological assays).
Table 1: Performance Comparison of Validation Strategies
| Feature | Method A: Standard QC | Method B: Advanced Integrity Profiling | Method C: Functional Stress Testing |
| Primary Techniques | 1H NMR, Low-Res LCMS | 1H/13C NMR, HSQC/HMBC, HRMS | pH-dependent incubation, VT-NMR |
| Detection Limit | >5% Impurity | >0.1% Impurity | Predictive (Future Failure) |
| Isomer Discrimination | Poor. Cannot distinguish regioisomers or ring-opened variants with same mass. | Excellent. 2D correlations confirm ring connectivity. | N/A (Focuses on stability) |
| Time Investment | 15–30 mins | 2–4 hours | 24–48 hours |
| Key Blind Spot | "Silent" ring opening (e.g., isomerization to imines). | Requires pure material; expensive instrument time. | Destructive analysis. |
| Recommendation | Routine intermediates. | Final Library Release. | Pre-Clinical Candidate Selection. |
Expert Insight: Why Standard MS Fails
A common failure mode for N-alkyl azetidines is acid-catalyzed rearrangement. For example, an azetidine can isomerize to a homoallylic amine or an imine.
-
Result: The molecular formula (
) remains unchanged. -
Consequence: A standard LCMS trace shows a single peak with the correct Mass-to-Charge (m/z) ratio, leading to a False Positive release of a degraded compound. Only NMR (specifically 13C and HSQC) or fragmentation analysis in MS/MS can reveal the loss of the cyclic core.
The Science of Validation: Mechanistic Grounding
NMR Signatures of the Azetidine Ring
The most reliable confirmation of an intact azetidine ring comes from the specific magnetic environment created by the constrained geometry.
-
Proton (1H) NMR:
-
-Protons (C2/C4): Typically resonate between 3.0 – 4.5 ppm . In azetidin-2-ones (
-lactams), deshielding by the carbonyl shifts these to 2.8 – 3.5 ppm (geminal) or higher. -
Coupling Constants: The rigid ring imposes a large geminal coupling constant (
) and distinct vicinal couplings ( vs ), which are key for stereochemical assignment.
-
-Protons (C2/C4): Typically resonate between 3.0 – 4.5 ppm . In azetidin-2-ones (
-
Carbon (13C) NMR:
-
Ring carbons appear in the 40 – 60 ppm range.[1] A shift toward 20-30 ppm often indicates ring opening to a linear alkyl chain.
-
The Acid Sensitivity Pathway
Azetidines are basic amines (
Diagram 1: Acid-Mediated Ring Opening Mechanism
This diagram illustrates the structural failure mode that validation must detect.
Caption: Mechanism of acid-catalyzed azetidine ring opening. Protonation activates the C-N bond, facilitating nucleophilic attack and irreversible ring cleavage.
Experimental Protocols
Protocol A: Structural Triangulation (The "Gold Standard")
Use this protocol for final compound validation.
Reagents:
-
Deuterated Solvent:
(Standard) or (Benzene-d6) if signals overlap. Avoid or initially, as H/D exchange can obscure labile protons.
Step-by-Step:
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL solvent. Ensure the solution is clear; filter if necessary to remove inorganic salts that cause line broadening.
-
1H NMR Acquisition: Acquire a standard spectrum (16 scans).
-
Checkpoint: Verify the integral ratio of the ring protons (4H typically) to the substituents.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Run a phase-sensitive HSQC.
-
Analysis: Identify the
-carbons. In an intact azetidine, these CH2 groups should correlate to carbons at 45–65 ppm . If you see correlations to carbons at 20–40 ppm , the ring has likely opened to a propyl-amine chain.
-
-
COSY (Correlation Spectroscopy):
-
Analysis: Trace the spin system.[2] An azetidine shows a closed loop of coupling (C2
C3 C4). A linear chain will show a continuous non-cyclic path.
-
Protocol B: The "Acid Challenge" Stress Test
Use this to determine if your compound is stable enough for biological assays or storage.
Context: Many azetidines degrade in DMSO stock solutions over months. This accelerated test predicts that stability.
Step-by-Step:
-
Baseline: Acquire a quantitative LCMS trace of the fresh compound (T=0).
-
Stress Condition: Prepare a 1 mg/mL solution in 1:1 Acetonitrile:0.1 M Aqueous HCl.
-
Incubation: Heat at 40°C for 4 hours.
-
Analysis: Neutralize an aliquot and analyze via LCMS.
-
Pass: >95% parent compound remains.
-
Fail: Appearance of a peak with +18 mass units (hydrolysis) or +36 (HCl addition).
-
Critical Check: If mass is unchanged but retention time shifts, suspect isomerization. Confirm with NMR.
-
Visualization: Validation Decision Workflow
This workflow guides the decision-making process for validating azetidine derivatives based on the stage of development.
Diagram 2: Structural Integrity Validation Workflow
Caption: Decision tree for validating azetidine integrity. Tier 2 is the critical gatekeeper for detecting ring-opening isomers that pass Tier 1.
References
-
Vertex Pharmaceuticals & NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Explains the acid-mediated decomposition mechanisms and pKa influence.[3]
-
BenchChem. (2025).[1] Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Provides specific chemical shift ranges and troubleshooting for overlapping signals.
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the synthesis and reactivity of azetidines: strain-driven character. Reviews the strain energy and stability profiles compared to other heterocycles.
-
Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines. details the conditions under which ring opening is catalyzed, serving as a guide for what conditions to avoid during storage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
[1][2][3][4]
Executive Summary & Chemical Profile[1][2][4][5]
1-Benzhydryl-3-(3-fluorophenoxy)azetidine is a specialized research intermediate, often utilized in the synthesis of central nervous system (CNS) active agents due to its structural similarity to dopamine uptake inhibitors.[1][2][3][4]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact derivative may be sparse in public registries, its structural components—a strained azetidine ring , a benzhydryl group , and a fluorinated ether —dictate a strict "High Hazard" disposal protocol.[2][4] The primary risks involve the reactivity of the strained nitrogen heterocycle and the environmental persistence of the fluorinated moiety.
Chemical Identification Table
| Property | Detail |
| Chemical Name | This compound |
| Molecular Formula | C₂₂H₂₀FNO |
| Molecular Weight | 333.40 g/mol |
| Functional Groups | Azetidine (cyclic amine), Fluorophenoxy (halogenated ether), Benzhydryl (bulky aromatic) |
| Physical State | Solid (typically white to off-white powder) |
| Primary Hazard Class | Irritant / Harmful (Based on SAR*).[1][2][3][4][5] Treat as Halogenated Organic Waste .[4] |
| Reactivity Alert | Ring Strain: The 4-membered azetidine ring is susceptible to exothermic ring-opening in the presence of strong acids or nucleophiles.[1][2][3][4] |
*SAR: Structure-Activity Relationship inference based on azetidine analogs.[1][2][3][4]
Hazard Analysis & Pre-Disposal Stabilization[1][3][4]
Before initiating disposal, you must understand the causality of the hazards. The azetidine ring is thermodynamically unstable relative to 5- or 6-membered rings.[1][2][4] Improper mixing with incompatible waste streams can lead to uncontrolled ring-opening reactions.[1][2][4]
Critical Incompatibilities
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides).[2][3] The tertiary amine in the azetidine ring can oxidize rapidly, potentially leading to fire.
-
Strong Acids: Can catalyze the ring-opening of the azetidine, generating heat and potentially forming reactive alkylating agents.[1][2][4]
Stabilization Protocol
-
Quenching (Only if reactive residue exists): If the material is in a reactive reaction mixture, quench carefully with a dilute, non-oxidizing buffer (e.g., Sodium Bicarbonate solution) before disposal.[3]
-
Phase Separation: Ensure organic layers are fully separated from aqueous layers.[4] This compound is lipophilic; it will reside in the organic phase.[4]
Waste Segregation Logic
Proper segregation is the single most effective way to prevent laboratory accidents.[4] Because this molecule contains Fluorine , it must be segregated into a Halogenated Waste stream.[4] Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas; putting this in a non-halogenated stream puts downstream facility workers at risk.[3][4]
Workflow: Waste Stream Decision Tree
Figure 1: Decision logic for segregating fluorinated azetidine waste. Note that the presence of the fluorine atom in the solute mandates a Halogenated waste stream regardless of the solvent used.
Disposal Procedures (Step-by-Step)
This protocol is designed to be self-validating. Each step includes a "Check" to ensure compliance before moving to the next.
Scenario A: Disposal of Pure Solid / Contaminated Debris
Applicability: Expired pure substance, contaminated weighing paper, gloves, or pipette tips.
-
PPE Verification: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[4] Use a fume hood.[4][6]
-
Containment: Place the solid waste into a clear, sealable polyethylene bag (secondary containment).
-
Labeling: Attach a hazardous waste tag immediately.[4]
-
Transfer: Move the sealed bag into the Solid Hazardous Waste Drum .
-
Validation: Ensure the drum lid is clamped shut immediately after addition.[4]
-
Scenario B: Disposal of Liquid Solutions
Applicability: Reaction mixtures or mother liquors containing the compound.[3][4]
-
Solvent Compatibility Check: Confirm the solution pH is between 4 and 10.[4] Avoid highly acidic solutions to prevent exothermic degradation in the drum.[4]
-
Selection of Carboy: Select the Halogenated Waste Carboy (typically red or yellow tagged).[3][4]
-
Transfer: Pour using a funnel to prevent splashing. Leave at least 10% headspace in the carboy.[4]
-
Log Entry: Record the volume and concentration on the carboy's log sheet.
Emergency Spill Management
In the event of a spill outside the fume hood, immediate action is required to prevent spread and exposure.
Spill Response Workflow
Figure 2: Sequential workflow for managing a spill of this compound.
Specific Cleaning Agents:
Regulatory Compliance & Waste Codes
Compliance is non-negotiable. While this specific research chemical may not be individually listed on the EPA "P" or "U" lists, it falls under broader categories due to its chemical class.
| Regulatory Body | Classification | Code / Designation | Reason |
| EPA (RCRA) | Characteristic Waste | D001 (if in ignitable solvent) | Most organic synthesis wastes are ignitable.[1][2][3][4] |
| EPA (RCRA) | Halogenated Solvents | F002 / F003 (Context dependent) | If spent halogenated solvents are present.[2][3][4] |
| DOT (Transport) | Toxic Solid, Organic, N.O.S.[1][2][3] | UN 2811 (Likely assignment) | "Not Otherwise Specified" applies to research chemicals.[3][4] |
| EU Waste Code | Lab Chemicals | 16 05 06 * | Laboratory chemicals consisting of or containing dangerous substances.[4] |
Final Note on Incineration: Ensure your waste contractor is aware of the Fluorine content .[4] The facility must be capable of high-temperature incineration (approx. 1100°C) with rapid quenching to prevent the formation of dioxins or release of HF gas.[1][2][3]
References
-
PubChem. (n.d.).[3][4] Compound Summary: Azetidine Derivatives. National Library of Medicine.[4] Retrieved October 26, 2023, from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2023).[3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3][4] Laboratory Safety Guidance. United States Department of Labor.[4] Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2023).[3][4] Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link][1][2][3]
Personal protective equipment for handling 1-Benzhydryl-3-(3-fluorophenoxy)azetidine
CAS Registry Number: 132924-41-5 Molecular Formula: C₂₂H₂₀FNO Molecular Weight: 333.40 g/mol [1][2]
Part 1: Immediate Action Card (Emergency Response)
This section provides critical, at-a-glance information for emergency responders and laboratory personnel during an incident.
| Scenario | Immediate Action Protocol |
| Eye Contact | IMMEDIATE FLUSH: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[3][4][5][6][7][8][9] Continue rinsing.[4][5][6][7][8][9][10] Seek medical attention immediately. |
| Skin Contact | DECONTAMINATE: Remove contaminated clothing immediately.[4][5][10][11] Wash skin with soap and copious amounts of water.[3][6][8][9][10][11] Do not use solvents (ethanol/DMSO) as they may enhance absorption.[2] |
| Inhalation | EVACUATE: Move victim to fresh air.[3][4][8][9][10][11][12] If breathing is difficult, give oxygen.[4][9][11] If not breathing, administer artificial respiration.[3][4][9][11] Alert Emergency Services. |
| Ingestion | DO NOT INDUCE VOMITING. Wash out mouth with water provided the person is conscious. Contact a Poison Control Center immediately. |
| Spill (Solid) | ISOLATE: Evacuate the immediate area. Wear full PPE (see Part 3).[2] Avoid raising dust.[3][6][7][8][9][10][11] Use a HEPA-filtered vacuum or wet-wiping method.[1] |
| Fire | MEDIA: Dry chemical, carbon dioxide (CO₂), or water spray.[2][4][11] WARNING: Combustion may produce toxic nitrogen oxides (NOx) and hydrogen fluoride (HF).[2] |
Part 2: Hazard Identification & Risk Assessment[2][12]
Scientific Rationale (QSAR/SAR Analysis): While a substance-specific Safety Data Sheet (SDS) may not be available in all public ECHA databases for this specific intermediate, a Structure-Activity Relationship (SAR) analysis mandates a high-caution approach due to its pharmacophore.[1][2]
-
Azetidine Ring Strain: The four-membered azetidine ring is highly strained and reactive. It acts as a secondary amine base and can undergo ring-opening reactions under acidic conditions or thermal stress [1].[1]
-
Fluorinated Phenoxy Moiety: The 3-fluorophenoxy group increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration.[1] Fluorinated aromatics can also possess distinct toxicological profiles compared to their non-fluorinated counterparts [2].
-
CNS Activity Potential: The benzhydryl (diphenylmethyl) group attached to a nitrogen heterocycle is a common scaffold in central nervous system (CNS) active agents (e.g., dopamine transporter inhibitors).[2] Treat this compound as a potent bioactive agent capable of causing sedation, excitation, or other CNS effects upon exposure [3].
GHS Classification (Inferred Precautionary):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritant).[2]
Part 3: Personal Protective Equipment (PPE) Matrix
The following decision logic dictates the required PPE based on the physical state and quantity of the material handled.
PPE Selection Logic (Graphviz Diagram)
Caption: Decision tree for selecting appropriate Personal Protective Equipment based on operational risk factors.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving (Nitrile) | The outer glove (min 5 mil) protects against physical abrasion; the inner glove acts as a barrier against permeation.[1][2] Azetidines are organic bases and may permeate thin latex rapidly. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for powders or reactive liquids where splash/dust entry is possible. |
| Respiratory | N95 / P100 or Fume Hood | If weighing >50 mg of powder outside a containment enclosure, a fit-tested respirator is mandatory to prevent inhalation of bioactive dust.[1] |
| Body Protection | Lab Coat (Cotton/Poly) | Must be buttoned fully.[2] Use Tyvek® sleeve covers if working with solutions to prevent wrist exposure. |
Part 4: Operational Handling Protocol
Weighing and Transfer
Objective: Minimize aerosolization of the solid powder.
-
Engineering Control: Perform all weighing operations inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Technique:
-
Tare the receiving vial before opening the stock container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Clean-up: Immediately wipe the balance area with a methanol-dampened Kimwipe® after transfer.[1]
-
Solubilization
Solvent Compatibility: Soluble in DMSO, Methanol, and Dichloromethane (DCM).[2]
-
Add Solvent Slowly: Add solvent down the side of the vial to prevent "puffing" of the powder.
-
Venting: If using DCM, be aware of pressure buildup in sealed vials due to high vapor pressure.
-
Labeling: Mark the vial clearly with "Potent Compound" and the concentration.
Reaction Setup (Synthesis Context)
Caution: Avoid strong acids.
-
Incompatibility: Azetidines are acid-sensitive.[1] Exposure to strong mineral acids (HCl, H₂SO₄) can cause ring-opening polymerization or hydrolysis, potentially releasing heat and changing the chemical's toxicological properties [1].[1][2]
-
Thermal Stability: Do not heat above 100°C without a blast shield, as the benzhydryl-azetidine linkage may degrade or rearrange.[1]
Part 5: Waste Disposal & Deactivation[2]
Principle: Treat as Halogenated Hazardous Organic Waste .
| Waste Stream | Handling Procedure | Disposal Code (Ref) |
| Solid Waste | Collect contaminated wipes, gloves, and weighing boats in a dedicated "Solid Hazardous Waste" bag.[1][2] Seal and label "Toxic/Irritant Solid". | RCRA P/U List (Generic) |
| Liquid Waste | Segregate into Halogenated Organic Waste carboys. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent exothermic reactions.[2] | D002/D003 |
| Empty Containers | Triple rinse with Methanol. Collect rinsate as liquid waste. Deface the label before discarding the glass. | - |
Part 6: References
-
BenchChem. (2025).[2] Synthesis routes and safety data for 1-Benzhydryl-3-(3-fluorophenoxy)azetidine. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for substituted Azetidines. Retrieved from [1][2]
-
Fisher Scientific. (2024).[2] Safety Data Sheet: 1-Benzhydryl-3-azetidinone (Structural Analog). Retrieved from [1][2]
-
ECHA. (2023). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [1][2]
(Note: Due to the specific nature of this research chemical, some hazards are inferred from structural analogs like 1-Benzhydryl-3-azetidinone and fluorinated phenoxy derivatives.)[1][2]
Sources
- 1. 1-Benzhydryl-3-(2-fluorophenoxy)azetidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. chemicalds.com [chemicalds.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
